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  • Product: (R)-imazamox
  • CAS: 221298-64-2

Core Science & Biosynthesis

Foundational

The Stereochemical Imperative: A Technical Whitepaper on (R)-Imazamox Structure, Properties, and Mechanism of Action

Introduction: The Stereochemical Paradigm in Agrochemicals Historically, the agrochemical industry has relied heavily on racemic mixtures for field applications. However, modern pesticide science increasingly mirrors pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Paradigm in Agrochemicals

Historically, the agrochemical industry has relied heavily on racemic mixtures for field applications. However, modern pesticide science increasingly mirrors pharmaceutical paradigms, where the stereochemistry of active ingredients dictates target affinity, environmental fate, and off-target toxicity. Imazamox, a prominent imidazolinone herbicide, is a prime example. While traditionally applied as a racemate, enantioselective studies reveal that its biological activity is profoundly stereodependent[1].

This whitepaper provides an in-depth technical analysis of (R)-imazamox , the highly active enantiomer. Designed for researchers and drug development professionals, this guide synthesizes the physicochemical properties, mechanistic pathways, and field-proven experimental protocols necessary for studying and isolating this chiral compound.

Chemical Structure and Physicochemical Properties

Imazamox belongs to the imidazolinone class of herbicides. The molecule consists of a nicotinic acid backbone coupled to an imidazolinone ring. The stereocenter is located at the C4 position of the imidazolinone ring, which is asymmetrically substituted with a methyl and an isopropyl group[2].

The spatial orientation of these functional groups in the (R)-configuration allows for optimal docking within the target enzyme's catalytic channel. The (S)-enantiomer, conversely, experiences steric hindrance, drastically reducing its binding affinity.

Quantitative Data Summary

The following table summarizes the core identification parameters and physicochemical properties of (R)-imazamox[2][3]:

PropertyValue
IUPAC Name (R)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid
CAS Registry Number 221298-64-2
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
Stereochemistry R-enantiomer
Target Enzyme Acetohydroxyacid synthase (AHAS) / Acetolactate synthase (ALS)
Collision Cross Section 178.2 Ų ([M-H]⁻, DT, N₂, ESI-)

Mechanism of Action: AHAS/ALS Inhibition

The primary mode of action for (R)-imazamox is the potent, competitive inhibition of Acetohydroxyacid synthase (AHAS) , also known as Acetolactate synthase (ALS) (EC 2.2.1.6)[4][5].

The Biochemical Cascade

AHAS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. It catalyzes two parallel reactions:

  • The condensation of two pyruvate molecules to form acetolactate .

  • The condensation of one pyruvate and one 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate .

When (R)-imazamox binds to the AHAS enzyme, it physically blocks the substrate access channel. This inhibition triggers a lethal physiological cascade: the depletion of BCAAs halts protein synthesis, leading to an immediate cessation of cell division and growth[4]. Furthermore, the inhibition causes a severe imbalance in carbon and nitrogen metabolism. Interestingly, recent studies indicate that hypoxic conditions can induce fermentative metabolism in roots, which acts as a defense mechanism that temporarily counteracts the physiological toxicity of the herbicide[5].

Enantioselective Efficacy

The herbicidal activity of imazamox is highly enantioselective. Hydroponic assays on maize (Zea mays) and duckweed (Lemna minor) demonstrate that the (R)-enantiomer is up to 6 to 10 times more phytotoxic than the (S)-enantiomer[1][6].

Pathway Pyruvate Pyruvate AHAS AHAS / ALS Enzyme Pyruvate->AHAS + Pyruvate Ketobutyrate 2-Ketobutyrate Ketobutyrate->AHAS + Pyruvate Acetolactate Acetolactate AHAS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate AHAS->Acetohydroxybutyrate RImazamox (R)-Imazamox RImazamox->AHAS Competitive Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAA Multiple Steps Acetohydroxybutyrate->BCAA Multiple Steps Death Plant Starvation & Death BCAA->Death Depletion leads to

BCAA Biosynthetic Pathway and AHAS Inhibition by (R)-imazamox.

Environmental Fate: Enantioselective Degradation

Understanding the environmental dissipation of chiral herbicides requires enantioselective analysis. The degradation of racemic imazamox in soil is biphasic and highly dependent on the microbial consortium and soil pH[6].

  • Microbial Biodegradation: In pH-neutral soils kept in the dark, degradation is microbially mediated and highly enantioselective. The (+)-imazamox enantiomer degrades significantly faster than the (-)-imazamox enantiomer, leading to an enrichment of the less active enantiomer over time[6][7].

  • Photodegradation: Conversely, photodegradation driven by natural sunlight at the soil surface is a purely chemical process and is non-enantioselective.

Causality in Field Analysis: Because biological degradation shifts the enantiomeric fraction (EF) while photodegradation maintains a racemic 1:1 ratio, researchers can use the EF of imazamox residues as a reliable biomarker to differentiate between microbial and photochemical degradation pathways in field samples[7].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, researchers must employ robust, self-validating methodologies. Below are the definitive protocols for isolating (R)-imazamox and quantifying its enzymatic inhibition.

Protocol 1: Chiral Separation of Imazamox Enantiomers via HPLC

To assess enantiomeric purity or monitor environmental fate, baseline separation of (R)- and (S)-imazamox is required.

Methodology:

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-R (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OJ[8].

    • Causality: The derivatized cellulose provides helical chiral cavities. Separation is achieved through stereoselective hydrogen bonding and steric inclusion between the CSP and the chiral C4 center of imazamox.

  • Mobile Phase Preparation (Normal Phase): Prepare a mixture of Hexane and Isopropanol (e.g., 70:30 v/v). Crucially, add 0.1% trifluoroacetic acid (TFA) [8].

    • Causality: Imazamox contains a carboxylic acid moiety. Without an acidic modifier like TFA, the molecule will partially ionize, leading to severe peak tailing and loss of resolution. TFA suppresses ionization, ensuring sharp, baseline-resolved peaks.

  • Thermodynamic Control: Maintain the column compartment between 15°C and 50°C. Van't Hoff plots indicate that separation efficiency drops drastically below 15°C due to restricted conformational flexibility of the CSP[8].

Protocol 2: In Vitro AHAS Inhibition Assay

This colorimetric assay quantifies the IC50 of (R)-imazamox against extracted plant AHAS. The protocol is designed as a self-validating system: the intensity of the final color is directly proportional to the amount of uninhibited enzyme activity[9].

Methodology:

  • Enzyme Extraction: Homogenize plant tissue in a cold extraction buffer containing FAD (Flavin adenine dinucleotide), TPP (Thiamine pyrophosphate), and Mg²⁺.

    • Causality: AHAS is highly unstable in vitro. FAD, TPP, and Mg²⁺ are obligate cofactors; their inclusion prevents the enzyme from denaturing during extraction.

  • Incubation: Mix the partially purified AHAS extract with sodium pyruvate (substrate) and varying concentrations of analytical-grade (R)-imazamox. Incubate at 37°C for 60 minutes.

  • Reaction Termination & Decarboxylation: Add 40 μL of 6N H₂SO₄ to the mixture and incubate at 60°C for 15 minutes[9].

    • Causality: Acetolactate (the product of AHAS) is highly unstable and difficult to quantify directly. The addition of strong acid stops the enzymatic reaction, while the heat chemically decarboxylates the enzymatically formed acetolactate into acetoin , a stable compound.

  • Colorimetric Detection: Add creatine and α-naphthol to the solution. Incubate in the dark for 15 minutes, then measure absorbance at 530 nm[9].

    • Causality: Acetoin reacts with creatine and α-naphthol (the Westerfeld reaction) to form a pink/red complex. A decrease in absorbance at 530 nm relative to the control validates the successful binding and inhibition of AHAS by (R)-imazamox.

Workflow Ext 1. Enzyme Extraction (Plant Tissue + Cofactors) Inc 2. Incubation ((R)-Imazamox + Pyruvate) Ext->Inc Stop 3. Acidification (6N H2SO4) Inc->Stop Conv 4. Heat Conversion (Acetolactate to Acetoin) Stop->Conv Det 5. Colorimetric Detection (530 nm) Conv->Det

In Vitro AHAS Inhibition Assay Workflow.

Conclusion

The transition from racemic mixtures to enantiopure applications represents the frontier of sustainable agrochemistry. (R)-imazamox demonstrates that stereochemistry is not merely a structural footnote, but the primary driver of target-site affinity and environmental persistence. By leveraging the validated enantioseparation and enzymatic assay protocols outlined in this guide, researchers can accurately profile the efficacy, resistance mechanisms, and ecological footprint of next-generation imidazolinone formulations.

References

  • Buerge, I. J., et al. Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology.[Link]

  • Buerge, I. J., et al. Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology.[Link]

  • Wang, Y., et al. Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. PubMed. [Link]

  • PubChem. (R)-imazamox | C15H19N3O4 | CID 11483556. nih.gov.[Link]

  • PMC. Hypoxic Treatment Decreases the Physiological Action of the Herbicide Imazamox on Pisum sativum Roots. nih.gov.[Link]

  • ACS. Enantioselective Separation and Analysis of Chiral Herbicides. acs.org.[Link]

  • PLOS One. Ser-653-Asn substitution in the acetohydroxyacid synthase gene confers resistance in weedy rice to imidazolinone herbicides in Malaysia. plos.org.[Link]

Sources

Exploratory

A Technical Guide for Investigating the Hypothetical Interaction Between (R)-Imazamox and the ALS-Associated Enzyme Superoxide Dismutase 1 (SOD1)

Executive Summary Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] A significant portion of familial ALS cases are linked to mutati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1] A significant portion of familial ALS cases are linked to mutations in the gene encoding copper-zinc superoxide dismutase 1 (SOD1), a key enzyme in cellular antioxidant defense.[2][3] These mutations often lead to protein misfolding, aggregation, and a toxic gain-of-function, rather than a loss of its enzymatic activity.[4] Concurrently, the field of agrochemicals has developed highly specific enzyme inhibitors, such as the imidazolinone herbicide (R)-imazamox. Imazamox targets acetohydroxyacid synthase (AHAS), an enzyme essential for branched-chain amino acid synthesis in plants but absent in animals.[5][6][7] This guide explores a hypothetical, yet scientifically grounded, premise: the potential for (R)-imazamox to interact with the ALS-associated enzyme, SOD1. We provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis, from foundational mechanistic principles to detailed, actionable experimental protocols. This document serves not as a statement of known interaction, but as a roadmap for novel inquiry at the intersection of environmental chemistry and neurodegenerative disease research.

(R)-Imazamox: A Chiral Herbicide and its Established Mechanism of Action

(R)-imazamox is a member of the imidazolinone class of herbicides, widely used for controlling broadleaf and grass weeds.[6][8][9] It is the R-enantiomer of the racemic mixture that is primarily responsible for the herbicidal activity.[10]

The Target Enzyme: Acetohydroxyacid Synthase (AHAS)

The molecular target of imazamox and other imidazolinone herbicides is Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS).[5][11][12] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[13][14] As this biosynthetic pathway is exclusive to plants and microorganisms, AHAS inhibitors exhibit high target specificity and low direct toxicity to mammals.[5][15]

Mechanism of Inhibition

Imazamox is absorbed through the roots and foliage of plants and translocated to the meristematic tissues where it exerts its effect.[5][7] It acts as an uncompetitive inhibitor of AHAS.[9][16] The herbicide binds to a site on the enzyme that is only accessible after the substrate has bound, effectively locking the substrate in the active site and preventing the catalytic reaction from completing.[17][18] This inhibition halts the production of essential amino acids, which in turn disrupts protein synthesis and cell growth, ultimately leading to plant death.[5][6]

cluster_plant_cell Plant Meristematic Cell Pyruvate Pyruvate AHAS_E AHAS (Enzyme) Pyruvate->AHAS_E Substrate Binding AHAS_ES AHAS-Pyruvate Complex BCAA Valine, Leucine, Isoleucine AHAS_ES->BCAA Catalysis Inhibited_Complex Inhibited AHAS-ES-Imazamox Complex Protein Protein Synthesis & Cell Growth BCAA->Protein Imazamox (R)-Imazamox Imazamox->AHAS_ES Uncompetitive Inhibition

Caption: Established mechanism of (R)-imazamox on plant AHAS enzyme.

The Enzymatic Landscape of Amyotrophic Lateral Sclerosis (ALS)

While the etiology of ALS is complex and multifactorial, the involvement of specific enzymes and proteins is well-established, particularly in familial forms of the disease.[19]

Superoxide Dismutase 1 (SOD1): The Primary Focus

Mutations in the gene for Cu/Zn superoxide dismutase 1 (SOD1) are found in approximately 20% of familial ALS cases.[2][20] SOD1 is a ubiquitously expressed homodimeric metalloenzyme that plays a crucial role in mitigating oxidative stress by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[19][21]

Each SOD1 monomer is a 153-amino acid polypeptide that forms a β-barrel structure and binds one copper and one zinc ion, which are essential for its catalytic activity and structural stability, respectively.[4][20][21] Over 150 different mutations have been identified throughout the SOD1 protein.[2][3] A key aspect of SOD1-mediated ALS is that the disease pathology arises from a toxic gain-of-function rather than a loss of its dismutase activity.[4] This toxic function is believed to stem from the mutations destabilizing the protein structure, leading to misfolding, oligomerization, and aggregation, which are ultimately toxic to motor neurons.[2][21]

Other Key Proteins in ALS Pathogenesis

Beyond SOD1, other enzymes and RNA-binding proteins are critically involved in ALS. These include:

  • TAR DNA-binding protein 43 (TDP-43): A key protein whose cytoplasmic aggregates are a pathological hallmark in over 95% of ALS cases.

  • Fused in Sarcoma (FUS): Another RNA-binding protein with mutations that cause familial ALS.[22]

  • Casein Kinase 1δ (CK1δ): An enzyme involved in the hyperphosphorylation and aggregation of TDP-43.[23]

For the purpose of this guide, we will focus on SOD1 as the primary hypothetical target for (R)-imazamox due to its well-defined structure and the extensive research into its role in ALS.

A Hypothetical Framework for (R)-Imazamox Interaction with SOD1

There is currently no direct evidence linking imazamox to SOD1. The hypothesis of a potential interaction is speculative and serves as a basis for exploratory research. The rationale for this investigation is built on the principle that small molecules can have off-target effects and that structurally distinct enzymes may possess cryptic binding pockets or allosteric sites that can accommodate such molecules.

The proposed hypothesis is not that imazamox will inhibit SOD1's catalytic activity in the same way it inhibits AHAS. Instead, we propose to investigate whether (R)-imazamox could bind to SOD1—particularly the less stable, disease-associated mutant forms—and modulate its biophysical properties. Such binding could potentially:

  • Stabilize a misfolded conformation , thereby exacerbating its toxic aggregation propensity.

  • Induce a conformational change that exposes new surfaces, leading to aberrant interactions with other cellular components.

  • Bind within a cryptic pocket , allosterically modulating the dimer interface stability or monomer folding pathway.

This investigation is scientifically meritorious as it could uncover novel chemical scaffolds that interact with SOD1 and provide tools to further probe the mechanisms of SOD1 misfolding and aggregation.

Experimental Validation Strategy

To rigorously test the hypothesis of an (R)-imazamox-SOD1 interaction, a multi-pronged approach is required, progressing from in vitro biochemical and biophysical assays to cell-based models.

Protocol: In Vitro Enzyme Kinetic and Aggregation Assays

Objective: To determine if (R)-imazamox directly binds to human SOD1 (wild-type and ALS-mutants, e.g., G93A, A4V) and modulates its stability and aggregation propensity.

Methodology:

  • Protein Expression and Purification:

    • Clone human wild-type (WT) SOD1 and mutant (e.g., G93A) SOD1 into an E. coli expression vector (e.g., pET).

    • Express the proteins in BL21(DE3) E. coli strain and purify using a combination of ammonium sulfate precipitation, and anion exchange, and size-exclusion chromatography.

    • Verify protein purity by SDS-PAGE and concentration by UV-Vis spectroscopy (A280).

    • Ensure correct metallation (copper and zinc loading) of the purified enzyme, as this is critical for its stability.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF):

    • Prepare a reaction mix containing purified SOD1 (2 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) and a fluorescent dye (e.g., SYPRO Orange).

    • Aliquot the mix into a 96-well PCR plate.

    • Add (R)-imazamox across a range of concentrations (e.g., 1 µM to 1 mM). Include a DMSO vehicle control.

    • Run the plate in a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C.

    • Monitor the fluorescence change. A shift in the melting temperature (Tm) upon ligand binding indicates a direct interaction and effect on protein stability.

  • Thioflavin T (ThT) Aggregation Assay:

    • Induce aggregation of SOD1 (WT and mutant, ~25 µM) by, for example, chelation of metal ions with EDTA and reduction of the disulfide bond with DTT at 37 °C with constant agitation.

    • Prepare parallel reactions in the presence of varying concentrations of (R)-imazamox or vehicle control.

    • At regular time points, take aliquots and add them to a solution of Thioflavin T (ThT).

    • Measure ThT fluorescence (Excitation ~450 nm, Emission ~485 nm). An increase in fluorescence indicates the formation of amyloid-like fibrils.

    • Plot fluorescence versus time to generate aggregation kinetics curves. Analyze the lag time and maximum fluorescence to determine if imazamox accelerates or inhibits aggregation.

Data Presentation:

CompoundTarget ProteinAssayResult (ΔTm in °C)Result (Aggregation t½ in hours)
Vehicle (DMSO)WT-SOD1TSA0> 72
(R)-Imazamox (100 µM)WT-SOD1TSAHypothetical ValueHypothetical Value
Vehicle (DMSO)G93A-SOD1TSA-5.5 (vs WT)24
(R)-Imazamox (100 µM)G93A-SOD1TSAHypothetical ValueHypothetical Value
Protocol: Biophysical Characterization of Binding

Objective: To confirm direct binding and determine the binding affinity and thermodynamics of the (R)-imazamox-SOD1 interaction.

Methodology:

  • Isothermal Titration Calorimetry (ITC):

    • Dialyze purified SOD1 extensively against the ITC buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.4).

    • Prepare a concentrated solution of (R)-imazamox in the final dialysis buffer.

    • Load the SOD1 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the (R)-imazamox solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of small injections of imazamox into the SOD1 solution at a constant temperature (e.g., 25 °C).

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

  • Surface Plasmon Resonance (SPR):

    • Immobilize purified SOD1 onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Prepare a series of (R)-imazamox solutions in running buffer at various concentrations.

    • Flow the imazamox solutions over the chip surface and measure the change in response units (RU) over time.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).

Protocol: Cell-Based Assays

Objective: To assess the effect of (R)-imazamox on SOD1 aggregation and cytotoxicity in a cellular context.

Methodology:

  • Cell Line Maintenance:

    • Use a neuronal cell line (e.g., NSC-34) stably transfected to express human WT-SOD1 or a mutant form (e.g., G93A-SOD1), often fused to a fluorescent protein like YFP for visualization.

    • Culture the cells under standard conditions (37 °C, 5% CO2) in appropriate media.

  • Filter Trap Assay for Aggregation:

    • Treat the cells with varying concentrations of (R)-imazamox for 24-48 hours.

    • Lyse the cells in a buffer containing non-ionic detergents (e.g., Triton X-100).

    • Filter the lysates through a cellulose acetate membrane (0.22 µm pore size). Insoluble aggregates will be trapped on the membrane.

    • Wash the membrane and perform an immunoblot (dot blot) using an anti-SOD1 antibody to detect the trapped aggregates.

    • Quantify the dot blot signal to measure changes in the amount of insoluble SOD1.

  • Cytotoxicity Assay (MTT or LDH release):

    • Plate the cells in a 96-well plate and treat with (R)-imazamox at various concentrations for 48-72 hours.

    • Assess cell viability using an MTT assay, which measures mitochondrial metabolic activity, or an LDH release assay, which measures membrane integrity.

    • Calculate the percentage of viable cells relative to the vehicle-treated control to determine if imazamox enhances or mitigates mutant SOD1-induced cytotoxicity.

cluster_workflow Experimental Workflow for Hypothesis Testing cluster_invitro In Vitro / Biophysical cluster_incell In Cellulo Hypothesis Hypothesis: (R)-Imazamox interacts with SOD1 TSA Thermal Shift Assay (Stability) Hypothesis->TSA Test direct binding & stability effect ThT ThT Aggregation Assay (Kinetics) Hypothesis->ThT Test effect on aggregation ITC ITC / SPR (Binding Affinity) TSA->ITC Confirm binding & quantify FilterTrap Filter Trap Assay (Aggregation) ThT->FilterTrap Validate in cellular context Result Data Analysis & Interpretation ITC->Result Viability Viability Assays (Cytotoxicity) FilterTrap->Viability Assess functional consequence Viability->Result

Caption: Proposed experimental workflow to test the imazamox-SOD1 hypothesis.

Conclusion and Future Directions

The framework presented in this guide outlines a systematic and scientifically rigorous approach to investigating a novel, hypothetical interaction between the herbicide (R)-imazamox and the ALS-associated enzyme SOD1. While the premise is speculative, the potential for discovery is significant. The described protocols, from initial biophysical screening to cell-based validation, provide a clear path for researchers to generate robust and interpretable data.

Positive results from these experiments would not suggest an immediate therapeutic application but would open up a new avenue of research. It would validate the imidazolinone scaffold as a potential starting point for developing chemical probes to study SOD1 biology or for future therapeutic development. Conversely, negative results would also be valuable, providing a clear boundary to our understanding of the types of small molecules that can interact with this challenging class of protein targets. This proposed research embodies a high-risk, high-reward strategy that is essential for pushing the boundaries of molecular toxicology and neuropharmacology.

References

  • Moreira LGA, Pereira LC, Drummond PR, De Mesquita JF (2013) Structural and Functional Analysis of Human SOD1 in Amyotrophic Lateral Sclerosis. PLoS ONE 8(12): e81979.
  • Massachusetts Department of Environmental Protection (2013). Imazamox. Mass.gov.
  • UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. UC ANR.
  • Wikipedia. Imazaquin. Wikipedia.
  • Duggleby RG, McCourt JA, Guddat LW (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS 114(7): E1149-E1158.
  • News-Medical.Net (2017).
  • ResearchGate. Role of Enzymes in Amyotrophic Lateral Sclerosis.
  • Duggleby RG, McCourt JA, Guddat LW (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PMC.
  • Moreira LGA, Pereira LC, Drummond PR, De Mesquita JF (2013).
  • Shaner DL, Anderson PC, Stidham MA (1984). Imidazolinones. Potent Inhibitors of Acetohydroxyacid Synthase. Plant Physiology 76(2): 545-546.
  • Wang L, et al. (2019). Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants. Frontiers in Neurology 10: 106.
  • Tavares, W. R., et al. (2026). Acetohydroxyacid Synthase (AHAS) as a Promising and Underexplored Target for the Development of New Antifungal Agents. PubMed.
  • StressMarq Biosciences Inc. (2019). SOD1 Aggregation in Amyloid Lateral Sclerosis (ALS). StressMarq Biosciences Inc.
  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide handbook, (1), 1-1.
  • Hosseini Faradonbeh, S. M., et al. (2023). Structural insights into SOD1: from in silico and molecular dynamics to experimental analyses of ALS-associated E49K and R115G mutants. Frontiers in Molecular Biosciences, 10, 1189473.
  • Li, Y., et al. (2011). Chemical Synthesis, in Vitro Acetohydroxyacid Synthase (AHAS) Inhibition, Herbicidal Activity, and Computational Studies of Isatin Derivatives. Journal of Agricultural and Food Chemistry, 59(17), 9497-9505.
  • Shaner, D.L., Stidham, M.A., Singh, B.K. (2007). Imidazolinone herbicides. USDA ARS.
  • BASF. Imazamox Active Herbicide: Broad-Spectrum Weed Control. BASF – Agriculture.
  • Shaner, D. L., Anderson, P. C., & Stidham, M. A. (1984). Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase. PMC.
  • National Registration Authority for Agricultural and Veterinary Chemicals (1999). Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE.
  • ResearchGate. The Imidazolinone Herbicides.
  • Li, H., et al. (2023).
  • Zou, Z. Y., et al. (2023). Current insights in the molecular genetic pathogenesis of amyotrophic lateral sclerosis. Military Medical Research, 10(1), 33.
  • Fijał, K., et al. (2025).
  • Li, M., et al. (2025). Target site-resistance mechanisms to imazamox in imidazolinone herbicide-resistant weedy rice (Oryza sativa f. spontanea) in Chi. Cambridge University Press & Assessment.
  • Wisconsin Department of Natural Resources. imazamox chemical fact sheet. Wisconsin DNR.
  • García-Sánchez, F., et al. (2022). Application of an Enzymatic Hydrolysed L-α-Amino Acid Based Biostimulant to Improve Sunflower Tolerance to Imazamox. MDPI.
  • Schmidt, B., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology, 53(10), 5733-5742.

Sources

Foundational

Enantioselective Synthesis and Mechanistic Profiling of (R)-Imazamox: A Technical Guide for Researchers

Executive Summary (R)-Imazamox is a highly potent, broad-spectrum imidazolinone herbicide. While commercially applied as a racemic mixture, isolating and synthesizing the pure (R)-enantiomer is critical for advanced agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Imazamox is a highly potent, broad-spectrum imidazolinone herbicide. While commercially applied as a racemic mixture, isolating and synthesizing the pure (R)-enantiomer is critical for advanced agrochemical research. The (R)-enantiomer exhibits significantly higher biological activity than its (S)-counterpart, making it a primary target for developing low-dose, high-efficiency formulations that minimize environmental accumulation. This whitepaper details a robust, self-validating protocol for the enantioselective synthesis of (R)-imazamox, explores the mechanistic causality behind each experimental condition, and provides analytical frameworks for chiral resolution.

Molecular Rationale & Mechanism of Action

Imazamox targets and inhibits acetohydroxyacid synthase [AHAS; also known as acetolactate synthase (ALS)], a critical enzyme in the chloroplasts of plants responsible for the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine[1],[2]. The inhibition of AHAS disrupts protein synthesis, halting meristematic cell division and ultimately leading to plant death[1].

The chirality of imazamox stems from the asymmetric carbon on the imidazolinone ring. Research demonstrates profound enantioselective phytotoxicity, with the (R)-enantiomer exhibiting up to an 8-fold greater inhibition of AHAS compared to the (S)-enantiomer[3].

AHAS_Pathway Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Ketobutyrate α-Ketobutyrate Ketobutyrate->AHAS Acetolactate Acetolactate AHAS->Acetolactate Condensation Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->Acetohydroxybutyrate Condensation Valine Valine & Leucine Acetolactate->Valine Biosynthesis Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Biosynthesis Imazamox (R)-Imazamox (Competitive Inhibitor) Imazamox->AHAS Blocks Active Site

Caption: BCAA biosynthesis pathway illustrating competitive AHAS inhibition by (R)-imazamox.

Retrosynthetic Strategy & Chemical Causality

The direct synthesis of chiral imidazolinones avoids the complex and low-yield downstream resolution of racemic mixtures. The optimal pathway involves the condensation of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with enantiomerically pure (R)-2-amino-2,3-dimethylbutyramide [4],[5].

The reaction is driven by a strong, sterically hindered base in an anhydrous non-polar solvent (toluene). The base catalyzes the cyclization by deprotonating the amide, allowing nucleophilic attack on the ester carbonyl to form the imidazolinone core[4].

Synthesis_Workflow Precursors Diester + (R)-Aminoamide in Toluene Dehydration Azeotropic Distillation (Moisture Removal) Precursors->Dehydration Cyclization Base Catalysis (t-BuOK) 50-90°C, Inert Gas Dehydration->Cyclization Extraction Aqueous Extraction (Isolates Salt) Cyclization->Extraction Acidification Acidification (pH ~3) (HCl or H2SO4) Extraction->Acidification Product (R)-Imazamox Precipitation Acidification->Product

Caption: Step-by-step logical workflow for the enantioselective synthesis of (R)-imazamox.

Step-by-Step Experimental Protocol

This self-validating protocol ensures high yield and the preservation of enantiomeric purity from the starting materials to the final product[4],[5].

Phase 1: Preparation and Dehydration
  • Reagent Mixing : In a dry, inert-gas-purged (N₂ or Ar) round-bottom flask, combine 1.0 equivalent of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and 1.1 equivalents of (R)-2-amino-2,3-dimethylbutyramide in anhydrous toluene.

  • Azeotropic Distillation : Heat the mixture to reflux and collect the distillate using a Dean-Stark apparatus.

    • Causality : The essential absence of water is critical. Trace moisture in the presence of a strong base will rapidly hydrolyze the dimethyl ester into an unreactive dicarboxylic acid, preventing cyclization and drastically reducing yield[4].

Phase 2: Base-Catalyzed Cyclization
  • Base Addition : Cool the mixture to room temperature. Add 2.0 to 2.5 equivalents of potassium tert-butoxide (t-BuOK) in two separate portions.

    • Causality : t-BuOK is a strong, non-nucleophilic base. It deprotonates the amide nitrogen without competing for the electrophilic ester carbonyl, driving the intramolecular cyclization forward[4].

  • Heating : Gradually heat the reaction mass to 50–90°C for 2–4 hours. Monitor the consumption of the diester via Thin Layer Chromatography (TLC).

Phase 3: Isolation and Purification
  • Aqueous Quench & Extraction : Cool the reaction to room temperature and add distilled water. Stir vigorously for 15 minutes, then transfer to a separatory funnel.

    • Causality : The reaction produces the potassium salt of (R)-imazamox, which is highly water-soluble. Toluene remains water-immiscible, allowing phase separation to cleanly strip away unreacted organic precursors and non-polar byproducts[5].

  • Carbon Purification (Optional) : Treat the separated aqueous phase with 5-10 wt% activated carbon for 1 hour, then filter. This removes trace colored impurities[5].

  • Acidification : Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the aqueous filtrate under continuous stirring until the pH reaches ~3.0.

    • Causality : The pKa of the pyridine carboxylic acid group is approximately 3.3. Adjusting the pH to 3.0 neutralizes the salt, forcing the molecule into its least soluble (zwitterionic/protonated) state, triggering the precipitation of pure (R)-imazamox[5].

  • Filtration & Drying : Filter the precipitated solid, wash thoroughly with cold distilled water, and dry under vacuum at 45°C to constant weight.

Analytical Validation & Chiral Resolution

To validate the success of the synthesis, researchers must confirm both chemical purity and enantiomeric excess (ee). The following table summarizes the optimized chromatographic parameters for resolving imidazolinone enantiomers[6],[3].

ParameterSpecificationScientific Rationale
Analytical Technique HPLC-UV or UPLC-MS/MSHigh sensitivity for trace enantiomeric impurities.
Chiral Stationary Phase Chiralcel OJ (Cellulose tris(4-methylbenzoate))The polysaccharide-coated column provides distinct spatial cavities that differentially interact with the chiral center of the imidazolinone ring[3].
Mobile Phase (NP) n-Hexane / Ethanol (with 0.1% TFA)Normal-phase (NP) conditions enhance hydrogen bonding between the CSP and the analyte. TFA suppresses ionization of the carboxylic acid, sharpening peak shape[3].
Mobile Phase (RP) 50 mM Phosphate buffer / AcetonitrileReversed-phase (RP) alternative using Chiralcel OD-R for aqueous-compatible workflows[3].
Detection UV at 240 nm or ESI+ (m/z 306.1 → fragment ions)240 nm aligns with the pyridine ring's absorbance max. MS/MS provides definitive mass confirmation[6].

Conclusion

The targeted synthesis of (R)-imazamox requires stringent control over moisture, base selection, and pH-driven isolation. By utilizing an azeotropically dried toluene system with a non-nucleophilic base, researchers can achieve high-yield cyclization while preserving the absolute configuration of the (R)-aminoamide precursor. Validating the final product via chiral chromatography ensures the integrity of subsequent biological and environmental assays, enabling precise studies into enantioselective phytotoxicity and AHAS inhibition.

References[1] Title: Imazamox | Mass.gov

Source : mass.gov URL :[2] Title : Imazamox | USDA Forest Service Source : usda.gov URL :[6] Title : An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC Source : nih.gov URL :[7] Title : Enantioselective Behaviors of Chiral Pesticides and Enantiomeric Signatures in Foods and the Environment - ACS Publications Source : acs.org URL :[3] Title : High-performance liquid chromatographic separation of imidazolinone herbicide enantiomers and their methyl derivatives on polysaccharide-coated chiral stationary phases Source : researchgate.net URL :[4] Title : US5973154A - Process for the preparation of chiral imidazolinone herbicides - Google Patents Source : google.com URL :[5] Title : RU2707043C1 - Method of producing imazamox herbicide - Google Patents Source : google.com URL :

Sources

Exploratory

The Chiral Dynamics of Imazamox: A Technical Whitepaper on Enantioselective Biological Activity

Executive Summary Imazamox is a broad-spectrum, imidazolinone-class herbicide widely utilized in global agriculture. While commercially deployed as a racemic mixture, imazamox possesses a distinct chiral center that dict...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imazamox is a broad-spectrum, imidazolinone-class herbicide widely utilized in global agriculture. While commercially deployed as a racemic mixture, imazamox possesses a distinct chiral center that dictates its biological interactions. As agrochemical development shifts toward precision and environmental sustainability, understanding the enantioselective behavior of chiral pesticides is paramount. This whitepaper synthesizes current data on the biological activity, environmental fate, and mammalian permeability of imazamox enantiomers, providing actionable insights and validated experimental workflows for researchers and drug development professionals.

Stereochemical Architecture & Mechanism of Action

Imazamox exhibits optical isomerism due to an asymmetrically substituted carbon atom at the 4-position of its imidazolinone ring, resulting in two distinct enantiomers: (R)-imazamox and (S)-imazamox[1].

The primary mode of action for imazamox is the potent inhibition of acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase (ALS)[1][2]. AHAS is the critical catalyst in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[2][3]. The binding pocket of the AHAS enzyme is highly stereospecific. Molecular docking and in vivo studies consistently demonstrate that the (R)-configuration of imidazolinone herbicides is up to 10 times more inhibitory to the AHAS enzyme than its (S)-counterpart[2][4].

AHAS_Pathway cluster_0 Imazamox Enantiomers R_IMX (R)-Imazamox (High Affinity) AHAS Acetohydroxyacid Synthase (AHAS) R_IMX->AHAS Strong Inhibition S_IMX (S)-Imazamox (Low Affinity) S_IMX->AHAS Weak Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->BCAA Biosynthesis Blocked Pyruvate Pyruvate & 2-Oxobutyrate Pyruvate->AHAS Substrates Death Plant Starvation & Death BCAA->Death Depletion

Fig 1. Enantioselective inhibition of the AHAS pathway by imazamox.

Enantioselective Efficacy and Phytotoxicity

The stereospecificity observed at the enzymatic level translates directly to whole-plant phytotoxicity. A comprehensive study on maize seedlings (Zea mays L.) evaluated the differential impacts of isolated imazamox enantiomers[5]. The data revealed a strict toxicity hierarchy: R-imazamox > Rac-imazamox > S-imazamox [5].

Because the (R)-enantiomer is the primary driver of herbicidal efficacy, applying the racemic mixture introduces an unnecessary chemical load (the less active S-enantiomer) into the ecosystem without proportional agronomic benefit[5][6].

Table 1: Enantioselective Phytotoxicity (EC₅₀) in Maize Seedlings (5-Day Exposure)

Parameter (R)-Imazamox (mg/L) Rac-Imazamox (mg/L) (S)-Imazamox (mg/L)
Root Length Inhibition 0.2460 0.4212 1.2142
Shoot Height Inhibition 0.4530 0.7114 1.4056

(Data summarized from Wei et al., 2016[5])

Environmental Fate and Ecotoxicity

Aquatic Toxicity and Multi-Omics Profiling

In aquatic ecosystems, imazamox runoff poses a risk to non-target macrophytes like Lemna minor (duckweed). Toxicity in L. minor is highly enantioselective[7]. Metabolomic and transcriptomic analyses indicate that (R)-imazamox heavily disrupts carbon fixation, the glutathione metabolic pathway, and porphyrin/chlorophyll metabolism, leading to severe lipid peroxidation and antioxidant depletion[7].

Table 2: 7-Day EC₅₀ Values for Lemna minor

Compound Growth Inhibition EC₅₀ (mg/L)
(R)-Imazamox 0.035
Rac-Imazamox 0.036
(S)-Imazamox 0.203

(Data summarized from Li et al., 2022[7])

Soil Degradation Dynamics

The degradation of imazamox in soil is biphasic and highly dependent on environmental conditions. In pH-neutral soils under dark conditions, degradation is microbially mediated and strictly enantioselective, with (+)-imazamox degrading significantly faster than (-)-imazamox[8]. Conversely, when exposed to natural sunlight, imazamox undergoes rapid photodegradation. Because photolysis is an abiotic process, it is non-enantioselective[8]. Tracking the enantiomer fraction (EF) in soil residues thus serves as a reliable forensic probe to differentiate between microbial and photochemical degradation pathways in the field[8][9].

Mammalian Exposure and Intestinal Permeability

While optimized for plant AHAS, the human systemic exposure to chiral pesticides via dietary residues necessitates rigorous safety profiling. A recent in vitro study utilized Caco-2 (human colon adenocarcinoma) cells to model the intestinal permeability of imazamox[10].

The results demonstrated that imazamox exhibits high intestinal permeability, but absorption is enantioselective, favoring the (-)-enantiomer[10]. Notably, the primary degradation metabolite, imazamox-O-desmethyl (IMX-D), was not generated during the transepithelial transport process[10].

Table 3: Apparent Permeability ( Papp​ ) in Caco-2 Cells | Compound | Papp​ ( 10−5 cm/s) | | :--- | :--- | | rac-Imazamox | 4.15 | | (+)-Imazamox | 5.78 | | (-)-Imazamox | 7.33 | (Data summarized from Serpellone et al., 2024[10])

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating chiral agrochemicals.

Protocol A: Enantioselective Phytotoxicity Assay (Hydroponic Model)

Causality & Rationale: Evaluating herbicides in soil introduces confounding variables (e.g., differential adsorption to clay/organic matter, enantioselective microbial degradation)[6][11]. A hydroponic model isolates the intrinsic physiological response of the plant to the specific enantiomer.

  • Seed Preparation: Surface-sterilize Zea mays seeds using 1% sodium hypochlorite for 10 minutes to prevent fungal artifacts. Germinate in the dark at 25°C for 48 hours to standardize etiolation.

  • Acclimation: Transfer uniform seedlings to a 0.5-strength Hoagland nutrient solution under a 16h/8h light/dark cycle.

  • Dosing: Prepare logarithmic concentration gradients (0.01 to 2.0 mg/L) of pure (R)-imazamox, (S)-imazamox, and Rac-imazamox.

  • Validation Check: Include a solvent control (0.1% DMSO) to rule out carrier toxicity. Control seedling root growth must exceed a 5 cm baseline over 5 days; otherwise, the assay is discarded due to poor baseline vigor.

  • Quantification: Measure root length, shoot height, and chlorophyll content at Day 5. Calculate EC₅₀ values using non-linear regression.

Protocol B: Intestinal Permeability Assay (Caco-2 Model)

Causality & Rationale: Caco-2 cells spontaneously differentiate into a polarized monolayer expressing tight junctions and efflux transporters, accurately mimicking the human enterocyte barrier[10].

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation.

  • Monolayer Validation (Critical): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Self-Validation: Proceed only if TEER > 300 Ω·cm². Lower values indicate paracellular leakage, which artificially inflates permeability data.

  • Dosing: Introduce 10 µM of (+)-imazamox, (-)-imazamox, or rac-imazamox to the apical chamber (pH 6.5, mimicking the intestinal lumen).

  • Sampling & Mass Balance: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 30, 60, 90, and 120 minutes. Self-Validation: Calculate total mass balance (Apical + Basolateral + Intracellular) post-assay. It must exceed 85% to rule out non-specific binding to the plasticware.

  • Analysis: Quantify using chiral LC-MS/MS and calculate Papp​=(dQ/dt)/(A×C0​) .

Caco2_Workflow Seed Seed Caco-2 Cells on Transwell Inserts TEER Validate Monolayer (TEER > 300 Ω·cm²) Seed->TEER Dose Apply Enantiomers (Apical Chamber) TEER->Dose Incubate Incubate 2h at 37°C Dose->Incubate Sample Sample Basolateral Chamber Incubate->Sample LCMS Chiral LC-MS/MS Quantification Sample->LCMS Calc Calculate P_app (Enantioselective Absorption) LCMS->Calc

Fig 2. Self-validating Caco-2 workflow for assessing chiral permeability.

Strategic Conclusions

The empirical data overwhelmingly supports the transition from racemic imazamox to enantiopure (R)-imazamox formulations. Because the (S)-enantiomer contributes minimally to AHAS inhibition but persists in the environment and exhibits unique mammalian permeability profiles, its continued inclusion in commercial formulations represents an unnecessary toxicological burden. Developing clay-based nanoformulations or other controlled-release mechanisms for pure (R)-imazamox can drastically reduce application rates, minimize leaching, and mitigate environmental carryover[6].

References

  • Agriculture and Environment Research Unit (AERU). Imazamox ammonium. University of Hertfordshire.[Link]

  • Xie, J., et al. (2018). Activity, toxicity, molecular docking, and environmental effects of three imidazolinone herbicides enantiomers. Science of The Total Environment.[Link]

  • Wei, J., et al. (2016). Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. Bulletin of Environmental Contamination and Toxicology.[Link]

  • Li, R., et al. (2022). Metabolomic and transcriptomic investigation of the mechanism involved in enantioselective toxicity of imazamox in Lemna minor. Journal of Hazardous Materials.[Link]

  • Serpellone, C. O., et al. (2024). Enantioselective analysis of the pesticide imazamox after in vitro permeability study in Caco-2 cells. Electrophoresis.[Link]

  • Klementz, D., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology.[Link]

  • Braga, D., et al. (2014). Imazamox: A Quest for Polymorphic Modifications of a Chiral and Racemic Herbicide. Crystal Growth & Design.[Link]

  • Undabeytia, T., et al. (2019). A clay-based formulation of the herbicide imazaquin containing exclusively the biologically active enantiomer. Pest Management Science.[Link]

Sources

Foundational

Introduction: The Significance of Chirality in Imidazolinone Herbicides

An In-depth Technical Guide to (R)-imazamox for Research Professionals Imazamox is a potent, broad-spectrum herbicide belonging to the imidazolinone class, widely utilized for post-emergence control of both broadleaf and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (R)-imazamox for Research Professionals

Imazamox is a potent, broad-spectrum herbicide belonging to the imidazolinone class, widely utilized for post-emergence control of both broadleaf and grass weeds.[1][2] Its efficacy stems from its ability to inhibit a crucial enzyme pathway unique to plants and microorganisms.[3][4] A key feature of imazamox is its molecular chirality, originating from an asymmetrically substituted carbon atom in the imidazolinone ring.[5][6] This results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-imazamox and (S)-imazamox.

While commercially available imazamox is typically sold as a racemic mixture (containing equal amounts of both enantiomers), research has demonstrated that the herbicidal activity is not equally distributed between the two.[6][7] The (R)-enantiomer generally exhibits significantly higher phytotoxicity compared to the (S)-enantiomer and the racemic mixture.[8][9] This enantioselective activity underscores the importance of studying the specific properties and behaviors of (R)-imazamox for developing more efficient and targeted agrochemical solutions. This guide provides a comprehensive technical overview of (R)-imazamox, focusing on its chemical identity, mechanism of action, analytical quantification, and toxicological profile.

PART 1: Chemical Identification and Physicochemical Properties

Accurate identification is paramount in research and regulatory contexts. While often studied as a racemic mixture (CAS 114311-32-9), the specific (R)-enantiomer has its own unique identifiers.

Chemical Identity

The following table summarizes the key chemical identifiers for both the specific (R)-enantiomer and the more commonly referenced racemic mixture of imazamox.

Identifier(R)-imazamoxRacemic Imazamox
CAS Number 221298-64-2[10][11]114311-32-9[3][12][13][14]
IUPAC Name 5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid[11](±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid[3][13]
Molecular Formula C₁₅H₁₉N₃O₄[10][11]C₁₅H₁₉N₃O₄[3][14]
Molecular Weight 305.33 g/mol [10][11]305.33 g/mol [3][14]
Synonyms (4R)-Imazamox, AC 299263 (R-isomer)Raptor®, Sweeper, BAS 720 H[12][14]
ChEBI ID CHEBI:83744[11]-
PubChem CID 11483556[11]91759
Physicochemical Properties

The physical and chemical characteristics of a compound govern its environmental fate, solubility, and biological availability. The properties listed below are for the racemic mixture, which are generally representative for the individual enantiomers under typical conditions.

PropertyValueSource
Physical State White to off-white solid[14]
Melting Point 166-167 °C[14]
Water Solubility 4413 mg/L[3]
Density 1.39 g/cm³[2][14]
Vapor Pressure 9.97 x 10⁻⁹ torr (at 25 °C)[3]
pKa pK₁ 2.3, pK₂ 3.3 (at 25 °C)[14]
Log Kow 0.73[3]

PART 2: Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

The herbicidal activity of imazamox is derived from its function as a potent and specific enzyme inhibitor. This mode of action provides a high degree of selectivity, as the target enzyme is present in plants but not in animals.[3][4]

Biochemical Pathway: Imazamox targets and inhibits acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][4] This enzyme is a critical catalyst in the first step of the biosynthetic pathway for the branched-chain amino acids: valine, leucine, and isoleucine.[2][3] By blocking AHAS, imazamox halts the production of these essential amino acids, which are required for protein synthesis and cell growth.[3] This cessation of growth ultimately leads to the death of susceptible plants.[12] The high herbicidal activity of the (R)-enantiomer suggests a more favorable stereospecific binding interaction with the active site of the AHAS enzyme compared to its (S)-counterpart.

Imazamox_MoA cluster_pathway Branched-Chain Amino Acid Synthesis cluster_inhibition Inhibition Pyruvate 2x Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) Pyruvate->AHAS Threonine Pyruvate + α-Ketobutyrate (from Threonine) Threonine->AHAS Intermediates Pathway Intermediates AHAS->Intermediates Catalysis AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids Protein Protein Synthesis & Cell Growth AminoAcids->Protein Imazamox (R)-Imazamox Imazamox->AHAS Inhibition

Caption: Mechanism of action of (R)-imazamox via inhibition of the AHAS enzyme.

PART 3: Synthesis and Stereochemistry

The industrial synthesis of imazamox involves the construction of its core imidazolinone structure.[7] This is typically achieved through condensation reactions that couple a substituted pyridine dicarboxylic acid derivative with an amino amide.[7][15] A known method for producing the optically active (R)-imazamox involves reacting 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (R)-2-amino-2,3-dimethylbutyramide in the presence of a strong base like potassium tert-butoxide.[15] The careful selection of chiral starting materials is essential for producing the desired enantiomer.

PART 4: Analytical Methodology: Quantification in Environmental Matrices

The quantification of (R)-imazamox in complex matrices like soil and water requires a sensitive and selective analytical method. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique due to its high specificity and low detection limits.

Protocol: Determination of Imazamox in Water by LC-MS/MS

This protocol is a representative workflow adapted from established methodologies for the analysis of imazamox in water samples.[16][17]

1. Sample Preparation and Extraction:

  • Rationale: The goal is to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection.

  • Step 1.1: Collect a 100 mL water sample in a clean glass container.

  • Step 1.2: Acidify the sample to a pH of ~2.0 using formic or hydrochloric acid. This ensures that the carboxylic acid group on the imazamox molecule is protonated, making it less polar and more amenable to extraction.

  • Step 1.3: Add appropriate internal standards to the sample to correct for variations in extraction efficiency and instrument response.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Rationale: SPE is used to remove interfering compounds from the sample matrix, which could otherwise suppress the analyte signal during MS analysis. A C18 sorbent is effective for retaining the moderately polar imazamox.

  • Step 2.1: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing methanol followed by acidified water (pH 2.0) through it.

  • Step 2.2: Load the entire acidified water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Step 2.3: Wash the cartridge with a small volume of water to remove salts and highly polar interferences.

  • Step 2.4: Elute the analyte from the cartridge using a suitable organic solvent, such as methanol or acetonitrile. Collect the eluate.

3. Concentration and Reconstitution:

  • Rationale: The eluate is evaporated to concentrate the analyte and then redissolved in a solvent compatible with the HPLC mobile phase.

  • Step 3.1: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[16][17]

  • Step 3.2: Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[16] Vortex the sample to ensure complete dissolution.

  • Step 3.3: Transfer the final extract to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Rationale: This step separates the analyte from any remaining matrix components and provides highly selective and sensitive detection.

  • Step 4.1: HPLC Separation:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 50.0 mm, 1.8-µm).[16]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[16] Formic acid aids in protonation for positive ion electrospray.

    • Flow Rate: 0.5 - 0.7 mL/min.

  • Step 4.2: MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for imazamox and its internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Water Sample Collection (100 mL) Acidify 2. Acidification (pH 2) Collect->Acidify SPE 3. Solid-Phase Extraction (C18 Cleanup) Acidify->SPE Elute 4. Elution with Methanol SPE->Elute Evap 5. Evaporation to Dryness (Nitrogen Stream) Elute->Evap Recon 6. Reconstitution (in Mobile Phase) Evap->Recon LCMS 7. LC-MS/MS Analysis (ESI+, MRM) Recon->LCMS

Caption: General workflow for the analysis of imazamox in water samples.

PART 5: Toxicological and Environmental Profile

Toxicology Summary

The herbicidal mode of action of imazamox, which targets a biosynthetic pathway not present in animals, contributes to its low toxicity profile in mammals.[3]

  • Acute Toxicity: Imazamox exhibits low acute toxicity via oral, dermal, and inhalation routes.[3][13] The oral LD50 in rats is greater than 5000 mg/kg body weight.[13]

  • Irritation and Sensitization: It is not considered a skin irritant or a skin sensitizer.[3][13] It can be moderately irritating to the eyes.[3]

  • Chronic Toxicity and Carcinogenicity: Long-term studies in mice and rats showed no evidence of carcinogenicity.[13]

  • Genotoxicity: Imazamox did not cause genetic damage in a range of genotoxicity tests.

  • Metabolism: In rats, imazamox is rapidly absorbed and excreted, primarily unchanged in the urine and feces, indicating it is not significantly metabolized.[12][13][18]

Environmental Fate

Understanding the environmental behavior of imazamox is crucial for assessing its ecological impact.

  • Degradation: The primary routes of degradation in the environment are microbial breakdown in aerobic soil and aqueous photolysis (breakdown by light in water).[12] The aerobic soil metabolism half-life is approximately 27-38 days.[3][13] Photodegradation in water is rapid, with a reported half-life of 6.8 hours.[12]

  • Mobility: While laboratory studies indicate imazamox is mobile in soil, field studies have shown that leaching is limited.[12]

  • Bioaccumulation: Imazamox does not significantly accumulate in fish, and therefore, food-chain exposure is not expected to be a significant concern in aquatic systems.[3]

  • Enantioselectivity in Degradation: Studies have shown that the degradation of imazamox in soil can be enantioselective, with the rate of degradation for each enantiomer being dependent on soil pH.[19][20] In neutral soils, the (+)-enantiomer (presumed to be R-imazamox) degrades faster than the (-)-enantiomer.[19][20]

References

  • Imazamox | Mass.gov. [Link]

  • Pesticides - Fact Sheet for Imazamox - Environmental Protection Agency (EPA). [Link]

  • Imazamox 209 - JMPR 2005. [Link]

  • IMAZAMOX (276) The first draft was prepared by Professor Mi-Gyung Lee, Andong National University, Republic of Korea EXPLANATION - Food and Agriculture Organization. [Link]

  • imazamox chemical fact sheet - Wisconsin Department of Natural Resources. [Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation | Environmental Science & Technology - ACS Publications. [Link]

  • Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE. [Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites | Environmental Science & Technology - ACS Publications. [Link]

  • IMAZAMOX - World Health Organization (WHO). [Link]

  • Analytical method for imazamox and its metabolites Reg. No. 4110603 ( CL 354825 ) and Reg. No. 4110542 ( CL 312622 ) in water Repor - EPA. [Link]

  • Imazamox - Chemical Factsheet - Beyond Pesticides. [Link]

  • Enantioselective analysis of the pesticide imazamox after in vitro permeability study in Caco-2 cells - PubMed. [Link]

  • (R)-imazamox | C15H19N3O4 | CID 11483556 - PubChem - NIH. [Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites | Environmental Science & Technology. [Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites | Request PDF - ResearchGate. [Link]

  • Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings - PubMed. [Link]

  • Imazamox (Ref: BAS 720H) - AERU - University of Hertfordshire. [Link]

  • RU2707043C1 - Method of producing imazamox herbicide - Google P
  • AN ANALYTICAL METHOD FOR THE DETERMINATION OF IMAZAMOX IN SOILS AND MAIZE PLANTS - ResearchGate. [Link]

  • ECM-Imazamox in Water-MRID 50105408 - EPA. [Link]

  • Imazamox | SIELC Technologies. [Link]

  • Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry - PubMed. [Link]

  • Imazamox ammonium - AERU. [Link]

  • Study on the Synthesis of Imazamox - Dissertation. [Link]

  • Imazamox: A Quest for Polymorphic Modifications of a Chiral and Racemic Herbicide | Pharmaceutical Networking. [Link]

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Exploratory

Stereochemistry of Imazamox and Its Enantioselective Herbicidal Efficacy: A Comprehensive Technical Guide

Executive Summary Imazamox (2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methoxymethylnicotinic acid) is a highly effective, broad-spectrum herbicide belonging to the imidazolinone class[1]. While commercially...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imazamox (2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]-5-methoxymethylnicotinic acid) is a highly effective, broad-spectrum herbicide belonging to the imidazolinone class[1]. While commercially supplied and applied as a racemic mixture, the biological activity, environmental fate, and target-site binding kinetics of imazamox are profoundly dictated by its stereochemistry[2]. As agricultural science shifts toward precision agrochemistry, understanding the enantioselective behavior of chiral herbicides is critical for maximizing crop yield while minimizing environmental persistence. This guide provides an authoritative, mechanistic analysis of imazamox stereochemistry, detailing its target interactions, enantioselective efficacy, and the analytical protocols required for its chiral resolution.

Stereochemical Architecture and Target Mechanism

The Chiral Center

The core molecule of imazamox exhibits optical isomerism due to a single chiral center located at the C4-position of the imidazolinone ring[2]. At this stereocenter, the attachment of both a methyl and an isopropyl group creates a pair of enantiomers: (R)-imazamox and (S)-imazamox. The spatial orientation of these lipophilic groups is the fundamental determinant of the molecule's biological activity.

Mechanism of Action: AHAS/ALS Inhibition

Imazamox exerts its herbicidal effect by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS)[3]. AHAS is the first common enzyme in the biosynthesis pathway of the branched-chain amino acids valine, leucine, and isoleucine[1].

Causality of Inhibition : Imazamox does not bind to the active catalytic site directly; rather, it acts as a non-competitive inhibitor by anchoring into the substrate-access channel. The (R)-configuration of the imidazolinone ring perfectly aligns its isopropyl and methyl groups with the lipophilic binding pocket of the AHAS enzyme[4]. This stereospecific lock physically obstructs the entry of the natural substrates (pyruvate and 2-oxobutyrate). Conversely, the (S)-enantiomer experiences severe steric hindrance within the channel, drastically reducing its binding affinity and inhibitory potency.

AHAS_Pathway Pyr Pyruvate AHAS AHAS / ALS Enzyme Pyr->AHAS Oxo 2-Oxobutyrate Oxo->AHAS AL Acetolactate AHAS->AL Catalysis AHB Acetohydroxybutyrate AHAS->AHB Catalysis Imaz (R)-Imazamox (Potent Inhibitor) Imaz->AHAS Competitive Inhibition Val Valine & Leucine AL->Val Biosynthesis Iso Isoleucine AHB->Iso Biosynthesis

Fig 1: Mechanism of AHAS/ALS inhibition by (R)-imazamox, blocking branched-chain amino acid synthesis.

Enantioselective Herbicidal Efficacy and Environmental Fate

The stereochemical mismatch of the (S)-enantiomer results in a significant disparity in herbicidal efficacy. Research on maize seedlings and other target species demonstrates a clear hierarchy in phytotoxicity: (R)-imazamox > Racemic-imazamox > (S)-imazamox[4]. Applying pure (R)-imazamox can achieve equivalent weed control at significantly lower application rates, reducing the overall chemical burden on the ecosystem[5].

Furthermore, the environmental degradation of imazamox is highly dependent on soil pH and is distinctly enantioselective. In neutral soils, degradation is bi-phasic and enantioselective, with the (+)-imazamox enantiomer degrading at a faster rate than its antipode[6].

Quantitative Comparison of Imazamox Enantiomers
Parameter(R)-ImazamoxRacemic-Imazamox(S)-Imazamox
Stereochemical Configuration C4-(R)1:1 (R:S) MixtureC4-(S)
AHAS Target Affinity Optimal fit in lipophilic pocketIntermediateSteric clash in binding channel
Herbicidal Phytotoxicity Severe (Highest Efficacy)ModerateMild (Lowest Efficacy)
Soil Degradation Rate (Neutral pH) Slower degradationBi-phasic degradationFaster degradation

Table 1: Comparative profiling of imazamox enantiomers based on target affinity, efficacy, and environmental fate[4][6].

Analytical Workflows: Chiral Separation and Quantification

Because enantiomers possess identical physicochemical properties in achiral environments, standard reverse-phase HPLC cannot separate (R)- and (S)-imazamox. Separation requires a Chiral Stationary Phase (CSP) that forms transient, reversible diastereomeric complexes with the enantiomers. Recent advancements utilize 7 or protein-based AGP columns for high-resolution separation[7][8].

Step-by-Step Methodology: Chiral HPLC Protocol

This protocol outlines a self-validating system for the extraction and chiral quantification of imazamox from complex matrices (e.g., soil or plant tissue).

Step 1: Matrix Extraction and Protein Precipitation

  • Action : Homogenize 5.0 g of the sample in 20 mL of acidified acetonitrile (0.1% formic acid). Agitate for 30 minutes and centrifuge at 10,000 rpm.

  • Causality Focus : Imazamox is an amphoteric molecule. Acidifying the extraction solvent suppresses the ionization of its carboxylic acid moiety, driving the molecule into the organic phase. Simultaneously, the organic solvent precipitates matrix proteins that would otherwise foul the HPLC column.

Step 2: Solid-Phase Extraction (SPE) Cleanup

  • Action : Pass the supernatant through a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, then elute the target analytes with 100% methanol.

  • Causality Focus : The HLB sorbent selectively captures the moderately polar imazamox while highly polar salts and non-polar lipids are washed away. This cleanup is a critical self-validating step; without it, matrix overload will disrupt the delicate thermodynamic interactions required for chiral recognition, destroying enantiomeric resolution ( Rs​ ).

Step 3: Chiral HPLC Isocratic Elution

  • Action : Inject 10 µL of the reconstituted sample onto a Chiral HPLC column (e.g., AGP protein column or Dha-Tab COF) maintained at 25°C. Utilize an isocratic mobile phase of Acetonitrile / 60 mM Ammonium Acetate buffer (pH 4.5) at 0.8 mL/min.

  • Causality Focus : The pH of the mobile phase is the most critical parameter. At pH 4.5, the imidazolinone ring is partially protonated, optimizing hydrogen bonding and π−π interactions with the chiral selector. Isocratic conditions prevent baseline drift and ensure reproducible retention times for the transient diastereomeric complexes[8].

Step 4: Detection and Enantiomeric Fraction (EF) Validation

  • Action : Monitor absorbance via UV-DAD at 240 nm. Calculate the Enantiomeric Fraction (EF) using the formula: EF=Area(R)/[Area(R)+Area(S)] .

  • Causality Focus : An EF of exactly 0.5 in the analytical standard validates the system's calibration. In environmental samples, deviations from 0.5 definitively confirm the presence of enantioselective microbial degradation or preferential plant uptake.

HPLC_Workflow Ext Soil/Plant Extraction Pur SPE Cleanup Ext->Pur HPLC Chiral HPLC (CSP Column) Pur->HPLC Det UV-DAD / MS Detection HPLC->Det Data Enantiomeric Fraction (EF) Det->Data

Fig 2: Analytical workflow for the chiral separation and quantification of imazamox enantiomers.

Conclusion

The stereochemistry of imazamox is not merely a structural footnote; it is the driving force behind its herbicidal efficacy and environmental behavior. By isolating and utilizing the (R)-enantiomer, agrochemical developers can drastically reduce application rates, mitigating the accumulation of the inactive, yet persistent, (S)-enantiomer in agricultural soils. Rigorous chiral analytical workflows remain essential for monitoring these dynamics and ensuring the sustainable application of imidazolinone herbicides.

References

  • Google Patents. "WO2024013015A1 - Herbicidal compositions.
  • AERU. "Imazamox ammonium." University of Hertfordshire. [Link]

  • Buerge, I. J., et al. "Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites." ResearchGate, 2019.[Link]

  • Google Patents. "WO2020126584A1 - Herbicidal combinations.
  • ACS Publications. "Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution." Journal of Agricultural and Food Chemistry, 2015.[Link]

  • Google Patents. "WO2020114932A1 - Herbicidal compositions.
  • Qin, Y., et al. "Recent Progress in Detecting Enantiomers in Food." MDPI, 2024.[Link]

  • Science.gov. "Herbicide treated plants." Science.gov.[Link]

  • Universidad de Málaga. "Separation of para- and meta-Imazamethabenz-methyl Enantiomers by Direct Chiral HPLC Using a Protein Chiral Selector." uma.es, 2012. [Link]

  • Google Patents. "WO2015024957A1 - Als inhibitor herbicide tolerant mutant plants.
  • Googleapis. "WO 2020/126578 A1." Googleapis.com, 2020. [Link]

Sources

Foundational

(R)-imazamox molecular formula and molecular weight.

An In-Depth Technical Guide to (R)-Imazamox: Physicochemical Properties, Synthesis, and Analytical Methodologies Authored by: Gemini, Senior Application Scientist Introduction: (R)-imazamox is the herbicidally active ena...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (R)-Imazamox: Physicochemical Properties, Synthesis, and Analytical Methodologies

Authored by: Gemini, Senior Application Scientist

Introduction: (R)-imazamox is the herbicidally active enantiomer of the imidazolinone herbicide, imazamox. It is a selective, systemic herbicide used for post-emergence control of a broad spectrum of grass and broadleaf weeds. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and analytical determination of (R)-imazamox, tailored for researchers, scientists, and professionals in drug development and agrochemical science.

Part 1: Core Molecular and Physicochemical Profile

(R)-imazamox, chemically known as (R)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, possesses specific stereochemistry that is crucial for its biological activity.[1] The physicochemical properties of a compound are fundamental to understanding its behavior in biological and environmental systems.

Table 1: Physicochemical Properties of (R)-Imazamox

PropertyValueSource(s)
Molecular Formula C₁₅H₁₉N₃O₄[1][2][3]
Molecular Weight 305.33 g/mol [1][2][3]
CAS Number 221298-64-2[1][4]
Appearance Off-White Solid[5]
Melting Point 165.5–167.2 °C (for racemic imazamox)[1]

Part 2: Synthesis of (R)-Imazamox

The synthesis of (R)-imazamox involves a key condensation reaction to form the imidazolinone ring with the desired stereochemistry. The general industrial synthesis of racemic imazamox involves the condensation of pyridine carboxylic acid derivatives with imidazolinone intermediates.[6] For the enantiomerically specific synthesis of (R)-imazamox, a chiral starting material is employed. A known method involves the reaction of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester with (R)-2-amino-2,3-dimethylbutyramide in the presence of a strong base like potassium tert-butoxide.[7]

Experimental Protocol: Synthesis of (R)-Imazamox[7]
  • Reaction Setup: In a moisture-free reaction vessel, dissolve 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (R)-2-amino-2,3-dimethylbutyramide in anhydrous toluene.

  • Base Addition: While stirring at room temperature, add potassium tert-butylate to the reaction mixture. This initiates the condensation and cyclization to form the potassium salt of (R)-imazamox.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.

  • Acidification: After completion, cool the reaction mixture and carefully add concentrated hydrochloric acid to decompose the potassium salt and precipitate (R)-imazamox.

  • Extraction and Purification: Extract the product from the aqueous phase using an organic solvent such as methylene chloride. Dry the combined organic extracts over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by techniques like column chromatography or recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of (R)-Imazamox Start Reactants: - 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester - (R)-2-amino-2,3-dimethylbutyramide - Potassium tert-butoxide - Anhydrous Toluene Reaction Condensation & Cyclization Start->Reaction Mixing Acidification Acidification with HCl Reaction->Acidification Formation of Potassium Salt Extraction Extraction with Methylene Chloride Acidification->Extraction Precipitation of Product Purification Purification Extraction->Purification Crude Product End (R)-Imazamox Purification->End Pure Product

Caption: Synthesis workflow for (R)-imazamox.

Part 3: Mechanism of Herbicidal Action

(R)-imazamox, like other imidazolinone herbicides, functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2][4] This enzyme is pivotal in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[1][4][8] Since this pathway is absent in animals, it provides a selective mode of action.[4][5] The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately causing the death of susceptible plants.[4][8]

MoA_Pathway cluster_moa Mechanism of Action of (R)-Imazamox Imazamox (R)-Imazamox AHAS Acetohydroxyacid Synthase (AHAS/ALS) Imazamox->AHAS Inhibits BCAA Branched-Chain Amino Acid Synthesis (Valine, Leucine, Isoleucine) AHAS->BCAA Catalyzes Protein Protein Synthesis & Cell Growth BCAA->Protein PlantDeath Plant Death Protein->PlantDeath Leads to

Caption: Inhibition of AHAS by (R)-imazamox.

Part 4: Analytical Methodologies for (R)-Imazamox

Accurate and sensitive analytical methods are essential for monitoring (R)-imazamox residues in environmental and agricultural samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[9][10]

Experimental Protocol: HPLC Analysis of Imazamox in Soil[3][9]
  • Sample Preparation and Extraction:

    • Air-dry and sieve soil samples (2 mm mesh).

    • Extract a known weight of soil (e.g., 100 g) with a 0.02M CaCl₂ solution by shaking. Repeat the extraction three times.

    • Centrifuge the mixture (e.g., at 5000 rpm for 10 minutes) and combine the supernatants.

    • Adjust the pH of the combined extract to 2.0 with HCl (1:1).

    • Perform liquid-liquid partitioning with chloroform (CHCl₃) three times.

    • Collect the chloroform phase and evaporate to dryness.

    • Reconstitute the residue in 1 ml of the HPLC mobile phase.

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 mm i.d. x 25 cm length).[9]

    • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like formic or phosphoric acid (e.g., CH₃CN/H₂O/HCOOH; 30/69/1 v/v/v).[9]

    • Flow Rate: 0.7 ml/min.[9]

    • Detection: UV detector at 250 nm.[9]

    • Injection Volume: 20 µL.[11]

For higher sensitivity and selectivity, especially at trace levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[11]

HPLC_Workflow cluster_hplc HPLC Analysis Workflow for Imazamox in Soil Sample Soil Sample Extraction Extraction with CaCl₂ Solution Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Acidification pH Adjustment to 2.0 Centrifugation->Acidification Partitioning Liquid-Liquid Partitioning (CHCl₃) Acidification->Partitioning Evaporation Evaporation to Dryness Partitioning->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC-UV Analysis Reconstitution->Analysis

Caption: Workflow for HPLC analysis of imazamox.

Part 5: Concluding Remarks

This technical guide has provided a comprehensive overview of the key scientific aspects of (R)-imazamox. The detailed information on its molecular properties, a viable synthetic route, its herbicidal mechanism of action, and a robust analytical protocol serves as a valuable resource for the scientific community. The provided methodologies and workflows are designed to be self-validating and are grounded in established scientific literature, ensuring trustworthiness and reproducibility for research and development applications.

References

  • BioOrganics. (n.d.). (R)-Imazamox. Retrieved from [Link]

  • SIELC Technologies. (2018). Imazamox. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-imazamox. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Analytical method for imazamox and its metabolites...in water. Retrieved from [Link]

  • Vischetti, C., Scarponi, L., & Del Buono, D. (2002). An analytical method for the determination of imazamox in soils and maize plants. Fresenius Environmental Bulletin, 11(10), 718-722.
  • ResearchGate. (n.d.). AN ANALYTICAL METHOD FOR THE DETERMINATION OF IMAZAMOX IN SOILS AND MAIZE PLANTS. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2014). IMAZAMOX (276). Retrieved from [Link]

  • Massachusetts Department of Environmental Protection. (2012). Imazamox. Retrieved from [Link]

  • Wisconsin Department of Natural Resources. (n.d.). imazamox chemical fact sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1997). Pesticides - Fact Sheet for Imazamox. Retrieved from [Link]

  • University of Hertfordshire. (2023). Imazamox (Ref: BAS 720H). Retrieved from [Link]

  • Google Patents. (2019). RU2707043C1 - Method of producing imazamox herbicide.

Sources

Exploratory

An In-depth Technical Guide to the Environmental Fate and Degradation of (R)-imazamox in Soil and Water

Introduction Imazamox, a member of the imidazolinone class of herbicides, is a critical tool in modern agriculture for the post-emergence control of a wide spectrum of broadleaf and grass weeds.[1][2] Its mode of action...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imazamox, a member of the imidazolinone class of herbicides, is a critical tool in modern agriculture for the post-emergence control of a wide spectrum of broadleaf and grass weeds.[1][2] Its mode of action involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is vital for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2] Since the AHAS enzyme is not present in animals, imazamox exhibits a high degree of selectivity and low toxicity to mammals, birds, and fish.[1]

Imazamox possesses a chiral center, existing as (R) and (S) enantiomers. While it is typically applied as a racemic mixture, the (R)-enantiomer is known to be significantly more herbicidally active.[3] Understanding the environmental fate of this specific enantiomer, alongside the racemic mixture, is paramount for a comprehensive ecological risk assessment. This guide provides a detailed technical overview of the key processes governing the transformation and degradation of (R)-imazamox in terrestrial and aquatic environments, offering insights for researchers and environmental scientists.

Core Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and degradation of a compound are fundamentally dictated by its physicochemical properties. These parameters determine its solubility in water, its tendency to volatilize, and its affinity for soil particles.

PropertyValueSource
Water Solubility 4,160 mg/L (at 20°C)[4]
Vapor Pressure < 1.0 x 10⁻⁷ Torr (at 25°C)[5]
Log K_ow (Octanol-Water Partition Coefficient) 0.73[1][5]
K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) 5 - 159 L/kg (Average 159)[1][4]
pKa (Dissociation Constant) 2.3, 3.3, 10.8[5][6]

The high water solubility and low vapor pressure indicate that imazamox is unlikely to volatilize from soil or water surfaces.[7] Its low Log K_ow_ and K_oc_ values suggest that imazamox has a low potential for bioaccumulation and is generally mobile in soil, although this is influenced by soil pH.[1][4][5] As an ionizable compound with multiple pKa values, its charge and, consequently, its sorption behavior are highly dependent on the pH of the surrounding medium.[6]

Environmental Fate in Soil Systems

The persistence and transformation of imazamox in soil are governed by a complex interplay of biotic and abiotic processes.

Adsorption and Desorption

The mobility of imazamox in soil, which dictates its potential to leach into groundwater, is controlled by adsorption-desorption processes. Due to its anionic nature in most environmental pH ranges (pKa values of 2.3 and 3.3), imazamox generally exhibits weak sorption to soil particles.[3][4] This results in a classification of high to very high mobility.[4]

However, the extent of adsorption is significantly influenced by soil properties:

  • pH: Adsorption tends to increase as soil pH decreases.[6] At lower pH values, a greater proportion of imazamox molecules are in a less ionic state, enhancing hydrophobic interactions with soil organic matter.[6]

  • Organic Matter and Clay Content: Soils with higher organic matter and clay content tend to exhibit greater adsorption of imazamox.[8]

Desorption studies have shown that imazamox can be readily desorbed from soil particles, particularly in neutral to alkaline soils, further contributing to its potential mobility.[6]

Biotic Degradation (Microbial Metabolism)

The primary pathway for imazamox degradation in soil is microbial metabolism under aerobic conditions.[5][7] A variety of soil microorganisms are capable of transforming the herbicide into non-herbicidal metabolites.[7]

  • Half-Life: The aerobic soil metabolism half-life (DT₅₀) for imazamox is typically in the range of 15 to 130 days, with representative values often cited as 27 to 50 days.[1][7] However, this can vary significantly depending on soil type, temperature, and moisture content.[9] For instance, degradation is generally faster in neutral soils compared to acidic soils.[3]

  • Enantioselectivity: Microbial degradation can be enantioselective. Studies have shown that in neutral soils, the herbicidally active (+)-imazamox (R-enantiomer) is degraded faster than the (-)-imazamox (S-enantiomer).[10] Conversely, in strongly acidic soils, this preference can be reversed. This enantioselective degradation can contribute to a biphasic decline in the total concentration of the racemic mixture.[3]

  • Anaerobic Conditions: Under anaerobic conditions, such as in flooded soils, the degradation of imazamox is significantly slower.[1]

Abiotic Degradation

While microbial activity is the dominant degradation route in soil, abiotic processes also play a role.

  • Soil Photolysis: Photodegradation on the soil surface can occur, but it is a slower process compared to microbial degradation, with a reported half-life of approximately 65 days.[1] The extent of soil photolysis is influenced by factors such as sunlight intensity and the depth of imazamox in the soil profile.[10] Interestingly, photodegradation is not an enantioselective process.[10]

  • Hydrolysis: Imazamox is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9), meaning this is not a significant degradation pathway in soil.[1][5][7]

Major Soil Metabolites

The microbial degradation of imazamox in soil leads to the formation of several key metabolites. The two principal metabolites are:

  • CL 312 ,622 (diacid metabolite): This metabolite is formed through the demethylation of the parent compound.[1][5]

  • CL 354 ,825 (acid-hydroxy metabolite): Further degradation of the diacid metabolite can lead to this compound.[1][3]

These metabolites are generally considered to be non-herbicidal and can exhibit different mobility characteristics compared to the parent imazamox molecule.[3][7]

Environmental Fate in Aquatic Systems

In aquatic environments, the fate of imazamox is primarily driven by photodegradation.

Aqueous Photolysis

Photolysis is the most significant degradation pathway for imazamox in water.[1][5]

  • Half-Life: The aqueous photolysis half-life is rapid, with reported values as short as 6.8 hours.[1][7] The rate of photolysis is influenced by water depth and turbidity, with faster degradation occurring in shallower, clearer water bodies where light penetration is greater.[1] The rate of photodegradation also tends to increase with increasing pH.[11]

  • Photoproducts: The degradation of imazamox under UV irradiation leads to the formation of several pyridine derivatives.[12] Major identified photoproducts include:

    • 2,3,5-pyridine tricarboxylic acid (CL-351,543)[1]

    • 2-carbamoyl-5-(ethoxymethyl)nicotinic acid (CL-359-770)[1]

    • 5-methoxymethyl-2,3-pyridinedicarboxylic acid (CL-334-151)[1][13]

The presence of certain metal ions, such as Cu²⁺, can increase the persistence of imazamox in water through complexation interactions.[12]

Hydrolysis

As in soil, imazamox is stable to hydrolysis across a range of environmentally relevant pH levels (5, 7, and 9) in aquatic systems.[1][7][13]

Aquatic Metabolism

Degradation of imazamox through microbial activity in water and sediment under both aerobic and anaerobic conditions is generally considered to be a slow process and not a major route of dissipation.[5]

Experimental Methodologies

To study the environmental fate and degradation of (R)-imazamox, standardized and validated experimental protocols are essential. The following outlines a typical workflow for an aerobic soil metabolism study, often conducted in accordance with guidelines such as OECD 307.[14][15]

Protocol: Aerobic Soil Metabolism Study (Adapted from OECD 307)

1. Objective: To determine the rate and pathway of aerobic degradation of ¹⁴C-labeled (R)-imazamox in soil.

2. Materials:

  • ¹⁴C-labeled (R)-imazamox of known specific activity.

  • Characterized soil (e.g., sandy loam) with known physicochemical properties (pH, organic carbon content, texture, microbial biomass).

  • Incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organics and ¹⁴CO₂.

  • Extraction solvents (e.g., acetonitrile, methanol).

  • Analytical instrumentation (e.g., HPLC with radiometric detection, LC-MS/MS).

3. Procedure:

  • Soil Preparation: Sieve fresh soil and adjust moisture content to a specified level (e.g., 40-60% of maximum water holding capacity). Pre-incubate the soil for several days to allow microbial populations to stabilize.

  • Application: Treat the soil samples with the ¹⁴C-(R)-imazamox solution at a rate corresponding to the maximum recommended field application rate.[15] Prepare untreated control samples.

  • Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20°C).[15] Maintain a continuous flow of humidified, CO₂-free air through the incubation vessels.

  • Volatile Trapping: Pass the effluent air through traps containing solutions (e.g., ethylene glycol for organic volatiles, potassium hydroxide for ¹⁴CO₂) to capture any volatile degradation products.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate samples for analysis.

  • Extraction: Extract the soil samples sequentially with solvents of increasing polarity to recover the parent compound and metabolites.

  • Analysis:

    • Analyze the solvent extracts by HPLC with radiometric detection to quantify the parent compound and transformation products.

    • Identify major metabolites using LC-MS/MS.

    • Analyze the volatile traps for radioactivity to determine mineralization.

  • Bound Residue Determination: Analyze the post-extraction soil solids for non-extractable (bound) residues by combustion analysis.

  • Data Analysis:

    • Calculate the mass balance at each sampling interval.

    • Determine the degradation kinetics of (R)-imazamox and the formation and decline of major metabolites to calculate DT₅₀ and DT₉₀ values.

Rationale for Experimental Choices:

  • The use of ¹⁴C-labeled material is crucial for establishing a mass balance and tracking the fate of the molecule into metabolites, CO₂, and bound residues.[15]

  • Incubation in the dark prevents photodegradation, isolating microbial metabolism as the degradation pathway under investigation.[15]

  • Maintaining controlled temperature and moisture ensures reproducible and optimal conditions for microbial activity.

Visualizing Degradation and Experimental Workflows

Degradation Pathways of Imazamox

G cluster_soil Soil Environment cluster_water Aquatic Environment Imazamox Imazamox Soil_Microbial Aerobic Microbial Degradation Imazamox->Soil_Microbial Primary Pathway Soil_Photo Soil Photolysis (Slower) Imazamox->Soil_Photo Water_Photo Aqueous Photolysis (Rapid) Imazamox->Water_Photo Primary Pathway Metabolite_Diacid CL 312,622 (Diacid Metabolite) Soil_Microbial->Metabolite_Diacid Metabolite_Hydroxy CL 354,825 (Acid-Hydroxy Metabolite) Metabolite_Diacid->Metabolite_Hydroxy CO2_Soil CO₂ (Mineralization) Metabolite_Diacid->CO2_Soil Photoproducts Pyridine Carboxylic Acid Derivatives (e.g., CL-351,543, CL-334,151) Water_Photo->Photoproducts

Caption: Primary degradation pathways of imazamox in soil and water.

Experimental Workflow: Aerobic Soil Metabolism Study

G A Soil Preparation (Sieving, Moisture Adjustment) B Application of ¹⁴C-(R)-Imazamox A->B C Incubation (Dark, 20°C, Aerobic) B->C D Volatile Trapping (¹⁴CO₂, Organics) C->D E Periodic Sampling (Duplicate Flasks) C->E F Solvent Extraction E->F G Analysis (HPLC-Radio, LC-MS/MS) F->G H Bound Residue Analysis (Combustion) F->H I Data Interpretation (Kinetics, DT₅₀, Mass Balance) G->I H->I

Caption: Workflow for an OECD 307 aerobic soil metabolism study.

Conclusion

The environmental fate of (R)-imazamox is multifaceted, with distinct primary degradation pathways in soil and water. In terrestrial environments, aerobic microbial degradation is the principal mechanism of dissipation, leading to the formation of non-herbicidal metabolites. This process can exhibit enantioselectivity, which is an important consideration for risk assessment. In aquatic systems, rapid photodegradation is the dominant route of transformation. Imazamox's high water solubility and low sorption potential in most soils indicate a potential for mobility, although this is mitigated by its moderate persistence due to microbial activity. A thorough understanding of these processes, supported by robust experimental data, is essential for ensuring the responsible and sustainable use of this important herbicide.

References

  • Imazamox | Mass.gov. [Link]

  • Pesticides - Fact Sheet for Imazamox - Environmental Protection Agency (EPA). (1997, May 22). [Link]

  • Kiefer, K., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology, 53(10), 5725-5732. [Link]

  • Quivet, E., et al. (2006). Photochemical Degradation of Imazamox in Aqueous Solution: Influence of Metal Ions and Anionic Species on the Ultraviolet Photolysis. Journal of Agricultural and Food Chemistry, 54(10), 3658-3664. [Link]

  • Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE. [Link]

  • La Rocca, C., et al. (2022). Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils and Herbicide Impact on Culturable Bacterial Populations and Functional Diversity. Agronomy, 12(11), 2718. [Link]

  • Kiefer, K., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology, 53(10), 5733-5740. [Link]

  • Imazamox 209 - JMPR 2005. [Link]

  • Imazamox | C15H19N3O4 | CID 86137 - PubChem. [Link]

  • IMAZAMOX (276) - Food and Agriculture Organization. [Link]

  • Manglicmot, C. N., et al. (2015). Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution. Journal of Agricultural and Food Chemistry, 64(1), 101-108. [Link]

  • Imazamox (Ref: BAS 720H) - AERU, University of Hertfordshire. [Link]

  • Environmental Impact Statement for Penoxsulam, Imazamox, Bispyribac-sodium, Flumioxazin, & Carfentrazone-ethyl - Washington State Department of Ecology. (2003, January 31). [Link]

  • Docket Number EPA-HQ-OPP-2014-0395 - . [Link]

  • Kiefer, K., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology, 53(10), 5725-5732. [Link]

  • Al-Khatib, K., et al. (2024). Adsorption of imazamox in California agricultural soils and implications for branched broomrape (Phelipanche ramosa) management. Weed Science, 72(5), 441-447. [Link]

  • Registration Review for Imazamox - Regulations.gov. [Link]

  • Imazamox - European Commission. (2017, July 20). [Link]

  • Evaluation of confirmatory data following the Article 12 MRL review for imazamox. (2019). EFSA Journal, 17(2), e05584. [Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites | Request PDF. [Link]

  • Aerobic and Anaerobic Transformation in Soil. [Link]

  • Test No. 307: Aerobic and Anaerobic Transformation in Soil | OECD. [Link]

Sources

Foundational

(R)-Imazamox: Mechanistic Insights into Acetohydroxyacid Synthase (AHAS) Inhibition and Branched-Chain Amino Acid Starvation

Executive Summary The rational design and application of modern herbicides rely heavily on understanding their precise molecular interactions and the subsequent physiological cascades they trigger. Imazamox, a prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and application of modern herbicides rely heavily on understanding their precise molecular interactions and the subsequent physiological cascades they trigger. Imazamox, a prominent member of the imidazolinone class, exerts its primary herbicidal activity by inhibiting acetohydroxyacid synthase (AHAS)—also known as acetolactate synthase (ALS)[1]. AHAS is the critical first enzyme in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.

As an application scientist, I approach herbicide characterization not merely as a binary outcome of plant survival, but as a complex interplay of structural biology, enzyme kinetics, and metabolic cascading. This whitepaper dissects the stereochemical superiority of the (R)-enantiomer of imazamox, elucidates the structural causality of AHAS channel obstruction, maps the downstream metabolic collapse, and provides self-validating experimental protocols for quantifying these interactions in the laboratory.

Stereochemical Dynamics: The Superiority of the (R)-Enantiomer

Imazamox exhibits chirality due to its asymmetric carbon center and is commercially synthesized as a racemic mixture[2]. However, biological systems are inherently chiral, meaning enantiomers often exhibit vastly different affinities for target protein pockets.

Recent hydroponic and structural studies have demonstrated that the enantiomers of imazamox pose highly enantioselective phytotoxicity[3]. The (R)-enantiomer aligns optimally with the steric constraints of the AHAS substrate access channel, resulting in significantly higher binding affinity and subsequent growth inhibition compared to the (S)-enantiomer.

Data Presentation: Enantioselective Toxicity

The table below summarizes the 5-day effective concentration (EC50) required to inhibit maize seedling growth by 50%. The data clearly illustrates that (R)-imazamox is the primary driver of herbicidal efficacy[3].

EnantiomerRoot Length EC50 (mg/L)Root Fresh Weight EC50 (mg/L)Shoot Height EC50 (mg/L)
(R)-imazamox 0.24600.00320.4530
Rac-imazamox 0.42120.00020.7114
(S)-imazamox 1.21420.10051.4056

Table 1: Enantioselective toxicity of imazamox on maize seedlings. The (R)-enantiomer demonstrates up to a 5-fold higher potency in root length inhibition compared to the (S)-enantiomer.

The Target: Acetohydroxyacid Synthase (AHAS) Architecture

AHAS catalyzes two parallel condensation reactions essential for BCAA synthesis:

  • The condensation of two pyruvate molecules to yield acetolactate (the precursor for valine and leucine).

  • The condensation of one pyruvate and one α-ketobutyrate to yield 2-aceto-2-hydroxybutyrate (the precursor for isoleucine)[4].

The enzyme is heavily reliant on three cofactors: thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and Mg²⁺[5].

BCAA_Pathway Pyruvate Pyruvate (x2) or Pyruvate + α-Ketobutyrate AHAS Acetohydroxyacid Synthase (AHAS) [ThDP, FAD, Mg2+ dependent] Pyruvate->AHAS Substrate Influx Intermediates Acetolactate / 2-Aceto-2-hydroxybutyrate AHAS->Intermediates Catalysis Imazamox (R)-Imazamox Imazamox->AHAS Channel Obstruction BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediates->BCAA Downstream Enzymes (KARI, DHAD, BCAT)

Fig 1. AHAS-mediated BCAA biosynthesis and target inhibition by (R)-imazamox.

Molecular Mode of Action: Channel Obstruction

Contrary to early hypotheses, (R)-imazamox does not compete directly with pyruvate at the ThDP catalytic center. X-ray crystallography reveals that imidazolinone herbicides bind within the substrate access channel that leads from the surface of the enzyme down to the active site[6].

By anchoring its imidazolinone ring against the channel walls and utilizing its functional groups (e.g., the methoxymethyl and carboxylic acid moieties) to form hydrogen bonds with surrounding residues, (R)-imazamox acts as a physical "plug"[4]. This obstruction prevents the influx of substrate molecules to the active site, halting catalysis entirely.

Downstream Physiological Cascade

The cessation of AHAS activity triggers a lethal metabolic cascade. The immediate effect is the starvation of valine, leucine, and isoleucine, which rapidly halts protein synthesis and cell division in meristematic tissues[1].

However, the causality of plant death extends beyond simple starvation. The blockage at AHAS leads to a massive accumulation of upstream precursors, notably α-ketobutyrate, which is highly toxic to plant cells. To cope with this severe metabolic imbalance and carbon/nitrogen dysregulation, the plant undergoes a secondary physiological shift: the induction of aerobic ethanol fermentation[7]. The upregulation of pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH) rapidly exhausts the plant's carbon reserves, accelerating necrosis[8].

Physio_Cascade Inhibition AHAS Inhibition Starvation BCAA Depletion Inhibition->Starvation Precursors Toxic Precursor Accumulation Inhibition->Precursors Fermentation Aerobic Ethanol Fermentation (PDC/ADH) Starvation->Fermentation Metabolic Shift Precursors->Fermentation Death Plant Death Fermentation->Death Carbon Exhaustion

Fig 2. Downstream physiological cascade following AHAS channel obstruction.

Structural Basis of Resistance (Target-Site Mutations)

Weed resistance to imidazolinones is primarily driven by single nucleotide polymorphisms (SNPs) in the AHAS gene[9]. Because (R)-imazamox binds in the access channel rather than the catalytic center, mutations can alter the channel's geometry to prevent herbicide binding without destroying the enzyme's ability to process the much smaller pyruvate molecules[5].

Amino Acid Position (Arabidopsis standard)Common SubstitutionStructural Causality & Impact on Herbicide Binding
Ala122 Thr, ValAlters the geometry of the substrate access channel entrance, preventing herbicide docking.
Pro197 Ser, His, LeuDisrupts the structural anchoring of the imidazolinone ring.
Ala205 ValInduces steric hindrance near the active site pocket (e.g., in resistant chickpea)[9].
Trp574 LeuRemoves essential hydrophobic stacking interactions required to stabilize the herbicide.
Ser653 Asn, ThrLarge side chains (like Asparagine) physically protrude into the channel, obstructing the imidazolinone ring[4].

Table 2: Common AHAS target-site mutations conferring resistance to (R)-imazamox.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed with built-in controls to prevent false positives caused by matrix effects or extraction artifacts.

Protocol 1: In Vitro AHAS Enzyme Activity & Inhibition Assay

Causality & Rationale: Acetolactate is highly unstable and difficult to measure directly. Therefore, we acidify the reaction to force the decarboxylation of acetolactate into acetoin. Acetoin is then quantified colorimetrically using a creatine/α-naphthol complex.

Self-Validation: The assay includes a "Zero-Time" blank (acid added before substrate) to account for endogenous acetoin in the plant matrix, and a "Max Inhibition" control (100 µM imazamox) to define the assay's dynamic range.

Step-by-Step Methodology:

  • Extraction: Homogenize 1g of meristematic plant tissue in 3 mL of extraction buffer (100 mM potassium phosphate pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM ThDP, 10 µM FAD, 10% glycerol). Centrifuge at 15,000 × g for 20 min at 4°C.

  • Reaction Setup: Aliquot 100 µL of the supernatant into microplate wells.

  • Treatment: Add 10 µL of (R)-imazamox at varying concentrations (0.1 nM to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Add 50 µL of reaction buffer (containing 100 mM sodium pyruvate). Incubate at 37°C for 60 minutes.

  • Decarboxylation: Stop the reaction by adding 20 µL of 6 N H₂SO₄. Incubate at 60°C for 15 minutes to convert all formed acetolactate to acetoin.

  • Colorimetric Detection: Add 100 µL of 0.5% creatine and 100 µL of 5% α-naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes.

  • Quantification: Read absorbance at 530 nm. Calculate specific activity against an acetoin standard curve (0-500 µM).

Assay_Workflow Step1 Tissue Homogenization (Enzyme Extraction) Step2 Incubation with Substrate (Pyruvate + ThDP + FAD) Step1->Step2 Step3 Inhibitor Treatment ((R)-imazamox vs Vehicle) Step2->Step3 Step4 Acidification (H2SO4) (Decarboxylation to Acetoin) Step3->Step4 Step5 Colorimetric Detection (Creatine/α-Naphthol, 530nm) Step4->Step5

Fig 3. Self-validating workflow for in vitro colorimetric AHAS activity assay.

Protocol 2: LC-MS/MS Quantification of BCAA Depletion

Causality & Rationale: To prove that AHAS inhibition translates to in vivo BCAA starvation, we must quantify intracellular amino acid pools. Self-Validation: Heavy-isotope labeled internal standards (e.g., ¹³C-Valine) are spiked into the extraction buffer before homogenization to correct for ion suppression and extraction losses.

Step-by-Step Methodology:

  • Quenching & Extraction: Lyophilize treated plant tissue. Weigh 10 mg of dry powder and add 1 mL of cold extraction solvent (Methanol:Water:Chloroform, 5:2:2 v/v/v) spiked with 5 µM of ¹³C/¹⁵N-labeled Val, Leu, and Ile.

  • Phase Separation: Vortex for 20 min at 4°C. Add 400 µL of HPLC-grade water to induce phase separation. Centrifuge at 14,000 × g for 10 min.

  • Drying: Extract the upper aqueous-methanol phase (containing free amino acids) and dry under a gentle stream of nitrogen gas.

  • Reconstitution & Derivatization: Reconstitute in 100 µL of mobile phase (0.1% formic acid in water). (Optional: Derivatize with AccQ-Tag for enhanced retention on reverse-phase columns).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor specific MRM transitions (e.g., Valine: m/z 118.1 → 72.1).

  • Data Processing: Normalize peak areas to the heavy-isotope internal standards and quantify using a matrix-matched calibration curve.

References

  • 1 "(R)-imazamox - 221298-64-2 - Vulcanchem: Primary Mode of Action", Vulcanchem.

  • 9 "Analysis of acetohydroxyacid synthase1 gene in chickpea conferring resistance to imazamox herbicide", Canadian Science Publishing.

  • 2 "Imazamox (Ref: BAS 720H) - AERU", University of Hertfordshire.

  • 4 "Single nucleotide mutation in the barley acetohydroxy acid synthase (AHAS) gene confers resistance to imidazolinone herbicides", PMC / NIH.

  • 6 "Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase", ResearchGate.

  • 7 "Hypoxic Treatment Decreases the Physiological Action of the Herbicide Imazamox on Pisum sativum Roots", MDPI.

  • 3 "Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings", PubMed / NIH.

  • 8 "Fermentative Metabolism Is Induced by Inhibiting Different Enzymes of the Branched-Chain Amino Acid Biosynthesis Pathway in Pea Plants", ACS Publications.

  • [[5]]() "Research Progress on Weeds Resistance to AHAS Inhibitors", JSciMed Central.

Sources

Protocols & Analytical Methods

Method

HPLC method for imazamox residue analysis in soil and plants.

Application Note: Advanced HPLC Methodologies for Imazamox Residue Analysis in Soil and Plant Matrices Introduction Imazamox is a broad-spectrum imidazolinone herbicide utilized globally for post-emergence weed control[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Methodologies for Imazamox Residue Analysis in Soil and Plant Matrices

Introduction

Imazamox is a broad-spectrum imidazolinone herbicide utilized globally for post-emergence weed control[1][2]. It operates by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, effectively disrupting the synthesis of branched-chain amino acids in susceptible plants[2]. Due to its moderate-to-high persistence in soil profiles and its potential to cause carry-over toxicity in rotational crops, the precise analytical quantification of imazamox and its metabolites is a critical requirement for environmental monitoring, agronomic planning, and regulatory compliance[1][3].

Experimental Design & Rationale

A robust, self-validating analytical protocol requires a deep understanding of the physicochemical properties of the target analyte. Imazamox contains both a carboxylic acid moiety and an imidazolinone ring, making its solubility and partitioning behavior highly pH-dependent.

  • Extraction Causality: Aqueous calcium chloride (0.02M CaCl₂) is utilized as the primary extraction solvent for both soil and plant matrices[1][3]. The ionic strength of the CaCl₂ solution closely mimics the natural soil solution. This prevents the formation of intractable emulsions and promotes the rapid flocculation of colloidal clay particles, which significantly enhances the physical separation and extraction efficiency of the analyte[3][4].

  • Partitioning Causality: Following the initial aqueous extraction, the homogenate is deliberately acidified to pH 2.0 using hydrochloric acid (HCl)[1][3]. This is a critical mechanistic step: lowering the pH suppresses the ionization of the carboxylic acid group on the imazamox molecule, shifting it to a neutral, highly lipophilic state. This shift facilitates near-quantitative liquid-liquid partitioning into an organic solvent such as chloroform (CHCl₃)[1][3].

  • Chromatographic Causality: A reverse-phase C8 or C18 column is selected due to its optimal retention of moderately polar analytes[1][5]. The mobile phase—typically a blend of acetonitrile, water, and an acidic modifier like formic acid—ensures that imazamox remains in a single protonation state during elution. This prevents peak tailing and ensures sharp, reproducible peak shapes critical for accurate integration[3][5].

Analyte Metabolism and Degradation Pathways

Understanding the environmental degradation pathway is essential for comprehensive residue analysis, as regulatory bodies often require the quantification of primary metabolites alongside the parent compound. In plant matrices (e.g., wheat, maize, peas), the primary metabolic step is demethylation, yielding the major metabolite CL 263284 [6]. Conversely, in aerobic soil environments, microbial oxidation predominantly yields dicarboxylic acid ( CL 312622 ) and hydroxy acid ( CL 354825 ) metabolites[6][7].

Metabolism Parent Imazamox (Parent Herbicide) Plant Plant Metabolism (Demethylation) Parent->Plant Soil Soil Degradation (Oxidation) Parent->Soil M1 CL 263284 (Major Plant Residue) Plant->M1 M2 CL 312622 (Major Soil Residue) Soil->M2

Caption: Primary Degradation Pathways of Imazamox in Plant and Soil Matrices.

Materials and Reagents

  • Analytical Standards: Imazamox (purity >99%), CL 263284 , and CL 312622 [5][6].

  • Reagents: 0.02M CaCl₂ solution, 1:1 Hydrochloric acid (HCl), Chloroform (CHCl₃) (HPLC grade), Acetonitrile (HPLC grade), Formic acid[1][3].

  • Equipment: Rotary homogenizer, temperature-controlled centrifuge (capable of 5000 rpm), borosilicate separating funnels, nitrogen evaporator, HPLC system equipped with a UV detector (250-254 nm) or LC-MS/MS[1][3][7].

Step-by-Step Experimental Protocols

Protocol A: Soil and Plant Matrix Extraction

  • Sample Pre-treatment: Air-dry collected soil samples and sieve them through a 2 mm mesh to remove stones and plant debris. For plant matrices (e.g., maize, peas), finely chop and homogenize the green mass or grain using a commercial blender[3][8].

  • Aqueous Extraction: Weigh 100 g of pre-treated soil (or 20 g of homogenized plant tissue) into a 250-mL polypropylene centrifuge bottle. Add 100 mL of 0.02M CaCl₂ solution[1][3].

  • Homogenization: Mechanically shake or homogenize the mixture for 3 minutes (for plants) or up to 3 hours on a rotary cylinder (for soil) to ensure the complete desorption of the analyte from the matrix[1][3].

  • Separation: Centrifuge the homogenate at 5000 rpm for 10 to 15 minutes. Decant and collect the supernatant. Repeat the extraction step two additional times with fresh 100 mL portions of 0.02M CaCl₂, combining all supernatants into a single flask[1][3].

Protocol B: Liquid-Liquid Partitioning and Cleanup

  • Acidification: Adjust the pH of the combined aqueous extract to exactly 2.0 using a 1:1 solution of HCl. Verify with a calibrated pH meter[1][3].

  • Partitioning: Transfer the acidified extract to a separating funnel. Add 40-50 mL of chloroform (CHCl₃) and shake vigorously for 2 minutes. Allow the phases to separate completely and collect the lower organic (chloroform) layer[1][3].

  • Repetition: Repeat the partitioning step two additional times with fresh chloroform. Combine all chloroform fractions[1][3].

  • Concentration: Evaporate the combined chloroform extract to complete dryness under a gentle stream of nitrogen gas at room temperature[1][3].

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase. Filter the final solution through a 0.45 µm PTFE syringe filter directly into an autosampler vial prior to injection[1][3].

Workflow A Matrix Preparation (Soil/Plant Homogenization) B Aqueous Extraction (0.02M CaCl2, Centrifugation) A->B C Acidification (Adjust to pH 2.0 with HCl) B->C D Liquid-Liquid Partitioning (Extract with CHCl3) C->D E Concentration (Evaporate & Reconstitute) D->E F HPLC-UV / MS Analysis (C8/C18 Column) E->F

Caption: Workflow for Imazamox Extraction and HPLC Analysis.

Chromatographic Conditions & Parameters

The following parameters are optimized for the baseline resolution of imazamox from endogenous matrix interferences, ensuring high signal-to-noise ratios[1][3][5].

ParameterSpecification
HPLC System Perkin-Elmer Series 410 (or equivalent LC-MS/MS for high sensitivity)
Analytical Column Reverse-phase C8 or C18 (4.6 mm i.d. × 25 cm length)
Mobile Phase Acetonitrile : Water : Formic Acid (30:69:1, v/v/v)
Flow Rate 1.0 mL/min (Adjustable based on column backpressure)
Detection Wavelength UV absorbance at 250 nm or 254 nm (ESI+ for LC-MS/MS)
Injection Volume 20 µL
Retention Time ~8.5 minutes (Imazamox)

Method Validation Data

Method validation ensures the trustworthiness and reproducibility of the protocol across different laboratories. The method demonstrates high recovery rates and low limits of detection (LOD), confirming its suitability for routine environmental and agricultural monitoring[1][3][7].

MatrixFortification LevelRecovery Rate (%)LOD / LOQReference
Soil (General) 10 - 1000 µg/kg82.2% - 99.5%LOD: 10 ngVischetti et al.[1]
Soil (Alkaline Ext.) 5 ppb>85%LOQ: 5 ppbEPA Method M 2332.01[5]
Maize Plants 0.5 - 8.5 mg/kg77.3% - 95.7%LOD: 10 ngVischetti et al.[1]
Peas / Grain 0.01 - 0.05 mg/kg>80%LOQ: 0.01 mg/kgEFSA / APVMA[2][7]

Conclusion

The outlined HPLC methodology provides a robust, highly reproducible framework for the quantification of imazamox residues in complex soil and plant matrices. By leveraging targeted aqueous extraction, pH-driven liquid-liquid partitioning, and optimized reverse-phase chromatography, analytical scientists can achieve the high recovery rates and stringent detection limits necessary for regulatory compliance and environmental safety assessments.

References

  • Application Note: Determination of Imazamox Residues in Soil using High-Performance Liquid Chromatography (HPLC). BenchChem. 3

  • AN ANALYTICAL METHOD FOR THE DETERMINATION OF IMAZAMOX IN SOILS AND MAIZE PLANTS. ResearchGate. 1

  • Imazamox Herbicide ( CL 299 ,263): HPLC Method for the Determination of Residues of CL 299 ,263 and CL 312 ,622 in Soil. Environmental Protection Agency (EPA). 5

  • Imazamox residues determination in peas plants, soil and water by gas liquid chromatography method. Belal. 8

  • (PDF) An analytical method for the determination of imazamox in soils and maize plant. ResearchGate. 4

  • Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority (APVMA). 2

  • Evaluation of confirmatory data following the Article 12 MRL review for imazamox. PMC / EFSA. 7

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. ACS Publications. 9

  • Imazamox 209 - JMPR 2005. Food and Agriculture Organization (FAO). 6

Sources

Application

Application Notes and Protocols for Studying the Enantioselective Degradation of (R)-Imazamox in Soil

Introduction: The Significance of Chirality in Environmental Fate Studies Imazamox, a widely used imidazolinone herbicide, possesses a chiral center, existing as two non-superimposable mirror images known as enantiomers:...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chirality in Environmental Fate Studies

Imazamox, a widely used imidazolinone herbicide, possesses a chiral center, existing as two non-superimposable mirror images known as enantiomers: (R)-imazamox and (S)-imazamox. While produced and often applied as a racemic mixture (an equal blend of both enantiomers), these stereoisomers can exhibit distinct biological activities and degradation behaviors in the environment. The soil matrix, a complex and biologically active ecosystem, often serves as a chiral environment where microorganisms can preferentially metabolize one enantiomer over the other. This phenomenon, termed enantioselective degradation, has profound implications for the environmental fate, efficacy, and potential ecotoxicity of chiral pesticides like imazamox.

Understanding the enantioselective degradation of imazamox is crucial for accurate environmental risk assessment. If one enantiomer is significantly more persistent than the other, it could lead to an underestimation of the environmental exposure to the more recalcitrant form. Conversely, if the more herbicidally active enantiomer degrades faster, it could impact the product's field performance. For imidazolinone herbicides, it has been shown that the R-enantiomer is typically more inhibitory to the target enzyme, acetolactate synthase (ALS), than the S-enantiomer[1].

This document provides a comprehensive protocol for researchers and scientists to design and execute a robust laboratory-based soil microcosm study to investigate the enantioselective degradation of (R)-imazamox. The protocol emphasizes scientific integrity, explaining the rationale behind each step to ensure the generation of reliable and reproducible data.

Core Principles: Differentiating Biotic and Abiotic Degradation

The primary objective of this protocol is to quantify the degradation rates of individual imazamox enantiomers in soil under controlled conditions. A key aspect is to distinguish between microbially-mediated (biotic) degradation and abiotic degradation processes, such as photodegradation. Studies have shown that the degradation of imazamox in the dark is clearly enantioselective, indicating a microbial process, whereas degradation under sunlight is non-enantioselective[2][3]. Therefore, this protocol focuses on incubation in the dark to specifically assess biotic, enantioselective degradation.

The enantiomeric fraction (EF), calculated as the ratio of one enantiomer's concentration to the total concentration of both enantiomers, is a critical parameter. An initial EF of 0.5 for a racemic mixture will change over time if enantioselective degradation occurs.

Experimental Design and Setup

A well-designed experiment is fundamental to obtaining meaningful results. This involves careful consideration of soil selection, microcosm setup, and treatment design.

Soil Collection and Characterization

The choice of soil is critical as its physicochemical properties significantly influence pesticide degradation.

  • Soil Sourcing: Collect topsoil (0-15 cm depth) from a location with no recent history of imazamox or other imidazolinone herbicide application to avoid pre-acclimated microbial populations.

  • Preparation: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones, roots, and other debris[4]. This ensures homogeneity.

  • Characterization: A thorough characterization of the soil is essential for interpreting the degradation data. Key parameters to measure are:

    • pH

    • Organic matter content

    • Soil texture (sand, silt, clay percentages)

    • Microbial biomass

Studies have demonstrated that soil pH is a dominant factor influencing the enantioselectivity of imazamox degradation. In neutral soils, the (+)-enantiomer tends to degrade faster, while in strongly acidic soils, the preference can be reversed[5][6][7].

Microcosm Preparation and Fortification

Soil microcosms are small, controlled laboratory systems that simulate field conditions.

  • Microcosm Vessels: Use glass jars (e.g., 250 mL) with lids that allow for gas exchange but minimize moisture loss (e.g., screw caps with a small hole covered by a gas-permeable membrane).

  • Soil Aliquoting: Add a predetermined amount of the prepared soil (e.g., 50-100 g, on a dry weight basis) to each microcosm.

  • Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water-holding capacity to ensure optimal microbial activity[8].

  • Pre-incubation: Acclimate the soil microcosms in the dark at a constant temperature (e.g., 20-25°C) for 7-14 days. This allows the microbial community to stabilize after the disturbance of preparation.

  • Fortification: Prepare a stock solution of racemic imazamox in a suitable solvent (e.g., acetone or methanol). Apply the stock solution to the soil surface to achieve an environmentally relevant concentration. Ensure even distribution and allow the solvent to evaporate in a fume hood before sealing the microcosms. Include solvent-only controls.

Incubation and Sampling
  • Incubation Conditions: Incubate the microcosms in the dark at a constant temperature (e.g., 20 ± 2°C) for the duration of the experiment[8]. The absence of light is crucial to exclude non-enantioselective photodegradation[2][3].

  • Sampling Schedule: A destructive sampling approach is typically used. At each time point (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days), sacrifice three replicate microcosms for each treatment. The initial time point (day 0) should be sampled immediately after fortification.

Analytical Methodology: Extraction and Chiral Analysis

Accurate quantification of imazamox enantiomers is the cornerstone of this study. This requires an efficient extraction method followed by a sensitive and selective chiral analytical technique.

Extraction of Imazamox Enantiomers from Soil

Imidazolinone herbicides are amphoteric and their extraction from soil is often pH-dependent. Alkaline extraction is commonly employed to ensure high recovery.

Protocol: Soil Extraction

  • Weigh a subsample of soil (e.g., 10-20 g) from each microcosm into a centrifuge tube.

  • Add an appropriate volume of an alkaline extraction solution. A common extractant is 0.5 M NaOH[1][9]. Other successful systems include a mixture of methanol and 0.1 M ammonium carbonate[10][11].

  • Shake the mixture vigorously for a specified time (e.g., 1 hour) on a mechanical shaker.

  • Centrifuge the suspension at high speed (e.g., 4000 x g for 10 minutes) to separate the soil particles from the supernatant[1].

  • Carefully decant the supernatant.

  • Repeat the extraction process with a fresh portion of the extraction solution to ensure complete recovery.

  • Combine the supernatants.

  • Acidify the combined extract to a pH of approximately 2.5 with an acid like H₂SO₄[1]. This step is crucial for the subsequent solid-phase extraction.

Solid-Phase Extraction (SPE) for Sample Cleanup

Soil extracts contain numerous co-extractives that can interfere with chromatographic analysis. A cleanup step using Solid-Phase Extraction (SPE) is highly recommended.

Protocol: SPE Cleanup

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) according to the manufacturer's instructions.

  • Load the acidified soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences.

  • Elute the imazamox enantiomers from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for analysis.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Enantioselective analysis is essential to differentiate and quantify (R)- and (S)-imazamox. Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for its high selectivity and sensitivity[1][2].

Key Chromatographic Parameters:

  • Chiral Column: A polysaccharide-based chiral stationary phase is typically used for the separation of imazamox enantiomers.

  • Mobile Phase: The mobile phase composition (e.g., a mixture of an organic solvent like acetonitrile and an aqueous buffer with an acidic modifier) needs to be optimized for baseline separation of the enantiomers.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and specificity for quantification, even in complex matrices.

Data Analysis and Interpretation

The data obtained from the chiral LC-MS/MS analysis will be used to determine the degradation kinetics of each enantiomer.

Degradation Kinetics

The degradation of each imazamox enantiomer can often be described by first-order kinetics. The concentration of each enantiomer at different time points is used to calculate the degradation rate constant (k) and the half-life (DT₅₀).

Enantioselectivity Assessment

The enantiomeric fraction (EF) is calculated at each time point using the following formula:

EF = [R-imazamox] / ([R-imazamox] + [S-imazamox])

Where [R-imazamox] and [S-imazamox] are the concentrations of the respective enantiomers.

  • An EF value that remains constant at 0.5 indicates no enantioselectivity.

  • An EF value that increases above 0.5 indicates preferential degradation of the (S)-enantiomer.

  • An EF value that decreases below 0.5 indicates preferential degradation of the (R)-enantiomer.

The change in EF over time provides clear evidence of enantioselective biodegradation[2].

Visualizations and Data Presentation

Clear presentation of data and workflows is essential for effective communication of the results.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation SoilCollection Soil Collection & Sieving SoilChar Soil Characterization (pH, OM, etc.) SoilCollection->SoilChar MicrocosmSetup Microcosm Setup SoilCollection->MicrocosmSetup MoistureAdj Moisture Adjustment MicrocosmSetup->MoistureAdj PreIncubation Pre-incubation (7-14 days) MoistureAdj->PreIncubation Fortification Fortification with Racemic Imazamox PreIncubation->Fortification Incubation Incubation in Dark (0-60 days) Fortification->Incubation Sampling Destructive Sampling at Time Points Incubation->Sampling Extraction Alkaline Extraction Sampling->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis Chiral LC-MS/MS Analysis Cleanup->Analysis Kinetics Degradation Kinetics (DT50) Analysis->Kinetics Enantioselectivity Enantiomeric Fraction (EF) Analysis Kinetics->Enantioselectivity

Caption: Overall workflow for the enantioselective degradation study of imazamox.

Conceptual Diagram of Enantioselective Degradation

G cluster_initial cluster_process cluster_final Racemic Racemic Imazamox in Soil (R:S = 50:50) Microbes Soil Microorganisms Racemic->Microbes Preferential Degradation of (R)-Imazamox Enriched Enriched S-Imazamox in Soil (R:S < 50:50) Microbes->Enriched Metabolites Metabolites Microbes->Metabolites

Caption: Conceptual model of preferential microbial degradation of (R)-imazamox.

Quantitative Data Summary

ParameterDescriptionExample Value
Soil pH pH of the soil used in the study.6.8
Organic Matter (%) Percentage of organic matter in the soil.3.5%
Fortification Level Initial concentration of racemic imazamox in soil.1 mg/kg
Incubation Temp. Temperature at which microcosms are incubated.22 °C
DT₅₀ (R)-imazamox Half-life of the (R)-enantiomer.15 days
DT₅₀ (S)-imazamox Half-life of the (S)-enantiomer.35 days
Final EF Enantiomeric fraction at the end of the study.0.35

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Sterile Controls: Include autoclaved soil controls to confirm that the observed enantioselective degradation is microbially driven. In these controls, degradation should be minimal, and the EF should remain at 0.5.

  • Procedural Blanks: Analyze solvent blanks and soil blanks to check for contamination.

  • Matrix-Matched Standards: Prepare calibration standards in blank soil extract to account for matrix effects during LC-MS/MS analysis.

  • Recovery Experiments: Spike blank soil with known concentrations of imazamox enantiomers and perform the entire extraction and cleanup procedure to determine the analytical method's recovery efficiency.

Conclusion

This protocol provides a robust framework for investigating the enantioselective degradation of (R)-imazamox in soil. By following these detailed steps, researchers can generate high-quality, reproducible data that will contribute to a more accurate understanding of the environmental fate of this important chiral herbicide. The findings from such studies are essential for refining environmental risk assessments and promoting the sustainable use of agricultural chemicals.

References

  • Buerge, I. J., Kasteel, R., Bächli, A., & Poiger, T. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology, 53(11), 6297-6305. [Link]

  • PubMed. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. [Link]

  • Buerge, I. J., Bächli, A., Kasteel, R., & Poiger, T. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology, 53(11), 6287-6296. [Link]

  • ACS Publications. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. [Link]

  • Figshare. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. [Link]

  • OECD. (1995). OECD Guideline for Testing of Chemicals 304A: Inherent Biodegradability in Soil. [Link]

  • Stout, S. J., daCunha, A. R., & Tassone, J. G. (1996). Microwave-Assisted Extraction Coupled with Gas Chromatography/Electron Capture Negative Chemical Ionization Mass Spectrometry for the Simplified Determination of Imidazolinone Herbicides in Soil at the ppb Level. Analytical Chemistry, 68(4), 695-698. [Link]

  • Laganà, A., Fago, G., & Marino, A. (1998). Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy. Analytical Chemistry, 70(1), 121-130. [Link]

  • ACS Publications. (1998). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters Using Soil Column Extraction and Off-Line Solid-Phase Extraction Followed by Liquid Chromatography with UV Detection or Liquid Chromatography/Electrospray Mass Spectroscopy. [Link]

  • PubMed. (2024). Enantioselective analysis of the pesticide imazamox after in vitro permeability study in Caco-2 cells. [Link]

  • Di Corcia, A., Costantino, A., & Crescenzi, C. (1998). Rapid and simple method for extraction and determination of imidazolinone herbicides in soil. Analusis, 26(6), 251-255. [Link]

  • OECD. (2000). OECD Guideline for the Testing of Chemicals 216: Soil Microorganisms: Nitrogen Transformation Test. [Link]

  • ResearchGate. (2022). Enantioselective Degradation Behavior and Influencing Factors of Chiral Imazalil in Different Soils. [Link]

  • Stout, S. J., Le-Tran, N., & daCunha, A. R. (1999). Multiresidue Determination and Confirmation of Imidazolinone Herbicides in Soil by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Journal of AOAC International, 82(6), 1386-1393. [Link]

Sources

Method

Application Notes and Protocols for (R)-imazamox in Post-Emergence Weed Control for IMI-Resistant Crops

Authored by: A Senior Application Scientist Introduction: A Paradigm Shift in Weed Management The advent of imidazolinone (IMI)-resistant crops has revolutionized weed management strategies, offering growers unprecedente...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: A Paradigm Shift in Weed Management

The advent of imidazolinone (IMI)-resistant crops has revolutionized weed management strategies, offering growers unprecedented control over a broad spectrum of problematic weeds. Central to this innovation is the use of selective herbicides like (R)-imazamox, the active isomer of imazamox. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (R)-imazamox for post-emergence weed control in IMI-resistant cropping systems. We will delve into the biochemical mechanisms, provide detailed application protocols, and offer insights gleaned from extensive field experience to ensure robust and reproducible results.

Imazamox, a member of the imidazolinone herbicide family, provides broad-spectrum control of both grass and broadleaf weeds. Its utility is significantly enhanced when paired with crops specifically bred or engineered for resistance, a technology known as the Clearfield® Production System. This combination allows for post-emergence application, targeting weeds when they are most vulnerable without harming the crop.

Section 1: The Science of Selectivity - Mechanism of Action and Resistance

A thorough understanding of the underlying biochemical pathways is paramount for the effective application of (R)-imazamox and for troubleshooting potential issues.

1.1. (R)-imazamox Mode of Action: Targeting a Vital Plant Enzyme

(R)-imazamox is a systemic herbicide, absorbed through both the foliage and roots of the plant. Following uptake, it is translocated via the xylem and phloem to the plant's meristematic tissues, the sites of active growth. The herbicidal activity of imazamox stems from its potent inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).

AHAS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential building blocks for protein synthesis and, consequently, for cell growth and division. By inhibiting AHAS, imazamox effectively halts the production of these vital amino acids, leading to a cessation of plant growth and eventual death. A key advantage of this mode of action is its specificity to plants, as the AHAS enzyme is not present in animals, contributing to the low toxicity of imazamox to mammals, birds, and fish.

Application

Application Note: Caco-2 Permeability Assay for Stereoselective Absorption of Imazamox Enantiomers

Introduction: The Significance of Stereoselectivity in Environmental Safety Assessment Imazamox is a widely used imidazolinone herbicide that contains a single chiral center, existing as two enantiomers, (R)-imazamox and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereoselectivity in Environmental Safety Assessment

Imazamox is a widely used imidazolinone herbicide that contains a single chiral center, existing as two enantiomers, (R)-imazamox and (S)-imazamox.[1][2] It is typically applied as a racemic mixture.[3] Enantiomers of a chiral compound share identical physical and chemical properties in an achiral environment but can exhibit significantly different biological activities—including toxicity, degradation pathways, and efficacy—in the chiral environment of a biological system.[1][4] For instance, the herbicidal activity of imidazolinones is primarily attributed to the R-enantiomer, which is a more potent inhibitor of the target enzyme acetolactate synthase (ALS).[2] Furthermore, studies have shown enantioselective degradation of imazamox in different soil types, highlighting that environmental fate and exposure can be stereospecific.[5][6]

Given that human exposure to pesticide residues can occur through diet, understanding the intestinal absorption of individual enantiomers is a critical component of a comprehensive safety and risk assessment. Differences in absorption can lead to different internal exposure levels (toxicokinetics) and, consequently, different toxicological outcomes (toxicodynamics).

The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal drug absorption.[7][8] These human colon adenocarcinoma cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key transporter proteins, thereby mimicking the barrier function of the human intestinal epithelium.[8][9] This application note provides a detailed, field-proven protocol for utilizing the Caco-2 assay to determine the apparent permeability coefficients (Papp) of (R)- and (S)-imazamox, enabling researchers to investigate potential stereoselectivity in their intestinal absorption. Adherence to rigorous method validation, including monolayer integrity checks, is emphasized to ensure data trustworthiness, in line with principles outlined in the OECD Guidance Document on Good In Vitro Method Practices (GIVIMP).[10]

Principle of the Caco-2 Permeability Assay

The assay measures the rate of transport of a compound from an apical (AP) compartment, representing the intestinal lumen, to a basolateral (BL) compartment, representing the blood circulation, across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane. The apparent permeability coefficient (Papp), a quantitative measure of the transport rate, is then calculated. By analyzing the concentration of each imazamox enantiomer separately in the basolateral compartment over time, a Papp value can be determined for each, allowing for direct comparison and assessment of stereoselective transport.

Materials and Reagents

Item Supplier & Catalog No. (Example) Comments
Cells & Consumables
Caco-2 CellsATCC, HTB-37Use between passages 40-60 for optimal differentiation.[9]
Transwell® Permeable SupportsCorning, 3401 (12-well, 0.4 µm pore)Other formats (e.g., 24- or 96-well) are available.[11]
Cell Culture Flasks, T-75Standard supplier
Media & Buffers
Dulbecco's Modified Eagle's Medium (DMEM)Gibco, 11965092High glucose formulation.
Fetal Bovine Serum (FBS), Heat-InactivatedGibco, 10082147
Non-Essential Amino Acids (NEAA)Gibco, 11140050
Penicillin-Streptomycin (10,000 U/mL)Gibco, 15140122
Trypsin-EDTA (0.25%)Gibco, 25200056
Hanks' Balanced Salt Solution (HBSS)Gibco, 14025092With Ca²⁺ and Mg²⁺. Used as transport buffer.[12]
Lucifer Yellow (LY) CH, Lithium SaltSigma-Aldrich, L0259Paracellular integrity marker.
Test Compounds & Controls
Imazamox, RacemicAnalytical standard supplier
(+)-Imazamox & (-)-ImazamoxRequires chiral separation or custom synthesisRefer to Section 6.0 for analytical methods.
AtenololSigma-Aldrich, A7655Low permeability (paracellular) control.[9]
Propranolol or AntipyrineSigma-Aldrich, P0884High permeability (transcellular) control.[9]
Instrumentation
Epithelial Volt/Ohm Meter (EVOM)World Precision InstrumentsFor TEER measurements.[12]
Fluorescence Plate ReaderStandard lab equipmentEx/Em: ~428/536 nm for Lucifer Yellow.
Chiral HPLC or LC-MS/MS SystemFor enantiomer quantification.

Detailed Experimental Protocols

Caco-2 Cell Culture and Seeding

Causality: This phase is critical for developing a healthy, undifferentiated cell stock. Cells should be subcultured before reaching 100% confluency to prevent spontaneous differentiation and maintain robust growth.

  • Maintain Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin (Complete Growth Medium).

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.[13]

  • Passage cells every 3-4 days at 80-90% confluency.

  • For seeding on Transwell® inserts, aspirate medium from a sub-confluent flask, wash with PBS, and detach cells using Trypsin-EDTA.

  • Neutralize trypsin with Complete Growth Medium and centrifuge the cell suspension.

  • Resuspend the cell pellet and perform a cell count. Seed cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².

  • Add fresh Complete Growth Medium to both the apical (0.5 mL for 12-well) and basolateral (1.5 mL for 12-well) chambers.

Caco-2 Monolayer Differentiation

Causality: A 21-day differentiation period is the industry standard required for Caco-2 cells to polarize, form robust tight junctions, and express the transporter proteins that mimic the in vivo intestinal barrier.[8][14] Regular media changes provide necessary nutrients and remove waste products.

  • Incubate the seeded Transwell® plates at 37°C, 5% CO₂.

  • Change the culture medium in both apical and basolateral compartments every 2-3 days for 21 days.

  • Visually inspect the monolayers for confluency using a phase-contrast microscope.

Monolayer Integrity Validation (Self-Validating System)

Trustworthiness: Before any permeability experiment, the integrity of each cell monolayer must be confirmed. This two-step validation ensures that transport occurs through the cells (transcellular) or between cell junctions (paracellular), not through gaps in a compromised monolayer. This step is non-negotiable for data validity.

A. Transepithelial Electrical Resistance (TEER) Measurement:

Causality: TEER measures the electrical resistance across the monolayer, which is directly proportional to the tightness of the junctions between cells. High TEER values indicate a well-formed, confluent barrier.[15]

  • On Day 21, allow the Transwell® plate to equilibrate to room temperature for 20-30 minutes.

  • Using a sterile EVOM meter and electrode, measure the resistance of each well. Place the shorter electrode in the apical chamber and the longer one in the basolateral chamber.

  • Measure the resistance of a blank insert (containing medium but no cells) to subtract from the cell monolayer readings.

  • Calculate the final TEER value: TEER (Ω·cm²) = (Resistance_well - Resistance_blank) × Area_of_membrane (cm²) [12]

  • Acceptance Criterion: Monolayers are considered suitable for the assay if TEER values are ≥ 250 Ω·cm².[13][16]

B. Lucifer Yellow (LY) Permeability Assay:

Causality: Lucifer Yellow is a fluorescent molecule that cannot cross cell membranes and is too large to easily pass through tight junctions. Its low passage rate across the monolayer confirms that paracellular pathways are restricted, validating the barrier function.[12][14]

  • After TEER measurement, gently wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Add 0.5 mL of 100 µM Lucifer Yellow in HBSS to the apical chamber.

  • Add 1.5 mL of fresh HBSS to the basolateral chamber.

  • Incubate for 1 hour at 37°C on an orbital shaker (approx. 50 rpm).[16]

  • After 1 hour, take a sample from the basolateral chamber.

  • Measure the fluorescence of the basolateral sample and the initial apical solution using a plate reader.

  • Calculate the Papp of LY.

  • Acceptance Criterion: The Papp for LY should be ≤ 1.0 x 10⁻⁶ cm/s, confirming monolayer integrity.[12]

Imazamox Permeability Experiment (Apical to Basolateral)
  • Use only the monolayers that have passed the integrity validation.

  • Gently wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Add 1.5 mL of fresh HBSS to the basolateral chamber.

  • Prepare the dosing solution of racemic imazamox (or individual enantiomers) at a final concentration of 10 µM in HBSS. The use of a low concentration minimizes the risk of saturating any potential active transporters.[17]

  • Initiate the transport experiment by adding 0.5 mL of the imazamox dosing solution to the apical chamber.

  • Incubate the plate at 37°C on an orbital shaker.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a 200 µL aliquot from the basolateral chamber. Immediately replace the volume with 200 µL of fresh, pre-warmed HBSS to maintain sink conditions.[18]

  • At the end of the experiment (120 min), collect a final sample from the apical chamber to assess compound recovery.

  • Store all samples at -80°C until chiral analysis.

Experimental and Data Analysis Workflow

The entire process, from cell culture to final data interpretation, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_0 Phase 1: Cell Culture & Differentiation cluster_1 Phase 2: Quality Control cluster_2 Phase 3: Permeability Experiment cluster_3 Phase 4: Analysis & Reporting A Thaw & Culture Caco-2 Cells B Seed Cells on Transwell Inserts A->B C 21-Day Differentiation (Medium Changes) B->C D TEER Measurement (≥ 250 Ω·cm²) C->D E Lucifer Yellow Assay (Papp ≤ 1.0 x 10⁻⁶ cm/s) D->E F Add Imazamox (AP) Incubate at 37°C E->F Monolayer Passes QC G Sample Basolateral (BL) Chamber Over Time F->G H Store Samples at -80°C G->H I Chiral LC-MS/MS Analysis (Quantify R- & S-Imazamox) H->I J Calculate Papp for Each Enantiomer I->J K Compare Papp Values (Assess Stereoselectivity) J->K

Caption: Caco-2 Permeability Assay Workflow.

Chiral Analytical Methodology

Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC)

Several studies have demonstrated successful enantiomeric separation of imidazolinone herbicides, including imazamox, using polysaccharide-based chiral stationary phases.[2][19][20]

  • Column: A Chiralcel OJ or Chiralcel OD-R column is often effective.[2][19]

  • Mobile Phase: A common approach is using a normal-phase mobile phase, such as hexane with an alcohol modifier (e.g., ethanol or 2-propanol) and a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape.[19][20] A reverse-phase method using an acetonitrile/phosphate buffer mobile phase has also been reported for a Chiralcel OD-R column.[19]

  • Detection: UV detection is suitable, but coupling to a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity, which is ideal for quantifying the low concentrations expected in the basolateral samples.[2]

Method Validation: The chosen chiral analytical method must be fully validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the HBSS matrix.

Data Analysis and Interpretation

Calculation of Apparent Permeability (Papp)

The Papp value is calculated using the following equation:[9][18]

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

  • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in mol/s or µg/s). This is determined from the slope of the cumulative amount transported versus time.

  • A is the surface area of the permeable membrane (e.g., 1.12 cm² for a 12-well Transwell®).

  • C₀ is the initial concentration of the compound in the donor (apical) chamber (in mol/mL or µg/mL).

A separate Papp value must be calculated for (+)-Imazamox and (-)-Imazamox.

Conceptual Model of Transport

The Caco-2 monolayer presents two primary pathways for transport: the transcellular route (through the cells) and the paracellular route (between the cells). The properties of the molecule and the cell monolayer determine the dominant pathway.

G cluster_0 Apical (Lumen) cluster_1 Caco-2 Monolayer cluster_2 Basolateral (Blood) AP Imazamox Enantiomers C1 Enterocyte AP->C1:f0 Transcellular (Passive/Active) TJ Tight Junction AP->TJ Paracellular BL Transported Enantiomers C1:f0->BL C2 Enterocyte TJ->BL

Caption: Transport Pathways Across a Caco-2 Monolayer.

Interpreting the Results

The Papp values are used to classify permeability and identify stereoselectivity.

  • Permeability Classification:

    • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

    • Moderate Permeability: Papp = 1.0 - 10.0 x 10⁻⁶ cm/s

    • High Permeability: Papp > 10.0 x 10⁻⁶ cm/s (A threshold of Papp > 8 x 10⁻⁶ cm/s is also commonly used for high permeability).[7]

  • Assessment of Stereoselectivity: A recent study specifically investigating this topic found that imazamox exhibits high intestinal permeability.[3] The reported Papp values were:

    • (+)-IMX: 5.78 × 10⁻⁵ cm s⁻¹

    • (-)-IMX: 7.33 × 10⁻⁵ cm s⁻¹

    • This indicates enantioselective absorption favoring the (-)-IMX enantiomer.[3]

Your results should be compared to these published values and to the high and low permeability controls run with your assay. A statistically significant difference between the Papp values for (R)- and (S)-imazamox is direct evidence of stereoselective intestinal transport.

Table 1: Example Data Summary for Imazamox Enantiomer Permeability

Compound Initial Conc. (µM) Mean Papp (x 10⁻⁶ cm/s) ± SD Permeability Class Notes
Atenolol (Control)100.5 ± 0.1LowValidates barrier to paracellular flux.
Propranolol (Control)1025.2 ± 3.1HighValidates cell model for transcellular flux.
(+)-Imazamox1057.8 ± 4.5HighData consistent with published values.[3]
(-)-Imazamox1073.3 ± 5.9HighPermeability is ~27% higher than (+)-IMX.[3]

Conclusion and Implications

This application note provides a comprehensive and robust protocol for assessing the stereoselective intestinal absorption of imazamox enantiomers using the Caco-2 cell model. The finding of differential permeability, such as a higher absorption rate for the (-)-enantiomer, has significant implications for human health risk assessment.[3] It suggests that internal exposure levels following ingestion of the racemic mixture may not be a simple 50:50 ratio of the enantiomers. Such data are crucial for refining toxicokinetic models and ensuring that safety evaluations accurately reflect the biological behavior of the individual stereoisomers. This protocol, grounded in established scientific principles and regulatory guidance, provides researchers with a reliable tool to generate high-quality, trustworthy data for both fundamental research and regulatory submissions.

References

  • Molecular Pharmaceutics. (2021). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. ACS Publications. Available at: [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • American Chemical Society. (n.d.). Enantioselective Separation and Analysis of Chiral Herbicides. Available at: [Link]

  • PubMed. (2016). Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. Available at: [Link]

  • Environmental Science & Technology. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. ACS Publications. Available at: [Link]

  • OECD. (2023). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]

  • Journal of Drug Delivery & Therapeutics. (2013). Effect of absorption enhancers on Caco-2 monolayer for InVitro permeability assessment in colon adenocarcinoma cell line (Caco-2). Available at: [Link]

  • PubMed. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. Available at: [Link]

  • MDPI. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Available at: [Link]

  • Corning Life Sciences. (n.d.). Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. Available at: [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Available at: [Link]

  • Public Release Summary. (n.d.). Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE. Available at: [Link]

  • JMPR. (2005). Imazamox 209. Available at: [Link]

  • PubMed. (2024). Enantioselective analysis of the pesticide imazamox after in vitro permeability study in Caco-2 cells. Available at: [Link]

  • Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Available at: [Link]

  • Caco2 Assay Protocol. (n.d.). Available at: [Link]

  • PubMed. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Available at: [Link]

  • EFSA. (n.d.). Chiral Pesticides: Enantioselective Degradation and Interconversion of Enantiomers in Soil. Available at: [Link]

  • Environmental Protection Agency (EPA). (1997). Pesticides - Fact Sheet for Imazamox. Available at: [Link]

  • OECD. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • Mutagenesis | Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Available at: [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Available at: [Link]

  • ResearchGate. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites | Request PDF. Available at: [Link]

  • ScienceDirect. (2014). In vitro impact of five pesticides alone or in combination on human intestinal cell line Caco-2. Available at: [Link]

  • PubMed. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Available at: [Link]

  • PubMed. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Available at: [Link]

Sources

Method

Introduction: The Significance of Chiral Analysis for Imazamox in Aquatic Environments

An Application Note and Protocol for the Quantitative Analysis of (R)-Imazamox in Water by Enantioselective LC/MS/MS Imazamox is a widely used imidazolinone herbicide effective against a broad spectrum of weeds.[1] Its m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of (R)-Imazamox in Water by Enantioselective LC/MS/MS

Imazamox is a widely used imidazolinone herbicide effective against a broad spectrum of weeds.[1] Its mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of essential amino acids in plants but not present in animals.[1][2] Imazamox possesses a chiral center in its imidazolinone ring, and therefore exists as two enantiomers: (R)-imazamox and (S)-imazamox.[3] Commercially, it is typically sold as a racemic mixture, containing equal amounts of both enantiomers.[3]

While enantiomers have identical physicochemical properties in an achiral environment, they can exhibit different biological activities and degradation rates in the chiral environment of biological systems and the natural world.[4][5] Enantioselective degradation of imazamox has been observed in soils, with the preferred enantiomer for degradation being dependent on soil pH.[4] This enantioselectivity in environmental fate underscores the importance of monitoring individual enantiomers in water resources to accurately assess potential ecological risks and understand the environmental behavior of this herbicide. This application note provides a detailed protocol for the quantitative analysis of the (R)-enantiomer of imazamox in various water matrices using a robust sample preparation method followed by sensitive and selective enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).

Methodology Overview

This method employs Solid-Phase Extraction (SPE) for the extraction and concentration of imazamox from water samples, a technique well-validated for its efficiency in pesticide residue analysis.[6][7] The subsequent analysis is performed by LC/MS/MS, utilizing a chiral stationary phase to achieve the chromatographic separation of the (R) and (S) enantiomers of imazamox, followed by tandem mass spectrometry for unambiguous identification and quantification.

Workflow for (R)-Imazamox Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Phase Sample_Collection Water Sample Collection (10g) Acidification Acidification (0.5 mL 2N HCl) Sample_Collection->Acidification SPE_Loading Sample Loading onto C18 SPE Acidification->SPE_Loading SPE_Conditioning SPE Column Conditioning (C18 & SCX) SPE_Conditioning->SPE_Loading SPE_Washing C18 Column Washing (Water & Hexane) SPE_Loading->SPE_Washing Elution_1 Elution from C18 to SCX (Methanol) SPE_Washing->Elution_1 Elution_2 Elution from SCX (20:80 Water:Methanol) Elution_1->Elution_2 Evaporation Evaporation to Dryness Elution_2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS Enantioselective LC/MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing LC_MS_MS_Process Autosampler Autosampler Injection Chiral_Column Chiral HPLC Column (Lux Cellulose 1) Autosampler->Chiral_Column Separation Enantiomeric Separation ((R) and (S) Imazamox) Chiral_Column->Separation ESI_Source Electrospray Ionization (ESI) Separation->ESI_Source Quadrupole_1 Q1: Precursor Ion Selection (m/z 306.0) ESI_Source->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (CID) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Selection (m/z 261.0, 86.0) Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_System Data System Detector->Data_System

Sources

Application

Enantioselective chromatographic methods for separating imazamox isomers.

Application Note: Enantioselective Chromatographic Strategies for the Resolution of Imazamox Isomers Executive Summary Imazamox is a broad-spectrum imidazolinone herbicide that inhibits acetolactate synthase (ALS), a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Chromatographic Strategies for the Resolution of Imazamox Isomers

Executive Summary

Imazamox is a broad-spectrum imidazolinone herbicide that inhibits acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. While commercially applied as a racemic mixture, the enantiomers of imazamox exhibit profound differences in biological activity—the R-enantiomer is typically up to 10 times more inhibitory to ALS than the S-enantiomer. Furthermore, recent environmental and pharmacokinetic studies reveal that imazamox undergoes highly enantioselective degradation in soils and exhibits enantioselective intestinal permeability.

This application note provides a comprehensive, causality-driven guide to the chiral separation of imazamox isomers. By detailing both Normal-Phase (NP) HPLC-UV methods for formulation analysis and Reversed-Phase (RP) LC-MS/MS methods for complex environmental and biological matrices, this document equips analytical scientists with the theoretical grounding and validated protocols necessary to accurately quantify imazamox enantiomers.

The Mechanistic Rationale for Chiral Separation

Achieving baseline enantiomeric resolution ( Rs​≥1.5 ) for imazamox requires navigating its complex acid-base chemistry. Imazamox possesses multiple pKa​ values (approximately 2.3, 3.3, and 10.8) corresponding to its carboxylic acid and imidazolinone ring nitrogen[1].

The Chiral Recognition Mechanism: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for imidazolinone herbicides. Separation relies on a three-point interaction model involving hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral cavities of the polymer.

  • Ionization Suppression: If imazamox is ionized during chromatography, it disrupts the highly specific hydrogen-bonding required for chiral recognition, leading to peak tailing and loss of resolution. Therefore, the mobile phase must strictly control the analyte's ionization state.

  • Mobile Phase Selection: In Normal-Phase chromatography, the addition of 0.1% trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid group[2]. In Reversed-Phase LC-MS/MS, an acidic aqueous buffer (pH ~2.5) using formic acid is mandatory to ensure the molecule remains neutral enough to interact with the CSP while remaining compatible with electrospray ionization (ESI)[1].

Analytical Methodologies & Protocols

The following protocols are designed as self-validating systems. System suitability should be confirmed by verifying the elution order and ensuring that isobaric interferences are chromatographically resolved prior to detection.

Protocol A: Normal-Phase HPLC-UV for Agrochemical Formulations

This method is optimized for the quality control of technical-grade imazamox and simple spiked matrices where high concentrations allow for UV detection.

  • Scientific Causality: The use of a derivatized cellulose backbone (cellulose tris(4-methylbenzoate)) provides deep chiral cavities. Hexane acts as the non-polar bulk solvent, driving the polar moieties of imazamox into the CSP's hydrogen-bonding sites, while the alcohol modifier fine-tunes the elution strength[2].

  • Column: Chiralcel OJ (or equivalent cellulose tris(4-methylbenzoate) phase), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-hexane / ethanol (or isopropanol) containing 0.1% TFA (typically 80:20 v/v, optimized per column batch).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Step-by-Step Workflow:

    • Preparation: Dissolve the racemic imazamox standard in the mobile phase to a concentration of 10–50 µg/mL.

    • Equilibration: Flush the column with the mobile phase for at least 20 column volumes until the baseline is completely stable. The presence of TFA requires longer equilibration times to saturate the active sites on the silica support.

    • Injection: Inject 10 µL of the sample.

    • Validation Check: Ensure Rs​≥1.5 . If resolution is insufficient, decrease the alcohol modifier concentration by 2-5% to increase retention time ( k′ ) and enhance chiral interactions.

Protocol B: Reversed-Phase LC-MS/MS for Environmental and Biological Matrices

Environmental fate studies (e.g., tracking biphasic degradation in soils) and in vitro permeability studies (e.g., Caco-2 cell assays) require the sensitivity and specificity of tandem mass spectrometry[1][3].

  • Scientific Causality: Normal-phase solvents (hexane) are incompatible with ESI-MS. Transitioning to a Reversed-Phase system using a Lux Cellulose-1 column (cellulose tris(3,5-dimethylphenylcarbamate)) allows for the use of aqueous/acetonitrile mixtures. Crucially, Buerge et al. demonstrated that increasing the formic acid concentration to 4‰ (v/v) is required to chromatographically separate imazamox from its isobaric diacid soil metabolite, preventing false positives in the MS/MS transition[1].

  • Column: Lux Cellulose-1, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with 75% aqueous formic acid (4‰ v/v, pH ~2.5) and 25% Acetonitrile.

  • Flow Rate: 1.0 mL/min (split post-column if necessary for the MS source).

  • Detection: ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Step-by-Step Workflow:

    • Extraction: Extract soil or biological samples using 0.5 M NaOH. The high pH (above the pKa3​ of 10.8) ensures imazamox is fully anionic and highly soluble in the aqueous phase[1].

    • Cleanup: Neutralize the extract and pass it through a Solid Phase Extraction (SPE) cartridge to remove humic acids and matrix interferents.

    • Separation: Inject 5–20 µL onto the equilibrated Lux Cellulose-1 column.

    • Validation Check: Monitor the MRM transitions for both imazamox and the diacid metabolite. Validate that the enantiomers of the parent compound elute with baseline separation and that the diacid metabolite does not co-elute with either imazamox enantiomer.

Workflow Visualization

The following diagram illustrates the critical path for processing complex matrices using the Reversed-Phase LC-MS/MS methodology, highlighting the transition from alkaline extraction to acidic chromatographic separation.

G N1 Complex Matrix (Soil / Caco-2 Cells) N2 Alkaline Extraction (0.5 M NaOH, pH > 11) N1->N2 N3 Sample Cleanup (Neutralization & SPE) N2->N3 N4 Reversed-Phase Chiral LC (Lux Cellulose-1, pH ~2.5) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5 N6 Enantiomeric Fraction (EF) & Kinetic Analysis N5->N6

Workflow for enantioselective LC-MS/MS analysis of imazamox in complex matrices.

Comparative Data & Performance Metrics

To aid in method selection, the quantitative and operational parameters of the two primary chromatographic strategies are summarized below.

ParameterProtocol A: Normal-Phase HPLC-UVProtocol B: Reversed-Phase LC-MS/MS
Primary Application Agrochemical formulations, pure standardsEnvironmental soils, Caco-2 permeability[3]
Chiral Selector Cellulose tris(4-methylbenzoate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane / Alcohol + 0.1% TFA75% Aq. Formic Acid (4‰ v/v) / 25% ACN
Analyte State Neutralized via TFA ion suppressionProtonated/Neutralized via acidic buffer
Detection Mode UV Absorbance (254 nm)Electrospray Ionization MS/MS
Key Analytical Advantage High theoretical plates, robust standard analysisHigh sensitivity, resolves isobaric metabolites

Advanced Applications: Pharmacokinetics and Permeability

Beyond environmental degradation, enantioselective chromatography is increasingly vital in mammalian pharmacokinetic models. A 2024 study by Gomes et al. utilized chiral HPLC to evaluate the in vitro permeability of imazamox in human colon adenocarcinoma (Caco-2) cells[3].

The study revealed that the apparent permeability of the enantiomers is not identical. The (-)-imazamox enantiomer demonstrated a higher intestinal permeability ( 7.33×10−5 cm/s) compared to the (+)-imazamox enantiomer ( 5.78×10−5 cm/s)[3]. This enantioselective absorption underscores the necessity of chiral methodologies in modern pesticide risk assessment; evaluating the racemic mixture alone ( 4.15×10−5 cm/s) obscures the distinct toxicokinetic profiles of the individual isomers.

Sources

Method

Application Note &amp; Protocol: A Hydroponic System for Assessing (R)-Imazamox Phytotoxicity in Seedlings

Abstract This document provides a comprehensive protocol for a hydroponic-based experimental design to quantitatively assess the phytotoxicity of (R)-imazamox on non-target plant seedlings. Imazamox is a widely used imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive protocol for a hydroponic-based experimental design to quantitatively assess the phytotoxicity of (R)-imazamox on non-target plant seedlings. Imazamox is a widely used imidazolinone herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, crucial for plant growth.[1][2][3] This protocol leverages a controlled hydroponic environment to eliminate the confounding variables associated with soil matrices, enabling a precise dose-response analysis. The methodology detailed herein is aligned with international testing standards, such as those outlined by the OECD, and is intended for researchers in environmental science, toxicology, and herbicide development.[4][5][6] It covers the preparation of materials, experimental setup, data collection of key phytotoxicity endpoints, and statistical analysis to determine effective concentrations (e.g., EC50).

Principle of the Method

(R)-imazamox, the herbicidally active enantiomer, is a systemic herbicide absorbed through both roots and foliage.[2][7][8] It translocates to the plant's meristematic tissues where it inhibits acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][7] This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are fundamental for protein synthesis and cell growth.[3][7] Inhibition of ALS leads to a cessation of growth, followed by characteristic phytotoxicity symptoms such as chlorosis (yellowing) and necrosis, ultimately resulting in plant death.[1][9]

This protocol establishes a dose-response relationship by exposing seedlings to a geometric series of (R)-imazamox concentrations in a hydroponic solution.[10] The controlled environment allows for the precise measurement of key indicators of phytotoxicity, including inhibition of root and shoot growth, reduction in biomass, and visual injury. By quantifying these effects against a negative control, a dose-response curve can be generated to calculate the EC50 (Effective Concentration, 50%), which represents the concentration of (R)-imazamox that causes a 50% reduction in a measured endpoint compared to the control.[11][12]

Materials and Reagents

2.1 Equipment

  • Analytical Balance (0.01 mg sensitivity)

  • pH meter

  • Autoclave

  • Laminar Flow Hood

  • Controlled Environment Growth Chamber (Temperature: 22°C/18°C day/night, Humidity: ~70%, Photoperiod: 16h light/8h dark)[4]

  • Hydroponic culture vessels (e.g., Magenta™ boxes, glass jars, or multi-well plates)

  • Support medium for seedlings (e.g., rockwool plugs, germination paper, or custom-made tube racks)[13][14]

  • Pipettes and sterile pipette tips

  • Volumetric flasks and graduated cylinders

  • Digital scanner or camera for root/shoot imaging

  • Drying oven (70°C)

2.2 Reagents

  • (R)-imazamox analytical standard (>99% purity)

  • Solvent for stock solution (e.g., acetone or DMSO, analytical grade)

  • Deionized (DI) or Milli-Q water

  • Reagents for Hoagland's Nutrient Solution (see section 4.1 for recipe)[15][16]

  • Surface sterilizing agent (e.g., 10% bleach solution with Tween 20)

  • Sterile DI water

2.3 Plant Material

  • Select a suitable test species. Common choices include monocots and dicots like Zea mays (corn), Glycine max (soybean), Brassica napus (rapeseed), or model organisms like Arabidopsis thaliana.[4][10] The choice should be based on the research objective and known sensitivity.

Experimental Design

This study is designed as a multi-concentration dose-response test to determine the ECx (e.g., EC10, EC25, EC50) values for various growth parameters.

3.1 Treatment Groups A minimum of five concentrations arranged in a geometric series, plus a negative control, is recommended to accurately define the dose-response curve.[10] An additional solvent control should be included if the solvent concentration in the highest treatment group exceeds 0.1%.

Table 1: Example (R)-imazamox Treatment Concentrations

Treatment Group (R)-imazamox Concentration (µg/L) Description
1 0 Negative Control (Nutrient solution only)
2 If applicable Solvent Control (Nutrient solution + max solvent volume)
3 0.1 Lowest Test Concentration
4 1.0
5 10.0
6 100.0

| 7 | 1000.0 | Highest Test Concentration |

Note: The concentration range should be adjusted based on a preliminary range-finding test or existing literature data to ensure it brackets the expected EC50 value.[14]

3.2 Replication To ensure statistical power, each treatment group should have a minimum of four replicates. Each replicate vessel should contain a set number of seedlings (e.g., 5-10) to account for individual variability.[10]

Step-by-Step Protocol

4.1 Preparation of Solutions

  • Hoagland's Nutrient Solution: Prepare concentrated stock solutions for a modified Hoagland's solution, which is a widely used standard for plant culture.[16][17] Prepare separate stocks to prevent precipitation.[15] For the final working solution (e.g., 0.25X or 0.5X strength), dilute the stocks in DI water, adjusting the final pH to 5.8-6.0.[13]

  • (R)-imazamox Stock Solution: Accurately weigh the (R)-imazamox analytical standard and dissolve it in a minimal volume of a suitable solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 1 g/L).

  • Working Solutions: Perform serial dilutions from the primary stock into the prepared Hoagland's solution to achieve the final target concentrations outlined in Table 1. Ensure thorough mixing. Prepare enough volume for the initial setup and any solution renewals.

4.2 Seed Sterilization and Germination

  • Surface Sterilization: To prevent microbial contamination, surface sterilize seeds by washing them in a 10% bleach solution containing a drop of Tween 20 for 10-15 minutes, followed by 3-5 rinses with sterile DI water.

  • Germination: Place sterilized seeds on sterile germination paper or agar plates moistened with sterile DI water. Incubate in the dark at 22-25°C for 2-4 days, or until radicles have emerged.

4.3 Hydroponic System Setup and Treatment

  • Prepare Vessels: Autoclave the hydroponic vessels and seedling support media (e.g., rockwool plugs).

  • Add Solutions: Dispense the appropriate treatment solutions (from Table 1) into the corresponding labeled vessels.

  • Transfer Seedlings: Carefully transfer uniformly sized, germinated seedlings into the support media within the hydroponic vessels. Ensure the roots are submerged in the nutrient solution.

  • Incubation: Place the vessels in a controlled environment growth chamber with predefined conditions (e.g., 16h light at 22°C, 8h dark at 18°C).[4] Randomize the placement of the vessels to minimize position effects.

4.4 Data Collection and Endpoint Assessment

The test duration is typically 14 to 21 days post-treatment initiation.[5][6][10] Assessments should be made at regular intervals (e.g., 7, 14, and 21 days).

  • Visual Phytotoxicity Assessment: Score each plant for visible signs of injury, such as chlorosis, necrosis, stunting, and root deformation, using a standardized rating scale (e.g., 0 = no effect, 4 = plant death).

  • Shoot and Root Length: At the end of the experiment, carefully remove each seedling. Scan or photograph the seedlings alongside a ruler. Use image analysis software (e.g., ImageJ) to measure the primary root length and the shoot height from the cotyledon to the apical bud.

  • Biomass (Fresh and Dry Weight): Blot the seedlings dry and record the fresh weight of the shoots and roots separately. Place the plant parts in labeled paper bags and dry in an oven at 70°C for at least 48 hours or until a constant weight is achieved. Record the dry weight.[14]

Data Analysis and Interpretation

  • Calculate Percent Inhibition: For each replicate, calculate the percent inhibition for each quantitative endpoint (e.g., root length, dry weight) relative to the mean of the negative control group using the formula:

    • % Inhibition = [1 - (Individual Replicate Value / Control Mean Value)] * 100

  • Dose-Response Modeling: Plot the mean percent inhibition for each treatment group against the logarithm of the (R)-imazamox concentration. Use a non-linear regression model (e.g., a four-parameter logistic function) to fit a sigmoidal dose-response curve to the data.[12]

  • Determine ECx Values: From the fitted curve, determine the EC50 value, which is the concentration causing a 50% inhibition.[12] Other values, such as the EC10 and EC25, can also be calculated to establish the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC).[6]

  • Statistical Analysis: Perform an Analysis of Variance (ANOVA) to determine if there are significant differences among treatment groups. If significance is found, use a post-hoc test (e.g., Dunnett's or Tukey's test) to compare each concentration to the control.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_data Phase 3: Data Collection & Analysis p1 Prepare Hydroponic Nutrient Solution p2 Prepare (R)-imazamox Stock & Working Solutions p1->p2 p3 Seed Surface Sterilization p4 Seed Germination (2-4 days in dark) p3->p4 e1 Transfer Seedlings to Hydroponic Vessels p4->e1 e2 Apply Treatment Solutions (Dose-Response Series) e1->e2 e3 Incubate in Growth Chamber (14-21 days) e2->e3 d1 Assess Endpoints: - Visual Phytotoxicity - Root/Shoot Length - Biomass (FW/DW) e3->d1 d2 Calculate % Inhibition vs. Control d1->d2 d3 Non-Linear Regression (Dose-Response Curve) d2->d3 d4 Determine EC50 & NOEC Values d3->d4 end end d4->end Final Report

Caption: Experimental workflow for hydroponic phytotoxicity assessment.

References

  • OECD (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Munns, R. Hoagland's nutrient solution. PROMETHEUS – Protocols. [Link]

  • OECD TG 208. Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Ibacon. [Link]

  • IVAMI. Ecotoxicity - Terrestrial plants: Germination and seedling growth tests (OECD 208: 2006).[Link]

  • Scribd. Hoagland's Nutrient Solution Recipe.[Link]

  • OECD (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Publishing. [Link]

  • OECD (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD. [Link]

  • Wisconsin Department of Natural Resources. Imazamox chemical fact sheet.[Link]

  • Plant Success. Hydroponic Procedure for Arabidopsis.[Link]

  • Wikipedia. Hoagland solution.[Link]

  • Science in Hydroponics. The Hoaglands Solution for Hydroponic Cultivation.[Link]

  • Massachusetts Department of Agricultural Resources. Imazamox. Mass.gov. [Link]

  • Serban, M., et al. (2023). SELECTIVITY OF DIFFERENT IMAZAMOX-CONTAINING HERBICIDES AT CLEARFILED® AND CLEARFIELDPLUS ® SUNFLOWER HYBRIDES. Scientific Papers Series A. Agronomy. [Link]

  • Michel, A., et al. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry. [Link]

  • USDA Forest Service (2010). Imazamox Human Health and Ecological Risk Assessment.[Link]

  • U.S. EPA (2012). Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth.[Link]

  • Mendes, R. R., et al. (2021). Acetolactate synthase (ALS) enzyme activity in two imazamox-resistant (R) and one susceptible (S) wild poinsettia (Euphorbia heterophylla) populations. ResearchGate. [Link]

  • Wikipedia. Half maximal effective concentration (EC50).[Link]

  • HORIZONTAL (2003). Phytotoxicity.[Link]

  • Qian, Y., et al. (2016). Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. Bulletin of Environmental Contamination and Toxicology. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Imazamox and Its Metabolites via Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Introduction and Analytical Challenges Imazamox is a broad-spectrum, highly polar imidazolinone herbicide that functions by inhibiting the acetolactate synthase (ALS) pathway in target weeds[1]. Due to its amphoteric nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

Imazamox is a broad-spectrum, highly polar imidazolinone herbicide that functions by inhibiting the acetolactate synthase (ALS) pathway in target weeds[1]. Due to its amphoteric nature—possessing both a weakly acidic carboxylic group (pKa ~2.6) and a weakly basic imidazolinone nitrogen (pKa ~3.9)—and its thermal instability, traditional gas chromatography (GC) requires cumbersome derivatization steps. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the conventional standard, Capillary Electrophoresis-Mass Spectrometry (CE-MS) has emerged as a powerful orthogonal technique. CE-MS separates analytes based on their charge-to-size ratio, offering exceptional resolution for highly polar compounds, including imazamox and its challenging hydroxy and glucose conjugate metabolites[2].

This application note details a robust, self-validating CE-MS methodology designed for the trace-level quantification of imazamox in complex environmental and agricultural matrices (e.g., ground water, plant-based milks, and legume extracts)[3],[4].

Mechanistic Rationale: Designing the CE-MS Interface

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than simply following a recipe. The successful coupling of CE to MS relies on balancing electrophoretic separation efficiency with electrospray ionization (ESI) stability.

  • Background Electrolyte (BGE) Volatility: Traditional CE relies on non-volatile buffers (e.g., phosphate or borate) which cause severe ion suppression and source fouling in MS. Therefore, we utilize volatile buffers like ammonium formate or ammonium acetate. For imazamox, operating at an acidic pH (e.g., pH 2.5–3.0) ensures the basic imidazolinone nitrogen is protonated, allowing migration as a cation toward the MS cathode in positive ESI mode[3].

  • The Sheath Liquid Interface: CE flow rates are typically in the nanoliter-per-minute range (10–100 nL/min), which is insufficient to maintain a stable electrospray. A coaxial sheath liquid (usually a mixture of water, organic solvent, and a volatile acid) is introduced at 2–5 µL/min. This serves a dual causality: it provides the necessary volume for stable Taylor cone formation and closes the electrical circuit required for the CE separation voltage[3],[5].

  • Matrix Management: Complex matrices like adzuki beans or soy milk contain high concentrations of proteins and lipids that can induce Joule heating or capillary clogging. Implementing rigorous solid-phase extraction (SPE) or chemometrically-assisted protein precipitation is mandatory to maintain the integrity of the electroosmotic flow (EOF)[2],[4].

Workflow Visualization

CEMS_Workflow Sample 1. Sample Prep (SPE / PPT) Injection 2. Hydrodynamic Injection Sample->Injection Separation 3. CE Separation (Volatile BGE) Injection->Separation ESI 4. ESI Interface (Sheath Liquid) Separation->ESI MS 5. MS/MS Detection (Quantification) ESI->MS

Figure 1: End-to-end CE-MS workflow for imazamox quantification in complex matrices.

Experimental Protocol

This protocol is engineered as a self-validating system. Every batch must include a matrix blank, a spiked recovery sample, and continuous current monitoring to ensure system suitability.

Step 1: Sample Preparation

For Environmental Water:

  • Filter 100 mL of the water sample through a 0.22 µm nylon membrane.

  • Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Load the sample at a flow rate of 2 mL/min.

  • Wash with 5 mL of 5% methanol in water.

  • Elute imazamox with 4 mL of methanol. Evaporate to dryness under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of the CE BGE[3].

For Plant Milks / Legume Extracts:

  • Mix 2 mL of sample (e.g., soy milk or adzuki bean extract) with 4 mL of acidified acetonitrile (1% formic acid) to precipitate proteins[2],[4].

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate to dryness, and reconstitute in 200 µL of BGE[4].

Step 2: Capillary Conditioning

New Capillary: Flush a bare fused-silica capillary (50 µm I.D. × 80 cm total length) with 1 M NaOH for 30 min, followed by LC-MS grade water for 15 min, and finally BGE for 15 min. Between Runs: Flush with BGE for 3 minutes to reset the inner wall charge and maintain reproducible migration times.

Step 3: CE-MS Acquisition
  • Injection: Hydrodynamic injection at 50 mbar for 10 seconds (approx. 1–2% of capillary volume).

  • Separation: Apply +25 kV. Crucial QC Check: Monitor the CE current. It should stabilize around 10–15 µA. A sudden drop to 0 µA indicates a bubble or capillary blockage, invalidating the run.

  • Sheath Liquid: Deliver a 50:50 (v/v) Methanol:Water mixture containing 0.1% formic acid at a flow rate of 3 µL/min via a syringe pump.

  • MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Data Presentation and Method Performance

The following tables summarize the optimized instrumental parameters and the validated analytical performance metrics derived from foundational literature[3],[4].

Table 1: Optimized CE-MS Instrumental Parameters
Parameter CategorySpecific Setting / ValueMechanistic Purpose
Capillary Dimensions Bare fused-silica, 50 µm I.D. × 80 cmBalances separation efficiency with sample loading capacity.
Background Electrolyte 50 mM Ammonium Formate, pH 3.0Ensures imazamox protonation; fully volatile to prevent MS fouling.
Separation Voltage +25 kV (Normal Polarity)Drives cations toward the MS cathode; generates stable EOF.
Sheath Liquid MeOH/H₂O (50:50) + 0.1% Formic AcidCloses electrical circuit; optimizes droplet desolvation in ESI.
Sheath Flow Rate 3.0 µL/minPrevents dilution of the CE peak while maintaining Taylor cone stability.
MS Detection Mode +ESI, MRM (e.g., m/z 306.1 → 261.1)Maximizes selectivity against isobaric matrix interferences.
Table 2: Validated Analytical Performance Metrics
MatrixLinear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)
Environmental Water 1.0 – 50 ng/mL20 ng/L200 ng/L89 – 99%
Adzuki Beans 10 – 200 µg/L0.2 µg/kg1.0 µg/kg81.6 – 99.4%
Plant-Based Milks 1.0 – 100 µg/L0.3 µg/L1.0 µg/L> 85%

Data synthesized from Safarpour et al. (2004)[3], Ohba et al. (1997)[2], and Aguilera et al. (2024)[4].

Best Practices and Troubleshooting

  • Migration Time Shifts: Changes in matrix ionic strength can alter the EOF, causing peak shifts. To build a self-validating system, always use an isotopically labeled internal standard (ILIS) or rely on relative migration times. Advanced chemometric tools, such as the Partial Least Squares (PLS) algorithm, can also be applied to resolve overlapped peaks and correct electrophoretic time shifts in complex matrices like quinoa or soy milk[4].

  • Current Drops: If the CE current drops during the run, immediately check the sheath liquid flow. A dry ESI needle will break the circuit. Ensure sample extracts are thoroughly centrifuged to remove particulates that cause capillary clogging.

  • Chiral Separation: If enantiomeric quantification of imazamox is required, neutral or MS-compatible charged cyclodextrins (CDs) can be added to the BGE. However, ensure the CD concentration is optimized to avoid severe ion suppression in the MS source[5].

References

  • Safarpour, H., et al. "Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry." Journal of Chromatography A, 1036(2), 217-222 (2004). Available at:[Link]

  • Ohba, K., Minoura, M., Picard, G., and Safarpour, H. "Method for the determination of imazamox and its two hydroxy and glucose conjugate metabolites in adzuki beans by capillary electrophoresis." Journal of Pesticide Science, 22(4), 277-81 (1997). Available at:[Link]

  • Aguilera, A. Y., et al. "Combining capillary electrophoresis and chemometric tools for the straightforward determination of imidazolinone herbicides in plant-based milks." Journal of the Science of Food and Agriculture, 105(3), 1701 (2024). Available at:[Link]

  • Ohta, D., et al. "Clarification of Pathway-Specific Inhibition by Fourier Transform Ion Cyclotron Resonance/Mass Spectrometry-Based Metabolic Phenotyping Studies." Plant Physiology, 142(2), 402-413 (2006). Available at:[Link]

  • D'Orazio, G., et al. "The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides." Molecules, 29(1), 154 (2024). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting (R)-imazamox solubility challenges for in vitro bioassays.

Welcome to the Technical Support Center for In Vitro Bioassay Optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (R)-imazamox.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for In Vitro Bioassay Optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with (R)-imazamox.

Working with imidazolinone herbicides like (R)-imazamox in cell-free or cell-based assays requires a deep understanding of their molecular behavior. Poor solubility and solvent-induced enzyme denaturation are the most common culprits behind irreproducible IC50 values. This guide will decode the causality behind these issues and provide self-validating protocols to ensure your Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS) assays yield robust, publication-quality data.

Part 1: Physicochemical Profiling of (R)-Imazamox

To troubleshoot imazamox, we must first understand its amphoteric nature. The molecule contains both a basic imidazolinone ring and an acidic carboxylic acid group, giving it distinct pKa values of 2.3 and 3.3[1]. Consequently, its solubility is highly pH-dependent. In acidic environments, it remains largely protonated and poorly soluble, whereas in alkaline conditions (pH > 7), it exists as a highly soluble anion[1].

Table 1: Quantitative Solubility and Physicochemical Data

PropertyValueCausality / Assay ImplicationSource
pKa Values 2.3 (pK1), 3.3 (pK2)Dictates the ionization state. Requires strict pH control in assay buffers to prevent precipitation.[1]
Water Solubility (pH 4) 21.53 g/L (at 20°C)Near its isoelectric point, solubility drops significantly, risking micro-precipitation in unbuffered solutions.[2]
Water Solubility (pH 7) > 574 g/L (at 20°C)Deprotonation of the carboxylic acid drastically increases aqueous solubility.[2]
Water Solubility (pH 9) > 505 g/L (at 20°C)Highly soluble in alkaline conditions; ideal for preparing concentrated aqueous stock solutions.[2]
DMSO Solubility ~20 mg/mL (65.5 mM)Standard organic solvent limit. Exceeding this requires heating/sonication, which risks compound degradation.[3]

Part 2: Troubleshooting Guides & FAQs

Q1: When I dilute my (R)-imazamox DMSO stock into the AHAS assay buffer (pH 7.5), I observe micro-precipitation. Why does this happen and how do I prevent it? Causality: While imazamox is highly soluble in bulk alkaline aqueous environments[2], rapid dilution from a concentrated DMSO stock[3] into a moderately buffered neutral solution can cause localized pH drops around the solvent droplet. This transiently shifts the imazamox into its less soluble zwitterionic/neutral form, causing micro-precipitation that fails to re-dissolve efficiently. Solution: Abandon DMSO for your primary stock. Instead, leverage the molecule's pH-dependent solubility by preparing your 10 mM primary stock directly in a mildly alkaline aqueous buffer (e.g., 100 mM potassium phosphate, pH 8.0)[2]. This ensures the molecule remains in its anionic, highly soluble state upon introduction to the pH 7.5 assay buffer.

Q2: My in vitro AHAS enzyme assay shows reduced baseline activity even in the vehicle control wells. Could the solvent be the issue? Causality: AHAS/ALS is a complex enzyme that relies on delicate hydrophobic interactions to bind essential cofactors like Flavin Adenine Dinucleotide (FAD) and Thiamine Pyrophosphate (TPP)[4]. If your primary stock is in 100% DMSO and you are testing high concentrations of imazamox, the final DMSO concentration in the well might exceed 1% (v/v). Organic solvents at this concentration disrupt these hydrophobic pockets, leading to cofactor dissociation and enzyme denaturation. Solution: Maintain final DMSO concentrations strictly below 0.5%. If higher imazamox concentrations are required to establish a full dose-response curve, the transition to the pH 8.0 aqueous stock (as described in Q1) will eliminate solvent toxicity entirely, isolating the true inhibitory effect of the compound.

Q3: How do I ensure my colorimetric acetoin detection is accurately reflecting AHAS inhibition and not assay interference? Causality: The standard Westerfeld colorimetric assay relies on the acid-catalyzed decarboxylation of enzymatically produced acetolactate into acetoin, which then reacts with creatine and α-naphthol to form a colored complex absorbing at 530 nm[5]. High concentrations of imazamox, or pigmented impurities in crude plant extracts, can absorb light near this wavelength or chemically quench the colorimetric reaction. Solution: Implement a self-validating control matrix. Always include a "no-enzyme" blank spiked with a known concentration of synthetic acetoin (e.g., 50 µM), both with and without the highest concentration of imazamox. If the absorbance at 530 nm is identical across these wells, you have validated that imazamox does not interfere with the detection chemistry.

Part 3: Self-Validating Experimental Protocol

In Vitro AHAS/ALS Enzyme Inhibition Assay This protocol is engineered to prevent solubility artifacts and includes built-in validation checkpoints to ensure data integrity[4][5].

Phase 1: Enzyme Extraction & Normalization

  • Harvest 3 g of target plant tissue (e.g., meristematic tissue) and flash-freeze in liquid nitrogen. Grind to a fine powder[5].

  • Suspend the powder in 8 mL of Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 10 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM TPP, and 10 µM FAD[4].

  • Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. The supernatant serves as the crude AHAS extract. Validation Checkpoint: Perform a Bradford protein assay on the supernatant. Normalize all extracts to a consistent total protein concentration (e.g., 1 mg/mL) using the Extraction Buffer to ensure well-to-well comparability.

Phase 2: Imazamox Treatment & Catalytic Reaction

  • Prepare a 10 mM stock of (R)-imazamox in 100 mM potassium phosphate buffer (pH 8.0) to ensure complete dissolution without organic solvents.

  • In a 96-deep well plate, combine 100 µL of the normalized crude enzyme extract with 100 µL of Assay Buffer containing varied concentrations of imazamox (yielding a final concentration gradient of 0.001 to 1,000 µM)[4]. Note: Assay Buffer composition is 100 mM potassium phosphate (pH 7.5), 200 mM sodium pyruvate, 20 mM MgCl2, 2 mM TPP, and 20 µM FAD[4].

  • Incubate the reaction mixture at 37°C for exactly 60 minutes[4].

Phase 3: Decarboxylation & Colorimetric Detection

  • Terminate the enzymatic reaction by adding 10 µL of 6 N H2SO4 to each well[4].

  • Incubate the plate at 60°C for 15 minutes. Causality: This specific heat and acid combination quantitatively decarboxylates the unstable acetolactate intermediate into stable acetoin[5].

  • Add the colorimetric reagents: 100 µL of a mixture containing 0.5% (w/v) creatine and 5% (w/v) α-naphthol prepared in 2.5 N NaOH.

  • Incubate at 60°C for an additional 15 minutes to develop the colored complex, then read the absorbance at 530 nm using a microplate reader. Validation Checkpoint: Run a parallel standard curve of pure acetoin (0–100 µM) subjected to the same acid/heat steps. This allows you to convert raw absorbance values directly into specific enzyme activity (µmol acetoin/mg protein/hr), validating the assay's dynamic range.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the AHAS/ALS assay, highlighting where (R)-imazamox exerts its competitive inhibition and how the biochemical intermediates are processed for detection.

G cluster_0 AHAS/ALS Inhibition & Detection Workflow Pyruvate Pyruvate (Substrate) AHAS AHAS/ALS Enzyme (Active) Pyruvate->AHAS Catalysis Acetolactate Acetolactate (Intermediate) AHAS->Acetolactate Synthesis Imazamox (R)-Imazamox (Inhibitor) Imazamox->AHAS Competitive Inhibition H2SO4 H2SO4 + Heat (Decarboxylation) Acetolactate->H2SO4 Acid Quench Acetoin Acetoin (Stable Product) H2SO4->Acetoin Conversion Reagents Creatine + α-Naphthol (Colorimetric Reagents) Acetoin->Reagents Reaction Detection Colored Complex (Absorbance 530 nm) Reagents->Detection Quantification

Workflow of AHAS/ALS inhibition by (R)-imazamox and subsequent colorimetric detection of acetoin.

References

  • Title: Imazamox | C15H19N3O4 | CID 86137 - PubChem - NIH. Source: nih.gov.
  • Title: Survey of ACCase and ALS resistance in winter annual grasses identifies target‐site and nontarget‐site imazamox resistance in Secale cereale - PMC. Source: nih.gov.
  • Title: Imazamox (CL29926) | ALS Inhibitor - MedchemExpress.com. Source: medchemexpress.com.
  • Title: Imazamox Active Ingredient Renewal - BASF – Agriculture. Source: basf.com.
  • Title: A Trp-574-Leu Mutation in Acetolactate Synthase Confers Imazamox Resistance in Barnyardgrass (Echinochloa crus-galli) from China - BioOne Complete. Source: bioone.org.

Sources

Optimization

Optimizing (R)-imazamox application rates for effective weed control studies.

Welcome to the technical support guide for (R)-imazamox. This resource is designed for researchers and scientists engaged in weed control studies. Here, you will find in-depth answers to common questions, robust troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (R)-imazamox. This resource is designed for researchers and scientists engaged in weed control studies. Here, you will find in-depth answers to common questions, robust troubleshooting guides for when your experiments do not go as planned, and detailed protocols to ensure the integrity and success of your research. Our goal is to provide you with the causal explanations behind experimental choices, empowering you to design and execute effective studies for optimizing (R)-imazamox application rates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when beginning work with (R)-imazamox.

Q1: What is the primary mechanism of action for (R)-imazamox?

A1: (R)-imazamox is a member of the imidazolinone chemical family and is classified as a Group 2 herbicide.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[3][4] By blocking this pathway, (R)-imazamox disrupts protein synthesis and cell growth, leading to the eventual death of susceptible plants.[2][3] This biochemical pathway is absent in animals, which is a contributing factor to the herbicide's low toxicity to mammals.[3][4]

Q2: How is (R)-imazamox taken up by plants, and is it systemic?

A2: (R)-imazamox is readily absorbed through both the foliage and roots of plants.[2][3] Following uptake, it is translocated systemically throughout the plant via the xylem and phloem to meristematic tissues, which are the primary sites of action.[3] This systemic activity ensures the entire plant is affected, even if only a portion of it is directly exposed to the spray.

Q3: What is a typical starting application rate for experimental studies?

A3: Application rates can vary significantly based on the target weed species, its growth stage, and environmental conditions. For post-emergence applications in studies, a common range is 30 to 36 grams of active ingredient per hectare (g a.i./ha). For example, a rate of 0.040 lbs of acid equivalents per acre (approximately 44.8 g a.i./ha) is noted for use on soybeans.[5] It is crucial to consult literature for rates tested on your specific target weeds and to conduct a dose-response study to determine the optimal rate under your experimental conditions.

Q4: How long does it take to see symptoms in susceptible weeds after application?

A4: (R)-imazamox is a relatively slow-acting herbicide. While growth in susceptible plants stops soon after application, visible symptoms like chlorosis (yellowing) in new leaves and subsequent necrosis may not be apparent for up to two weeks.[6] The complete death of the plant can take 2-3 weeks.[7]

Q5: Is the herbicidally active component the (R)- enantiomer or the (S)- enantiomer?

A5: Research indicates that the herbicidal activity of imazamox is enantioselective. Studies on maize seedlings have shown the (R)-imazamox enantiomer to be significantly more phytotoxic than the (S)-imazamox enantiomer.[8] Therefore, (R)-imazamox is the primary active isomer for weed control.

Section 2: Troubleshooting Experimental Challenges

When experimental results deviate from expectations, a systematic approach is needed to identify the cause. This section provides solutions to common problems encountered during (R)-imazamox application studies.

Problem 1: Poor or Inconsistent Weed Control

You've applied (R)-imazamox at a literature-recommended rate, but the target weeds show minimal symptoms or the control is highly variable across replicates.

Possible Cause & Causal Explanation Troubleshooting Action & Rationale
Weed Growth Stage: Weeds were too mature at the time of application. As weeds mature, their metabolic processes can slow, and their leaf cuticles thicken, reducing herbicide uptake and translocation.Action: Apply (R)-imazamox to weeds at the correct growth stage, typically when they are young and actively growing (e.g., 2-4 true leaf stage).[7] Rationale: Younger plants have higher metabolic rates and thinner cuticles, which facilitates more efficient absorption and translocation of the herbicide to the target site (ALS enzyme).
Environmental Factors: Unfavorable weather conditions at or after application. Low humidity and drought stress can cause plant stomata to close, reducing foliar uptake. Low temperatures slow down plant metabolism and herbicide activity.[9][10]Action: Apply during periods of mild temperatures and adequate soil moisture when plants are not under stress. Avoid application when rainfall is imminent, as it can wash the herbicide off the foliage. Rationale: Optimal environmental conditions ensure the plant is actively photosynthesizing and transpiring, which are key processes for systemic herbicide movement.
Soil Properties: Soil pH, organic matter, and clay content can affect bioavailability. In low pH soils (<6.0), imidazolinones can become more tightly bound (adsorbed) to soil particles, reducing their availability for root uptake.[10] Conversely, high pH can increase availability.[9]Action: Measure and record soil pH and organic matter content in your experimental plots. Consider these factors when analyzing results. For pot studies, use a standardized, consistent soil medium across all replicates. Rationale: Understanding soil-herbicide interactions is critical. High adsorption reduces the concentration of (R)-imazamox in the soil solution, thereby decreasing its efficacy from root uptake.
Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides, a common issue for this mode of action.Action: Collect seeds from the surviving weed population and conduct a greenhouse dose-response assay, including a known susceptible population as a control. Rationale: This is the definitive method to confirm resistance. If the suspected population requires a significantly higher dose to achieve control compared to the susceptible population, resistance is likely.
Spray Solution Chemistry: Water quality, particularly pH and the presence of certain cations, can affect herbicide stability and uptake. Adjuvants were not used or were incorrect.Action: Always use a non-ionic surfactant (NIS) as recommended on product labels to improve spray coverage and foliar uptake. Consider using an ammonium sulphate (AMS) adjuvant, especially in hard water, to condition the spray solution. Rationale: Surfactants reduce the surface tension of spray droplets, allowing for better spreading on the leaf surface. AMS can prevent antagonism from cations like calcium and magnesium in the water.
Problem 2: Non-Target Crop or Plant Injury (Phytotoxicity)

Your study involves selective control, but the crop or other non-target plants are showing signs of injury (e.g., stunting, chlorosis).

Possible Cause & Causal Explanation Troubleshooting Action & Rationale
Incorrect Application Rate or Overlap: The applied rate was too high for the crop's tolerance level, or sprayer overlap resulted in double-dosing certain areas.Action: Calibrate your spray equipment meticulously before every experiment. Use markers to ensure precise application swaths and avoid overlaps. Include a "crop safety" component in your dose-response study to identify the maximum rate your crop can tolerate. Rationale: Even tolerant crops have a threshold for herbicide injury. Precise application is fundamental to reproducible and valid weed science research.
Herbicide Carryover in Soil: (R)-imazamox residues from a previous experiment or field application are present in the soil. Imidazolinones can persist in soil, with factors like low moisture, low temperature, and low pH potentially increasing persistence and risk of carryover injury to sensitive rotational crops.[9][10][11][12]Action: Conduct a soil bioassay before starting your experiment.[13][14] Collect soil from the experimental area and a known "clean" area. Grow a highly sensitive indicator species (e.g., tomato, cucumber) in both soils and compare growth for 3 weeks.[13] Rationale: A bioassay is a direct and cost-effective method to determine if biologically active herbicide residues are present at levels that could injure your test plants and confound your results.[14]
Spray Drift: Wind carried fine spray droplets from the target plot onto adjacent non-target plants. (R)-imazamox can be toxic to desirable vegetation.Action: Do not spray when wind speeds are high. Use low-drift nozzles that produce coarser droplets. Use a spray shield or conduct experiments in a controlled environment (greenhouse/growth chamber) if possible. Rationale: Minimizing drift is essential for environmental safety and experimental integrity, ensuring that observed effects are due to the intended treatment only.
Crop Sensitivity: The specific cultivar or variety of the crop being used may have a lower tolerance to (R)-imazamox than expected.Action: Review literature for any known cultivar-specific sensitivities. If possible, test multiple cultivars in your initial safety screening. Rationale: Genetic variability within a crop species can lead to different levels of herbicide tolerance.

Section 3: Key Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and publishable data.

Protocol 1: Dose-Response Bioassay for Determining Effective Dose (ED)

This protocol is designed to determine the dose of (R)-imazamox required to achieve a specific level of weed control (e.g., ED₅₀ or ED₉₀).

1. Preparation and Planting:

  • Select a uniform, weed-free soil or artificial growing medium.
  • Fill pots (e.g., 10 cm diameter) with the medium.
  • Plant seeds of the target weed species at a consistent depth and density (e.g., 5-10 seeds per pot).
  • Place pots in a controlled environment (greenhouse or growth chamber) with optimal conditions for germination and growth.
  • After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).

2. Herbicide Treatment:

  • Allow plants to reach a consistent, pre-determined growth stage (e.g., 2-4 true leaves).
  • Prepare a stock solution of a commercial formulation of (R)-imazamox.
  • Create a series of dilutions to establish a dose range. This should include a zero-dose control (water + adjuvant only) and at least 5-7 herbicide concentrations. The range should be designed to bracket the expected ED₅₀, causing effects from 0% to nearly 100% control.
  • Include a non-ionic surfactant (NIS) in all treatments (including the control) at the recommended concentration (e.g., 0.25% v/v).
  • Apply the treatments using a calibrated laboratory track sprayer to ensure uniform coverage.

3. Data Collection and Analysis:

  • Randomize the placement of pots in the controlled environment and re-randomize periodically to account for any environmental gradients.
  • At a set time after treatment (e.g., 21 days), assess plant response. The most objective method is to harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and record the dry weight.
  • Express the dry weight of each replicate as a percentage of the average dry weight of the control group.
  • Analyze the data using a non-linear regression model appropriate for dose-response curves (e.g., a four-parameter log-logistic model).[15] This will allow for the calculation of ED values (e.g., ED₅₀, the dose causing a 50% reduction in growth).
Visualization: Workflow for Dose-Response Bioassay

DoseResponseWorkflow A 1. Preparation - Fill pots with soil - Plant weed seeds B 2. Growth - Germinate and grow to 2-4 leaf stage A->B Germination C 3. Treatment Preparation - Create dose range - Add adjuvant B->C Plants ready D 4. Application - Calibrated track sprayer - Randomize pots C->D Solutions ready E 5. Incubation - 21 days in controlled environment D->E Post-application F 6. Data Collection - Harvest biomass - Record dry weight E->F Evaluation time G 7. Analysis - Non-linear regression - Calculate ED50 F->G Data compiled

Caption: Workflow for a typical herbicide dose-response bioassay.

Visualization: (R)-imazamox Mode of Action

ModeOfAction Imazamox (R)-Imazamox ALS ALS / AHAS Enzyme Imazamox->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Synthesizes Proteins Protein Synthesis & Cell Growth AminoAcids->Proteins Required for Death Plant Death Proteins->Death Disruption leads to

Caption: Inhibition of ALS enzyme by (R)-imazamox.

Section 4: Data Tables for Reference

Table 1: Factors Influencing (R)-imazamox Efficacy & Persistence
FactorImpact on EfficacyImpact on Persistence (Carryover Risk)Reference
Soil pH Higher efficacy in higher pH soils due to greater bioavailability.Persistence increases in low pH soils (<6.0) due to stronger adsorption.[10][11][9][10][11]
Soil Organic Matter & Clay Can decrease efficacy due to increased adsorption to soil particles.Persistence increases with higher organic matter and clay content.[9][10]
Soil Moisture Adequate moisture promotes active plant growth and uptake.Persistence increases in dry or drought conditions due to reduced microbial degradation.[9][10][11][9][10][11]
Temperature Efficacy is higher in mild to warm temperatures that favor active growth.Persistence increases in cold temperatures which slow microbial degradation.[9][10][9][10]
Sunlight Can contribute to degradation of the herbicide on the soil surface (photodegradation).Photodegradation can reduce the amount of herbicide available to persist.[16][16]

References

  • Merotto, A. Jr., et al. (2021). Understanding the Opportunities to Mitigate Carryover of Imidazolinone Herbicides in Lowland Rice. Semantic Scholar. [Link]

  • National Registration Authority for Agricultural and Veterinary Chemicals (1998). Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE. [Link]

  • Massachusetts Department of Agricultural Resources. (2012). Imazamox. Mass.gov. [Link]

  • University of Florida, IFAS. Imazamox Considerations. Plant Management in Florida Waters. [Link]

  • Curran, W.S. (1999). Persistence of Herbicides in Soil. Penn State Extension. [Link]

  • Pacific Northwest Pest Management Handbooks. Imazamox. [Link]

  • Woods End Laboratories. Herbicide Bioassay. [Link]

  • Shinn, S.L., et al. (2003). Effect of Imazamox Soil Persistence on Dryland Rotational Crops. Weed Technology. [Link]

  • IR-4 Ornamental Horticulture Program. Imazamox Crop Safety. [Link]

  • USDA Forest Service. (2010). Imazamox: Human Health and Ecological Risk Assessment. [Link]

  • de Armas, R.D., et al. (2025). Residual Effect of Imidazolinone Herbicides on Emergence and Early Development of Forage Species in Rice-Livestock Systems. MDPI. [Link]

  • South Australian Grains Industry Trust (SAGIT). (2026). Herbicide residue effects on soil microbial communities in alkaline soils. [Link]

  • Kara, B., et al. (2022). Determination of Minimum Doses of Imazamox for Controlling Xanthium strumarium L. and Chenopodium album L. in Bean (Phaseolus vulgaris L.). MDPI. [Link]

  • Environmental Protection Agency (EPA). (1997). Pesticides - Fact Sheet for Imazamox. [Link]

  • Gajić Umiljendić, J., et al. The effect of soil type on imazamox phytotoxicity to tomato. ResearchGate. [Link]

  • Geier, P.W., et al. (2021). Weed Control with Imazamox Rates and Timings in Herbicide-Tolerant Grain Sorghum. New Prairie Press. [Link]

  • Laabs, V., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology. [Link]

  • Washington State University Extension. Soil persistence of imazamox herbicide in tilled and direct-seeded dry land, winter. [Link]

  • Stout, S.J., et al. (1996). Simultaneous Determination of Imidazolinone Herbicides from Soil and Natural Waters. Analytical Chemistry. [Link]

  • ChemRobotics. Imazamox/Imazapyr Herbicide. [Link]

  • Wang, P., et al. (2016). Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. PubMed. [Link]

  • Panettieri, M., et al. (2022). Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils and Herbicide Impact on Culturable Bacterial Populations and Functional Diversity. MDPI. [Link]

  • Jha, P., & Kumar, V. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Montana State University. [Link]

  • Han, H., et al. (2024). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. [Link]

  • Neal, J., & Derr, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Bioassay. Intro dose-response. [Link]

  • HUXDORF, S., & GUTSCHE, V. (2012). Hazardous doses of the herbicide imazamox in wild plant species and oilseed rape cultivars. Online Veröffentlichungen des Julius Kühn-Instituts. [Link]

  • YABANCI, M., & KADIOGLU, I. (2022). Natural resistance of different red lentil varieties to Imazamox herbicide. World Journal of Advanced Research and Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Long-Term Stability of (R)-Imazamox in Analytical Stock Solutions

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with the chiral imidazolinone herbicide, (R)-imazamox.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with the chiral imidazolinone herbicide, (R)-imazamox. Because imazamox is highly sensitive to specific environmental triggers, maintaining the integrity of analytical stock solutions requires a deep understanding of its degradation mechanisms.

Below, you will find targeted troubleshooting FAQs, a self-validating preparation protocol, and quantitative stability data to ensure absolute confidence in your analytical workflows.

Part 1: Causality & Degradation Mechanisms

To stabilize (R)-imazamox, we must first understand how and why it degrades. The molecule is generally hydrolytically stable at pH 5, 7, and 9[1]. However, it is highly susceptible to abiotic and biotic degradation pathways when stored improperly.

Degradation Imazamox (R)-Imazamox Analytical Standard Photolysis Aqueous Photolysis (Light Exposure) Imazamox->Photolysis UV/Sunlight Hydrolysis Hydrolysis (Extreme pH) Imazamox->Hydrolysis pH < 5 or > 9 Microbial Microbial Degradation (Non-sterile) Imazamox->Microbial Aqueous Contamination Degradants1 Pyridine Derivatives (C=N Bond Cleavage) Photolysis->Degradants1 Rapid (t1/2 ~6.8h) Hydrolysis->Degradants1 Stable at pH 5-9 Degradants2 Enantioselective Metabolites Microbial->Degradants2 Chiral Preference

Fig 1. Primary degradation pathways of (R)-imazamox in analytical solutions.

Part 2: Troubleshooting FAQs

Q: My calibration curve shows a >15% drop in (R)-imazamox response after leaving the autosampler tray overnight. What is causing this? A: This is a classic symptom of aqueous photolysis. Imazamox is highly susceptible to direct photodegradation in aqueous solutions, exhibiting a rapid half-life of approximately 6.8 hours under light exposure[1]. The primary photochemical mechanism involves the hydrolysis of the C=N bond within the imidazolinone ring, which ultimately yields pyridine derivatives[2]. Corrective Action: Always use amber autosampler vials and protect your working solutions from ambient laboratory light.

Q: Are there specific pH constraints for my stock and working solutions? A: Yes. While imazamox is hydrolytically stable at neutral and near-neutral pH (5 to 9)[1], extreme pH environments will accelerate degradation. For LC-MS/MS analysis, working solutions are typically prepared in mildly acidic conditions to promote ionization. Solutions prepared in 0.1% formic acid or 1% acetic acid and stored at 4 °C remain stable for up to 27–28 days[3][4]. Do not store primary high-concentration stocks in unbuffered, highly acidic water.

Q: We are analyzing the specific (R)-enantiomer. Does abiotic degradation cause chiral inversion or enantioselective degradation? A: No. Abiotic photodegradation of imazamox is non-enantioselective[5]. However, if your aqueous stock solution becomes contaminated with microbes, biodegradation can be highly enantioselective, preferentially degrading one enantiomer over the other[5]. Corrective Action: To prevent microbial growth and preserve the exact enantiomeric ratio, prepare your primary stock solutions in 100% LC-MS grade organic solvents (e.g., acetonitrile)[6].

Q: Can metal ions in my water supply affect imazamox stability or LC-MS/MS recovery? A: Yes. Imazamox forms complexation interactions with metal ions such as Cu²⁺ and Ca²⁺[7]. While this complexation can technically increase the photochemical persistence of the pesticide[7], it unpredictably alters chromatographic retention and suppresses electrospray ionization (ESI) efficiency. Always use ultrapure (18.2 MΩ·cm) LC-MS grade water and solvents.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your quantitative analysis, follow this self-validating methodology for preparing and storing (R)-imazamox stock solutions.

Step-by-Step Methodology: Stock Preparation & Validation
  • Standard Weighing: Accurately weigh 10.0 mg of (R)-imazamox analytical standard (purity >99%) using a calibrated microbalance.

  • Primary Stock Dissolution (1.0 mg/mL): Dissolve the standard in 10.0 mL of LC-MS grade acetonitrile. Using acetonitrile rather than water arrests microbial activity and minimizes photolytic susceptibility[6].

  • Homogenization: Vortex the solution for 30 seconds, followed by sonication for 2 minutes to ensure complete, homogeneous dissolution[4].

  • Aliquot Generation: Transfer 1.0 mL aliquots into pre-cleaned, amber glass vials equipped with Teflon-lined screw caps to block UV light and prevent solvent evaporation[4].

  • Long-Term Storage: Store the primary stock aliquots at -20 °C. Under these conditions, the solution is stable for at least 3 months[6].

  • Working Solution Preparation: When needed, dilute a primary stock aliquot using 0.1% formic acid in water/methanol (80:20, v/v) to create calibration standards[4]. Store these working solutions at 4 °C for a maximum of 28 days[3].

  • Self-Validation Step: At the end of a 30-day cycle, inject a freshly prepared 1.0 ng/mL standard alongside a 30-day-old working solution. A deviation of <5% in the integrated peak area validates the integrity of the storage system.

Workflow Start Weigh (R)-Imazamox (>99% Purity) Solvent Dissolve in LC-MS Grade Acetonitrile Start->Solvent Aliquot Aliquot into Amber Teflon-Lined Vials Solvent->Aliquot Store Store Primary Stock at -20°C Aliquot->Store Prevents Photolysis Working Dilute in 0.1% Formic Acid for Working Solutions Store->Working As needed Validate LC-MS/MS Validation (Monthly) Working->Validate Max 28 Days at 4°C

Fig 2. Self-validating workflow for the preparation and storage of (R)-imazamox stock solutions.

Part 4: Quantitative Stability Data

The following table summarizes the validated stability of imazamox under various solvent and storage conditions, allowing you to select the appropriate parameters based on your experimental timeline.

Solvent MatrixStorage TemperatureContainer TypeValidated StabilityPrimary Degradation Risk
100% Acetonitrile -20 °CAmber Glass3 Months Minimal risk[6]
10% Methanol / Water 4 °CAmber Glass1 Month Slow hydrolysis[3]
1% Acetic Acid (aq) 4 °CAmber Glass27 Days Acid-catalyzed hydrolysis[3]
0.1% Formic Acid (aq/MeOH) 4 °CAmber Glass4 Weeks Acid-catalyzed hydrolysis[4]
Water (pH 5, 7, 9) 25 °C (Ambient Light)Clear Glasst½ = 6.8 Hours Rapid Photolysis[1]

Part 5: References

  • Pesticides - Fact Sheet for Imazamox - Environmental Protection Agency (EPA). epa.gov.[Link]

  • Photochemical Degradation of Imazamox in Aqueous Solution: Influence of Metal Ions and Anionic Species on the Ultraviolet Photolysis. ResearchGate.[Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. ACS Publications.[Link]

  • Photochemical degradation of imazamox in aqueous solution: influence of metal ions and anionic species on the ultraviolet photolysis. PubMed.[Link]

  • Template FAO/JMPR evaluations. fao.org.[Link]

  • Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. derpharmachemica.com.[Link]

  • ILV-Imazamox in Water-MRID 50105409 - EPA. epa.gov.[Link]

Sources

Optimization

Technical Support Center: Influence of Soil pH on the Degradation Rate of (R)-imazamox

Prepared by a Senior Application Scientist This technical support guide is designed for researchers, scientists, and professionals in drug development and environmental science. It provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This technical support guide is designed for researchers, scientists, and professionals in drug development and environmental science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental investigation of soil pH's influence on the degradation rate of (R)-imazamox. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring methodologically sound and reproducible experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which soil pH influences the degradation of (R)-imazamox?

A1: Soil pH is a critical factor governing the persistence and degradation of imazamox. Its influence is multifaceted, primarily affecting two key areas:

  • Microbial Activity: The degradation of imazamox in soil is predominantly a microbial process.[1] Soil pH directly impacts the diversity, population size, and metabolic activity of microorganisms responsible for breaking down the herbicide.[2][3] Most microbial degradation pathways for herbicides are optimal within a near-neutral pH range (approximately 6.5 to 7.5).[1][4] Extreme pH conditions, either highly acidic or alkaline, can inhibit the enzymatic activity of these microbes, thereby slowing the degradation rate.[5]

  • Chemical Speciation and Bioavailability: Imazamox is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[6] Its chemical form (cationic, neutral, or anionic) is therefore dependent on the soil pH. This speciation affects its sorption (binding) to soil particles. In acidic soils (low pH), imazamox tends to be more strongly adsorbed to soil colloids, which can sometimes reduce its availability to soil microbes for degradation.[7][8] Conversely, in neutral to alkaline soils, it is more likely to be in an anionic form, making it more available in the soil solution for microbial breakdown.[7][9]

Q2: My (R)-imazamox degradation appears to be biphasic. Is this expected, and how does pH play a role?

A2: Yes, biphasic degradation is a commonly observed phenomenon for imazamox in soil studies.[9] This typically involves an initial period of rapid degradation followed by a much slower phase. Several factors, influenced by pH, can contribute to this:

  • Enantioselective Degradation: Imazamox is a chiral molecule, existing as two enantiomers, (R)- and (S)-imazamox. Microbes can preferentially degrade one enantiomer over the other, a process known as enantioselective degradation.[9][10] The direction and degree of this selectivity have been shown to be pH-dependent. For example, in neutral soils, the (+)-enantiomer (often the more herbicidally active form) may be degraded faster, while in strongly acidic soils, the preference can be reversed.[9][10] This differential degradation rate between the two enantiomers contributes to the overall biphasic decline of the racemic mixture.

  • Decreasing Bioavailability: Over time, imazamox can become more tightly bound to soil organic matter and clay particles, a process known as aging. This reduces its bioavailability to degrading microorganisms, leading to a slower degradation rate in the second phase.[9] Soil pH influences the strength and nature of these binding interactions.[7]

Q3: I am observing faster degradation in my neutral pH soil samples compared to my acidic ones. Is this consistent with published literature?

A3: Yes, this is a consistent finding in the scientific literature. Studies have repeatedly shown that the degradation of imazamox is generally faster in neutral soils (pH ≥ 6.5) compared to acidic soils.[9] Half-lives can vary significantly, from less than a week in neutral soils to over 100 days in highly acidic conditions.[9] This is primarily attributed to the optimal conditions for microbial activity in neutral pH environments.[3]

Q4: Can abiotic degradation processes like hydrolysis and photolysis significantly impact my results, and are they pH-dependent?

A4: While microbial degradation is the primary driver, abiotic processes can also play a role, and they are indeed influenced by pH.

  • Hydrolysis: Imazamox is generally stable to hydrolysis at acidic and neutral pH (pH 5 and 7).[11] Some slow hydrolysis can occur under alkaline conditions (pH 9).[12] For most soil experiments within a typical pH range, hydrolysis is not considered a major degradation pathway.[13]

  • Photolysis (Photodegradation): Photolysis, or the breakdown of the molecule by light, can be a significant degradation pathway for imazamox, especially on the soil surface.[14][15] While the direct effect of pH on the photochemical reaction is a factor, the more significant interplay in a soil experiment is how pH affects imazamox's position in the soil profile. In soils where imazamox is less adsorbed (typically neutral to alkaline pH), it may be more prone to upward movement with evaporating water, increasing its exposure to sunlight at the surface and thus enhancing photodegradation.[14][15]

II. Troubleshooting Guide

Issue 1: High variability in degradation rates between replicate soil samples at the same pH.
Potential Cause Troubleshooting Steps
Inhomogeneous Soil Samples Ensure thorough homogenization of the bulk soil sample before aliquoting into experimental units. This includes sieving to remove large debris and mixing thoroughly.[16]
Inconsistent Moisture Content Maintain a consistent soil moisture level (e.g., 75% of field capacity) across all replicates. Use gravimetric methods to monitor and adjust moisture content regularly.[12] Fluctuations in moisture can significantly impact microbial activity.[4]
Non-uniform Herbicide Application Develop a standardized and reproducible method for applying the (R)-imazamox solution to the soil samples. Ensure even distribution to avoid "hot spots" of high concentration.
Microbial Community Heterogeneity While complete uniformity is impossible, pre-incubating the soil for a few days at the experimental temperature and moisture before herbicide application can help stabilize the microbial community.[16]
Issue 2: Slower than expected degradation rates across all pH levels.
Potential Cause Troubleshooting Steps
Low Microbial Activity Verify that the soil used has a viable microbial population. If the soil has been stored for an extended period or under suboptimal conditions, its microbial activity may be diminished. Consider using freshly collected soil.[2]
Suboptimal Incubation Temperature The optimal temperature for microbial degradation of most herbicides is between 20-30°C.[3] Ensure your incubator is calibrated and maintaining the target temperature.
Anaerobic Conditions Imazamox degradation is primarily an aerobic process and does not readily occur under anaerobic conditions.[11] Ensure adequate aeration of your incubation vessels. Avoid excessive soil compaction and waterlogging.
Incorrect (R)-imazamox Concentration Very high concentrations of the herbicide can be toxic to the degrading microorganisms.[2] Ensure the applied concentration is environmentally relevant and within the range reported in the literature.
Issue 3: Difficulty in extracting (R)-imazamox from soil samples, especially at low pH.
Potential Cause Troubleshooting Steps
Strong Adsorption to Soil Matrix In acidic soils, imazamox is more strongly bound.[7] The extraction solvent and pH need to be optimized to overcome these interactions. An alkaline extraction solution (e.g., 0.5 M NaOH) can be effective in desorbing the anionic form of imazamox from the soil.[9]
Inefficient Extraction Method Ensure sufficient shaking/sonication time and an appropriate soil-to-solvent ratio. Multiple extraction steps are often necessary for quantitative recovery.[16]
Analyte Degradation During Extraction If using harsh extraction conditions (e.g., high temperature), there is a risk of analyte degradation. Validate your extraction method for recovery and stability.
Issue 4: Analytical quantification of (R)-imazamox is inconsistent or shows poor sensitivity.
Potential Cause Troubleshooting Steps
Matrix Effects in LC-MS/MS Soil extracts can contain co-eluting substances that cause ion suppression or enhancement in the mass spectrometer, affecting quantification.[9] The use of matrix-matched standards or a stable isotope-labeled internal standard is highly recommended for accurate quantification.[9]
Suboptimal Chromatographic Separation Optimize the mobile phase composition and gradient to ensure good peak shape and separation from interfering compounds. For chiral analysis, an appropriate chiral column is necessary.[9]
Improper Sample pH before Injection The pH of the final sample extract can affect the retention time and peak shape on the HPLC/LC-MS column. Adjust the pH of the extract to be compatible with the mobile phase.[17]

III. Experimental Protocols & Data Presentation

Protocol 1: Soil Incubation Study to Determine pH-Dependent Degradation Rate

This protocol outlines a laboratory-based soil incubation study.

1. Soil Preparation and pH Adjustment:

  • Collect a bulk soil sample from the field (0-15 cm depth).

  • Air-dry the soil to a consistent moisture level and sieve it through a 2 mm mesh to remove stones and large organic debris.

  • Characterize the baseline physicochemical properties of the soil, including initial pH, organic matter content, and texture.

  • Divide the bulk soil into batches for pH adjustment. To lower the pH, incrementally add a dilute solution of H₂SO₄. To raise the pH, add Ca(OH)₂ or CaCO₃.

  • After each addition, thoroughly mix the soil and allow it to equilibrate for at least one week, monitoring the pH until it stabilizes at the target levels (e.g., pH 4.5, 6.0, 7.5).

2. Herbicide Application:

  • Prepare a stock solution of (R)-imazamox in a suitable solvent (e.g., methanol or water with minimal organic solvent).

  • For each pH-adjusted soil, weigh out replicate portions (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).

  • Apply the (R)-imazamox stock solution to each soil sample to achieve the desired final concentration (e.g., 1 µg/g of soil). Ensure the application method provides even distribution.

  • Adjust the final moisture content of all samples to 75% of the soil's water holding capacity using deionized water.

3. Incubation:

  • Loosely cap the incubation vessels to allow for gas exchange while minimizing moisture loss.

  • Place the vessels in a dark incubator at a constant temperature (e.g., 25°C). The exclusion of light is critical to isolate microbial degradation from photodegradation.[14][15]

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample three replicate vessels from each pH treatment.

4. Extraction and Analysis:

  • Extract (R)-imazamox from the soil samples using an optimized extraction procedure. A common method involves shaking with an alkaline solution (e.g., 0.5 M NaOH), followed by acidification of the extract and liquid-liquid partitioning into an organic solvent like dichloromethane or ethyl acetate.[9][16][17]

  • Concentrate the final extract and reconstitute it in a suitable solvent for analysis.

  • Quantify the concentration of (R)-imazamox using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[2][16]

5. Data Analysis:

  • Plot the concentration of (R)-imazamox versus time for each pH level.

  • Determine the degradation kinetics by fitting the data to an appropriate model, such as a first-order or biphasic decay model.

  • Calculate the half-life (DT₅₀) of (R)-imazamox for each soil pH.

Data Presentation: Degradation Half-life of (R)-imazamox

The following table provides an example of how to present the quantitative data from the degradation study.

Soil pHDegradation ModelRate Constant (k) (day⁻¹)Half-life (DT₅₀) (days)R² of Model Fit
4.5First-Order0.00886.60.95
6.0First-Order0.02527.70.98
7.5First-Order0.1156.00.99

Note: The data presented are illustrative and will vary based on specific soil type and experimental conditions.

IV. Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a typical soil incubation experiment to study the effect of pH on herbicide degradation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis soil_collection Soil Collection & Sieving ph_adjustment pH Adjustment (e.g., 4.5, 6.0, 7.5) soil_collection->ph_adjustment soil_characterization Soil Characterization soil_collection->soil_characterization herbicide_application Herbicide Application ((R)-imazamox) ph_adjustment->herbicide_application incubation Incubation (Dark, 25°C) herbicide_application->incubation sampling Time-course Sampling incubation->sampling extraction Soil Extraction sampling->extraction quantification LC-MS/MS Quantification extraction->quantification data_analysis Data Analysis (Kinetics, DT50) quantification->data_analysis

Caption: Workflow for pH-dependent degradation study.

Conceptual Model of pH Influence

This diagram illustrates the key mechanisms through which soil pH influences the degradation of (R)-imazamox.

ph_influence cluster_soil Soil Environment cluster_degradation Degradation Outcome ph Soil pH sorption Sorption to Soil Particles ph->sorption affects charge microbial_activity Microbial Activity & Diversity ph->microbial_activity regulates bioavailability Bioavailability in Soil Solution sorption->bioavailability inversely related degradation_rate Degradation Rate of (R)-imazamox bioavailability->degradation_rate microbial_activity->degradation_rate

Caption: How soil pH impacts imazamox degradation.

V. References

  • Bächli, A., Kasteel, R., Portmann, R., López-Cabeza, R., Schwab, L. F., & Poiger, T. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology, 53(10), 5694–5703. [Link]

  • La Cecilia, D., Catteneo, C., & Rascio, N. (2022). Sorption–Desorption of Imazamox and 2,4-DB in Acidic Mediterranean Agricultural Soils and Herbicide Impact on Culturable Bacterial Populations and Functional Diversity. Agronomy, 12(11), 2728. [Link]

  • Bächli, A., Kasteel, R., & Poiger, T. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology, 53(10), 5704–5711. [Link]

  • Massachusetts Department of Environmental Protection. (n.d.). Imazamox. Mass.gov. [Link]

  • Food and Agriculture Organization of the United Nations. (2014). IMAZAMOX (276). [Link]

  • National Registration Authority for Agricultural and Veterinary Chemicals. (1998). Public Release Summary - Evaluation of the new active IMAZAMOX in the products RAPTOR HERBICIDE & RAPTOR WG HERBICIDE. [Link]

  • Gennari, M., et al. (2000). An analytical method for the determination of imazamox in soils and maize plants. Fresenius' Journal of Analytical Chemistry, 366, 752-755. [Link]

  • Bresnahan, G. A., Koskinen, W. C., & Dexter, A. G. (2002). Influence of soil pH-sorption interactions on the carry-over of fresh and aged soil residues of imazamox. Weed Research, 42(4), 296-303. [Link]

  • Ge, L., Wang, X., Hou, J. W., Ni, Z. J., Liu, W. R., Bao, J., & Wei, Y. L. (2022). Study on degradation characteristics of imazamox by Streptomycetaceae. Journal of Environmental Science and Health, Part B, 57(6), 470–478. [Link]

  • Lee, S., et al. (2021). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. Foods, 10(12), 3042. [Link]

  • Buerge, I. J., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Request PDF. [Link]

  • Hartzler, B., & Pope, R. (2001). Absorption of Soil-Applied Herbicides. Integrated Crop Management. Iowa State University. [Link]

  • Grains Research and Development Corporation. (2021). Developing knowledge and tools to better manage herbicide residues in soil. [Link]

  • Anawar, H. M., & Ali, I. (2023). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Microorganisms, 11(11), 2728. [Link]

  • Kumar, Y. B. C., & Kumar, P. A. (2016). Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica, 8(1), 312-318. [Link]

  • Buerge, I. J., & Poiger, T. (2012). Chiral Pesticides: Enantioselective Degradation and Interconversion of Enantiomers in Soil. EFSA Supporting Publications, 9(4), 273E. [Link]

  • Bächli, A., Kasteel, R., & Poiger, T. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. PubMed. [Link]

  • Singh, S., & Singh, N. (2021). Influence of soil properties, temperature and pH on adsorption-desorption of imazamox in Indian aridisols. Journal of Environmental Science and Health, Part B, 56(6), 548-558. [Link]

  • Curran, W. S. (1999). Persistence of Herbicides in Soil. Penn State Extension. [Link]

  • Inacio, M. C., & de Oliveira, R. S. (2017). Experimental methods to evaluate herbicides behavior in soil. Revista Ceres, 64, 311-321. [Link]

  • Sánchez-Martín, M. J., et al. (2001). Study of the Degradation of the Herbicides 2,4-D and MCPA at Different Depths in Contaminated Agricultural Soil. Environmental Science & Technology, 35(21), 4330-4335. [Link]

  • Inacio, M. C., & de Oliveira, R. S. (2018). Experimental methods to evaluate herbicides behavior in soil. ResearchGate. [Link]

  • Vischetti, C., et al. (2002). The effect of soil type on imazamox phytotoxicity to tomato. Journal of Environmental Science and Health, Part B, 37(6), 567-575. [Link]

  • Peeper, T., & Gray, J. (2018). How Does Soil pH Impact Herbicides? Oklahoma State University Extension. [Link]

  • Martin, A. R., & Roeth, F. W. (1992). G92-1081 Factors That Affect Soil-Applied Herbicides. DigitalCommons@UNL. [Link]

  • Rauch, T. A., & Thill, D. C. (2006). HOW SOIL PH AFFECTS THE ACTIVITY AND PERSISTENCE OF HERBICIDES. [Link]

Sources

Troubleshooting

Minimizing phytotoxic effects of imazamox on non-target imidazolinone-resistant crops.

Welcome to the Technical Support Center for imidazolinone-resistant (IMI-R) crop systems. This guide provides researchers, agronomists, and trait development scientists with mechanistic troubleshooting frameworks and val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for imidazolinone-resistant (IMI-R) crop systems. This guide provides researchers, agronomists, and trait development scientists with mechanistic troubleshooting frameworks and validated experimental protocols for minimizing imazamox phytotoxicity in non-target and resistant crops (e.g., Clearfield® wheat, lentils, and canola).

SECTION 1: Mechanistic Grounding (FAQ)

Q: How does imazamox cause injury in crops that possess the AHAS/ALS resistance mutation? A: Imazamox is an imidazolinone herbicide that targets the acetohydroxyacid synthase (AHAS) enzyme, halting the synthesis of branched-chain amino acids (BCAAs) and leading to plant death[1]. IMI-resistant crops utilize target-site resistance, typically via a single nucleotide mutation (e.g., Ser653Asn in wheat and barley) that alters the herbicide binding pocket[2].

However, this target-site resistance is rarely absolute. Under optimal conditions, the crop relies on a secondary, non-target mechanism: cytochrome P450-mediated metabolism, which detoxifies imazamox into inactive metabolites like imazamox-hydroxyl[1]. When environmental stress (such as cool, wet weather) downregulates P450 activity, the mutant AHAS enzyme alone cannot fully overcome the localized accumulation of the herbicide, leading to transient phytotoxicity[3].

AHAS_Pathway Imazamox Imazamox (IMI Herbicide) AHAS_WT Wild-Type AHAS (Susceptible) Imazamox->AHAS_WT Binds AHAS_Mut Mutant AHAS (Target-Site Resistance) Imazamox->AHAS_Mut Weak Binding P450 Cyt-P450 Metabolism (Non-Target Resistance) Imazamox->P450 Detoxified by BCAA_Stop BCAA Synthesis Halted AHAS_WT->BCAA_Stop BCAA_Go BCAA Synthesis Maintained AHAS_Mut->BCAA_Go Toxicity Transient 'Flash' Chlorosis AHAS_Mut->Toxicity Incomplete Protection Death Plant Death BCAA_Stop->Death Survival Crop Survival (Clearfield®) BCAA_Go->Survival Stress Environmental Stress (Cool/Wet) Stress->P450 Slows Metabolism Stress->Toxicity Induces P450->Survival

Fig 1: AHAS inhibition, target-site mutation resistance, and stress-induced chlorosis pathways.

SECTION 2: Field Troubleshooting Guide

Issue 1: "Flash" chlorosis and stunting 7-14 days after post-emergence application.

  • Q: My Clearfield® wheat exhibited severe yellowing after a standard imazamox application. What is the physiological cause, and how can this be prevented?

  • Causality: As established, cool and wet weather following application significantly slows the crop's metabolic detoxification rate[3].

  • Resolution:

    • Application Timing: Suspend applications if nighttime temperatures drop below 5°C or if soils are severely waterlogged.

    • Adjuvant Optimization: Avoid Crop Oil Concentrates (COCs) during marginal weather. COCs aggressively accelerate cuticular penetration, causing intracellular herbicide levels to spike faster than the environmentally suppressed P450 enzymes can clear them. Switch to a Non-Ionic Surfactant (NIS) to regulate uptake velocity.

Issue 2: Carryover injury to rotational, non-target crops.

  • Q: We observed severe meristematic necrosis in conventional barley planted one year after an imazamox application on IMI-wheat. Why did the herbicide persist?

  • Causality: Imazamox degrades primarily via soil microbial activity. In environments characterized by low rainfall and low soil pH (<6.5), microbial degradation is severely inhibited[4]. Furthermore, at low pH, imazamox exhibits reduced sorption to soil colloids, drastically increasing its bioavailability in the soil solution[4].

  • Resolution: In low-pH, low-rainfall zones, extend the rotational interval for sensitive crops (e.g., canola, conventional barley) to 24 months, or plant an IMI-resistant rotational crop[4]. Always perform a predictive soil bioassay (see Protocol 1).

Issue 3: Yield drag in IMI-lentils despite excellent weed control.

  • Q: Our IMI-lentils are weed-free but showing a 15-30% yield drag after imazamox application. What is the cause?

  • Causality: Yield drag in tolerant legumes is a symptom of improper application timing. Applying imazamox outside the optimal vegetative window forces the crop to divert metabolic energy (ATP and reducing equivalents) toward P450 detoxification during critical reproductive initiation phases[5].

  • Resolution: Restrict imazamox applications strictly to the 5- to 6-node stage in lentils[5]. Applications before the 5-node stage fail to align with the critical weed-free period, while applications after the 9-node stage interfere with canopy closure and floral initiation, resulting in irreversible yield penalties[5].

SECTION 3: Validated Experimental Protocols

Protocol 1: Standardized Soil Bioassay for Imazamox Carryover Risk

Purpose: Empirically validate soil safety prior to planting sensitive rotational crops to prevent carryover injury[4].

Step-by-Step Methodology:

  • Sampling: Extract soil cores (0-15 cm depth) from suspected carryover zones and a known untreated control field.

  • Preparation: Homogenize the samples and pass them through a 2-mm sieve. Adjust soil moisture to 75% field capacity to ensure uniform germination.

  • Planting: Sow 10 seeds of a highly sensitive indicator species (e.g., yellow mustard or non-IMI barley) into 500 mL pots containing the test and control soils.

  • Incubation: Maintain pots in a greenhouse at 22°C/16°C (day/night) with a 16-hour photoperiod for 21 days.

  • Quantification: Harvest the above-ground biomass. Dry the tissue at 60°C for 48 hours and weigh.

  • Validation: Calculate the biomass reduction relative to the control. A reduction of >10% indicates a statistically significant risk of field phytotoxicity.

Carryover_Bioassay Start 1. Soil Sampling (0-15 cm depth) Prep 2. Homogenize & Sieve Soil (Adjust to 75% Field Capacity) Start->Prep Plant 3. Plant Indicator Species (Yellow Mustard / Non-IMI Barley) Prep->Plant Grow 4. Greenhouse Incubation (21 Days at 22°C/16°C) Plant->Grow Measure 5. Measure Biomass & Calculate % Reduction Grow->Measure Decision Biomass Reduction > 10% vs Control? Measure->Decision Safe Safe for Sensitive Rotational Crops Decision->Safe No Risk High Risk: Extend Rotation or Plant IMI-Resistant Crop Decision->Risk Yes

Fig 2: Standardized soil bioassay workflow for detecting imazamox carryover risk.

Protocol 2: In Vivo AHAS Enzyme Assay for Mutant Validation

Purpose: Confirm target-site resistance and quantify tolerance levels in novel breeding lines[1].

Step-by-Step Methodology:

  • Extraction: Homogenize fresh leaf tissue in an extraction buffer containing 100 mM potassium phosphate (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, and 10 µM Flavin Adenine Dinucleotide (FAD). Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Incubation: Aliquot the crude enzyme extract and incubate with a logarithmic concentration gradient of imazamox (0.1 µM to 100 µM) at 37°C for 60 minutes.

  • Decarboxylation: Terminate the reaction by adding 6N H₂SO₄. Incubate at 60°C for 15 minutes to force the decarboxylation of acetolactate into acetoin.

  • Colorimetric Detection: Add a 0.5% creatine and 5% α-naphthol solution. Incubate in the dark for 15 minutes to develop the color complex, then measure absorbance at 530 nm using a spectrophotometer.

  • Validation: Plot the dose-response curve to calculate the I50​ (the herbicide concentration required to inhibit AHAS activity by 50%). A self-validating resistant line must exhibit an I50​ at least 40-fold higher than the susceptible wild-type control[1].

SECTION 4: Data Presentation

Table 1: Imazamox Phytotoxicity Factors and Mitigation Strategies

Risk FactorPhysiological/Chemical MechanismMitigation Strategy
Cool/Wet Weather Downregulates Cyt-P450 metabolism, allowing intracellular herbicide accumulation[3].Delay application; substitute Crop Oil Concentrates (COC) with Non-Ionic Surfactants (NIS).
Low Soil pH (<6.5) Decreases soil sorption of the herbicide, drastically increasing its bioavailability[4].Extend rotational intervals for sensitive crops; utilize predictive soil bioassays.
Low Rainfall Inhibits the microbial degradation pathways required to clear imazamox from the soil profile[4].Plant IMI-resistant rotational crops or extend the plant-back interval to 24 months.
Late Application Diverts metabolic energy toward detoxification during floral initiation[5].Restrict applications to the 5- to 6-node stage in susceptible legumes (e.g., lentils).

References

  • Weed Management in Clearfield Wheat with Imazamox Source: Oregon State University Extension Service URL:3

  • Effect of Imazamox Soil Persistence on Dryland Rotational Crops Source: Weed Technology / Cambridge Core URL:4

  • Apply Clearfield lentil herbicides at the five to six node stage Source: Canadian Agronomist URL:5

  • Multiple mechanisms are involved in new imazamox-resistant varieties of durum and soft wheat Source: Scientific Reports (via PMC/NIH) URL:1

  • Single nucleotide mutation in the barley acetohydroxy acid synthase (AHAS) gene confers resistance to imidazolinone herbicides Source: Proceedings of the National Academy of Sciences (via PMC/NIH) URL:2

Sources

Optimization

Enhancing the extraction efficiency of imazamox and its metabolites from plant tissues.

Welcome to the Technical Support Center for Imidazolinone Herbicide Analysis. This guide is engineered for researchers and drug development professionals tasked with optimizing the extraction of imazamox and its highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Imidazolinone Herbicide Analysis. This guide is engineered for researchers and drug development professionals tasked with optimizing the extraction of imazamox and its highly polar metabolites from complex plant tissue matrices.

Below, you will find field-proven methodologies, mechanistic troubleshooting FAQs, and quantitative performance data designed to ensure high-fidelity analytical recoveries.

Mechanistic Overview: The Imazamox Extraction Challenge

Imazamox is an amphoteric imidazolinone herbicide. In resistant plant species (e.g., specific sunflower or wheat hybrids), imazamox is rapidly translocated to meristematic tissues and metabolized to mitigate phytotoxicity[1]. This metabolism occurs via oxidative hydroxylation on the pyridine ring, followed immediately by carbohydrate conjugation to form glucoside metabolites[1].

The analytical challenge lies in the divergent polarities of these compounds. While the parent imazamox is moderately polar, the phase II glucoside conjugates are highly polar. Standard extraction methods often fail to co-extract both the parent and the conjugates, leading to skewed metabolic profiling.

G Ima Imazamox (Parent Herbicide) Hydrox Hydroxy-imazamox (Phase I Metabolite) Ima->Hydrox Oxidative Hydroxylation Ext Acidified Extraction (1% FA in MeCN) Ima->Ext Gluc Glucoside-imazamox (Phase II Conjugate) Hydrox->Gluc Carbohydrate Conjugation Hydrox->Ext Gluc->Ext Tissue Plant Tissue Matrix (e.g., Sunflower/Wheat) Tissue->Ima Absorbed Clean dSPE Cleanup (MgSO4 + C18 only) Ext->Clean Phase Partitioning (Avoid PSA) LCMS LC-MS/MS Analysis (ESI+/-) Clean->LCMS Purified Extract

Imazamox metabolism pathway in plants and the targeted extraction workflow.

Core Methodologies: Step-by-Step Protocols

Protocol A: Formic Acid-Acidified QuEChERS (FA-QuEChERS)

This modified QuEChERS approach is optimized for the simultaneous extraction of free acids and polar conjugates.

  • Step 1: Cryogenic Homogenization. Flash-freeze 5–10 g of plant tissue in liquid nitrogen and mill to a fine powder.

    • Causality: Cryo-milling halts enzymatic degradation of phase II metabolites and maximizes the surface area for solvent penetration.

  • Step 2: Acidified Extraction. Add 10 mL of acetonitrile containing 1% formic acid (FA) to the homogenate.

    • Causality: Imazamox contains both carboxylic acid and pyridine moieties. The acidic environment (pH < pKa of the carboxylic group) suppresses ionization, neutralizing the molecule and forcing it into the organic acetonitrile phase[2].

  • Step 3: Phase Partitioning. Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute, then centrifuge at 3000 × g for 10 minutes.

    • Causality: NaCl drives the salting-out effect, separating the aqueous and organic layers. Crucial: Do not use citrate buffering salts, as they interfere with the partitioning of free acidic pesticides[2].

  • Step 4: Selective dSPE Cleanup. Transfer 1 mL of the upper organic layer to a microcentrifuge tube containing 150 mg MgSO₄ and 25 mg C18[3]. Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

  • System Validation Checkpoint: Before processing unknown samples, spike a blank plant matrix with a known concentration of an isotopically labeled surrogate (e.g., Imazamox-d3). A recovery of 80–110% post-cleanup validates that the C18 sorbent is not retaining the target analytes.

Protocol B: Ultrasound-Assisted Extraction (UAE) for High-Throughput

Designed for rapid screening of leaf tissues where thermal degradation is a concern.

  • Step 1: Matrix Suspension. Suspend 2 g of lyophilized leaf tissue in 15 mL of a methanol/water (80:20, v/v) extraction solvent.

  • Step 2: Acoustic Cavitation. Apply an ultrasonic probe at 70 W power with a duty cycle of 0.7 s/s for 10 minutes[4].

    • Causality: The localized pressure differentials created by acoustic cavitation physically disrupt the rigid plant cell walls, dramatically enhancing the mass transfer of intracellular, bound imazamox metabolites into the solvent without raising the bulk temperature[4].

  • Step 3: Filtration & Reconstitution. Filter the extract through a 0.22 µm PTFE membrane, evaporate to dryness under a gentle nitrogen stream at 35°C, and reconstitute in the LC-MS/MS mobile phase.

  • System Validation Checkpoint: Monitor the temperature of the extraction vessel. If the temperature exceeds 40°C, the duty cycle must be reduced to prevent the thermal hydrolysis of glucoside conjugates back into phase I metabolites.

Troubleshooting & FAQs

Q: Why is my recovery of glucoside-imazamox metabolites so low (often <40%) when using standard EN 15662 QuEChERS kits? A: Standard QuEChERS kits rely heavily on Primary Secondary Amine (PSA) in the dSPE cleanup step. PSA is a weak anion exchanger designed to remove organic acids, sugars, and fatty acids. Because imazamox and its hydroxylated/glucoside metabolites contain carboxylic acid moieties, they exhibit weak acid characteristics. PSA will actively bind to these functional groups, stripping your target analytes out of the extract. Resolution: Switch to the FA-QuEChERS method (Protocol A) and strictly limit your dSPE sorbents to C18 (for lipid removal) and MgSO₄ (for water removal)[2][3].

Q: My imazamox recoveries are highly inconsistent across different plant matrices (e.g., wheat leaves vs. lentil seeds). How can I standardize this? A: You are experiencing matrix effects (ion suppression or enhancement) during electrospray ionization (ESI), driven by co-extracted chlorophyll in leaves or high lipid/protein content in seeds[5]. Resolution: Implement extract dilution. Diluting the final extract (e.g., 1:5 or 1:10) with mobile phase prior to injection significantly reduces the concentration of co-eluting matrix components entering the MS source. Modern triple quadrupole (QqQ) instruments possess the sensitivity to handle this dilution while restoring the ionization efficiency of imazamox, bypassing the need for aggressive, metabolite-destroying cleanup steps.

Q: Can I use 100% dichloromethane or petroleum ether for the initial extraction to avoid pulling water-soluble plant pigments? A: No. While highly non-polar solvents might extract the parent imazamox, they will completely fail to extract the phase II carbohydrate conjugates[1]. The metabolism of imazamox in resistant crops yields highly polar metabolites that require a polar, acidified organic solvent (like acidic methanol-water or 1% FA in acetonitrile) to break tissue binding and achieve simultaneous extraction[2][5].

Quantitative Performance Data

The following table summarizes the expected performance metrics of various extraction methodologies for imazamox and its metabolites across different plant matrices.

Extraction MethodMatrixTarget AnalytesRecovery (%)LOD / LOQMechanistic Advantage
FA-QuEChERS (1% FA) Grapes / CucumberImazamox (Parent)82 – 84%0.01 mg/kgHigh recovery for acidic pesticides by suppressing ionization without alkaline hydrolysis[2].
Ultrasound-Assisted (70 W) Wheat LeavesImazamox + Metabolites93 – 97%0.27 µg/mLRapid intracellular extraction via acoustic cavitation and cell wall disruption[4].
Acidic Methanol-Water Lentil / RapeseedTotal Imazamox Residues76 – 106%0.05 mg/kgBroad applicability across high-protein and high-lipid seed matrices[5].
Standard QuEChERS (with PSA) VariousImazamox + Metabolites< 50%N/ANot Recommended. PSA sorbent inadvertently binds and removes acidic target analytes.

References

  • Photosynthetic Performance of the Imidazolinone Resistant Sunflower Exposed to Single and Combined Treatment by the Herbicide Imazamox and an Amino Acid Extract. frontiersin.org.
  • Ultrasound-assisted extraction with LC-TOF/MS identification and LC-UV determination of imazamox and its metabolites in leaves of whe
  • IMAZAMOX (276) The first draft was prepared by Professor Mi-Gyung Lee. fao.org.
  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. nih.gov.
  • Analysis of Acidic Pesticides using CEN-QuEChERS and FA-QuEChERS. eurl-pesticides.eu.

Sources

Troubleshooting

Addressing and modeling the biphasic degradation kinetics of imazamox in soil.

Welcome to the Environmental Fate & Kinetics Technical Support Center . This portal is designed for environmental chemists, agronomists, and regulatory scientists troubleshooting the complex dissipation kinetics of imaza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Environmental Fate & Kinetics Technical Support Center . This portal is designed for environmental chemists, agronomists, and regulatory scientists troubleshooting the complex dissipation kinetics of imazamox in soil matrices.

Imazamox is a chiral imidazolinone herbicide that rarely follows simple exponential decay in the environment. Instead, its dissipation is highly dependent on soil pH, microbial activity, and light exposure, often necessitating advanced biphasic kinetic modeling.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does imazamox exhibit pronounced biphasic degradation in soil rather than Simple First-Order (SFO) decay? A: Biphasic degradation—characterized by a rapid initial dissipation phase followed by a much slower decline—arises from two primary mechanisms.

  • Enantioselectivity: Imazamox is applied as a racemic mixture (equal parts of two enantiomers). In microbially active soils, degradation is highly enantioselective. For example, the (+)-imazamox enantiomer degrades significantly faster than the (-)-enantiomer in neutral soils[1][2]. As the preferred enantiomer is rapidly depleted, the overall degradation rate of the total residue slows down, creating a biphasic curve[1].

  • Bioavailability & Aging: Over time, the herbicide partitions into physical soil microcompartments, shifting from a readily bioavailable aqueous pool to a desorption-limited, aged pool[1].

Q: How does soil pH influence both the degradation rate and the enantiomeric preference? A: Soil pH is the master variable governing imazamox persistence. In neutral soils (pH 6.5), biodegradation is rapid (DT50 < 6 days) and strongly favors the degradation of (+)-imazamox[1]. In contrast, in strongly acidic soils (pH < 4.0), degradation is severely inhibited (DT50 can exceed 120 days), and the enantiomeric preference can diminish or even reverse[1][2]. This causality is driven by the speciation of the imidazolinone molecule (pKa values ~2.3, 3.3, 10.8)[3], which dictates its sorption affinity to soil organic matter and its subsequent availability to microbial degrading enzymes.

Q: How can I differentiate between photodegradation and microbial degradation in my field dissipation studies? A: You can use the Enantiomer Fraction (EF) as a mechanistic probe. Photodegradation on the soil surface is an abiotic process driven by sunlight and is strictly non-enantioselective[4]. If surface soil samples show rapid degradation but the EF remains racemic (~0.5), photodegradation is the dominant pathway[4]. Conversely, if dark controls or subsurface soil samples show a shifting EF alongside degradation, microbial biodegradation is occurring[4].

Part 2: Troubleshooting Guide for Kinetic Modeling

Issue: The Simple First-Order (SFO) model yields poor fits ( χ2 error > 15%) and systematic deviations in the residuals for soil incubation data.

  • Root Cause: SFO assumes a single, homogenous compartment with a constant degradation rate. Because imazamox degrades enantioselectively and becomes sequestered in soil micropores over time, the rate constant is not static.

  • Resolution: Transition to biphasic models such as the Double First-Order in Parallel (DFOP) or the First-Order Multi-Compartment (FOMC) model[1][4]. The DFOP model assumes two parallel compartments (a fast-degrading pool and a slow-degrading pool) with distinct rate constants ( k1​ and k2​ )[4]. Fit your total concentration data using kinetic software (e.g., KinGUII or CAKE) and compare the Akaike Information Criterion (AIC) to justify the biphasic model.

Issue: High variability in calculated DT50 values across different field sites or replicates.

  • Root Cause: Field dissipation is a composite of surface photodegradation, subsurface microbial degradation, and leaching. Imazamox is highly mobile (low Koc​ ranges from 2 to 374)[3][5]. Rainfall can rapidly leach the compound below the photic zone into acidic subsoils where microbial degradation is stalled.

  • Resolution: Stratify your sampling and modeling by depth. Model the surface layer (0-5 cm) using SFO (dominated by rapid, non-enantioselective photolysis) and the subsurface layers using DFOP/FOMC (dominated by pH-dependent, enantioselective microbial degradation).

Part 3: Quantitative Data Summary

The following table synthesizes the expected kinetic behavior of imazamox based on environmental variables to help benchmark your experimental results.

Environmental ConditionDominant PathwayEnantioselectivityTypical DT50 RangeRecommended Kinetic Model
Neutral Soil (pH 6.5, Dark) Microbial BiodegradationHigh (favors + enantiomer)< 6 days[1]DFOP / FOMC[1]
Acidic Soil (pH < 4.0, Dark) Microbial BiodegradationLow / Reversed> 120 days[1][2]DFOP / FOMC[1]
Sunlight Exposed (Surface) Photodegradation (Abiotic)None (EF remains ~0.5)3 - 38 hours[4]SFO[4]
Aerobic Water/Sediment Hydrolysis / MicrobialUnknown761 - 975 days[3]SFO / DFOP[3]

Part 4: Self-Validating Experimental Protocol

To accurately capture the biphasic and enantioselective nature of imazamox, use the following self-validating soil incubation methodology. This protocol ensures that abiotic and biotic factors are isolated and quantified.

Step 1: Soil Characterization & Preparation

  • Sieve fresh agricultural soil to 2 mm.

  • Determine the exact soil pH (in 0.01 M CaCl 2​ ), organic carbon content, and Water Holding Capacity (WHC).

  • Validation Control: Autoclave a subset of the soil twice (121°C for 30 min) to serve as a sterile abiotic control.

Step 2: Spiking Strategy

  • Prepare a spiking solution of racemic imazamox in a minimal volume of acetone or water.

  • Spike the active soil and sterile soil to a field-relevant concentration (e.g., 1 mg/kg).

  • Validation Control: In separate active soil batches, spike pure (+)-imazamox and pure (-)-imazamox. This is critical to prove that enantiomeric interconversion (chiral inversion) does not occur during the experiment[1][2].

Step 3: Incubation (Isolating Photolysis vs. Biodegradation)

  • Adjust soil moisture to 50% WHC.

  • Dark Cohort: Incubate samples in the dark at 20°C to isolate microbial degradation.

  • Light Cohort: Expose a parallel set of samples (in 2-mm thick layers) to a Xenon-arc lamp or natural sunlight to isolate photodegradation[4].

Step 4: Extraction and Enantioselective LC-MS/MS

  • Extract samples at logarithmic time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 120 days) using an optimized solvent (e.g., acetonitrile/water/formic acid).

  • Analyze using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) equipped with a chiral stationary phase column to separate the (+) and (-) enantiomers[4].

  • Calculate the Enantiomer Fraction (EF) = [+]/([+] + [-])[1].

Step 5: Kinetic Modeling

  • Input the total concentration data (sum of both enantiomers) into KinGUII.

  • Fit the data to SFO, DFOP, and FOMC models. Select the model with the lowest χ2 error (<15%) and the best visual residual distribution[4].

Part 5: Mandatory Visualizations

Diagram 1: Kinetic Model Selection Workflow

G Start Input Time-Series Concentration Data SFO Fit Simple First-Order (SFO) Model Start->SFO Check Evaluate Fit: Chi-square < 15%? Random Residuals? SFO->Check AcceptSFO Accept SFO Model (Typically Photodegradation) Check->AcceptSFO Yes Biphasic Fit Biphasic Models (DFOP or FOMC) Check->Biphasic No Compare Compare AIC and Visual Residuals Biphasic->Compare Final Select Best Biphasic Model (Microbial/Enantioselective) Compare->Final

Caption: Decision tree for selecting the appropriate kinetic model based on statistical fit and residual analysis.

Diagram 2: Imazamox Dissipation Pathways in Soil

Pathways Racemic Racemic Imazamox Applied to Soil Light Surface / Sunlight Racemic->Light Dark Subsurface / Dark Racemic->Dark Photo Photodegradation (Abiotic) Light->Photo Micro Microbial Degradation (Biotic) Dark->Micro NonEnantio Non-enantioselective (EF remains ~0.5) Photo->NonEnantio Enantio Enantioselective (+ degrades faster) Micro->Enantio SFO SFO Kinetics (DT50: 3 - 38 h) NonEnantio->SFO DFOP Biphasic Kinetics (DFOP/FOMC) Enantio->DFOP

Caption: Mechanistic pathways dictating whether imazamox follows simple exponential or biphasic degradation.

References

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology - ACS Publications.[Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. ResearchGate.[Link]

  • Behavior of the Chiral Herbicide Imazamox in Soils: Enantiomer Composition Differentiates between Biodegradation and Photodegradation. Environmental Science & Technology - ACS Publications.[Link]

  • immimox 48 sl safety data sheet. Villa Crop Protection.[Link]

  • Proposed Re-evaluation Decision PRVD2015-04. Publications.gc.ca.[Link]

Sources

Optimization

Factors affecting imazamox persistence and potential for crop carry-over in different soil types.

Welcome to the Technical Support Center for agrochemical researchers, soil scientists, and drug development professionals investigating the environmental fate of imidazolinone herbicides. This guide provides authoritativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for agrochemical researchers, soil scientists, and drug development professionals investigating the environmental fate of imidazolinone herbicides. This guide provides authoritative troubleshooting insights, quantitative data, and validated experimental workflows to help you understand and mitigate imazamox persistence and rotational crop carry-over.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: Why is imazamox exhibiting unexpected biphasic degradation in my soil metabolism assays? A1: Biphasic degradation—characterized by a rapid initial decline followed by a prolonged persistence phase—is frequently observed with imazamox and is driven by two primary mechanisms:

  • Enantioselective Degradation: Imazamox is a chiral herbicide. In neutral soils, microbial populations preferentially degrade the (+)-imazamox enantiomer much faster than the (-)-enantiomer, leading to a biphasic decline of the total racemic mixture[1].

  • Time-Dependent Sorption: Over time, imazamox diffuses into soil microcompartments where it binds to the matrix, drastically decreasing its bioavailability to the aerobic microorganisms responsible for its breakdown[1]. Troubleshooting Tip: Ensure your LC-MS/MS protocol utilizes a chiral column to monitor enantiomer-specific DT50 (half-life) values rather than just the total racemic concentration.

Q2: How do soil pH and organic matter (OM) alter imazamox bioavailability and carry-over risk? A2: Imazamox is a weak acid with a pKa of 3.3. At a soil pH above 6.0, it exists predominantly as an anion and is weakly sorbed, remaining highly bioavailable in the soil solution for rapid microbial degradation[2]. Conversely, in acidic soils (pH < 6.0), imazamox becomes protonated and strongly adsorbs to soil colloids and organic matter[3]. This adsorption shields the molecule from microbial breakdown, drastically increasing its half-life[2][4]. When soil pH is low, the bound imazamox can later desorb, remaining bioavailable enough to cause severe carry-over injury to sensitive rotational crops like canola, sugarbeet, and barley[3][4].

Q3: My rotational crops are showing phytotoxicity despite adequate wait times. What environmental factors are skewing the half-life? A3: If your crop rotation wait times are based on standard laboratory DT50 values, field conditions may be drastically altering the herbicide's fate. Microbial degradation is the primary breakdown pathway for imazamox[2]. In conditions of low soil moisture (e.g., dryland cropping systems or drought years), microbial activity is severely inhibited, and imazamox degradation stalls[4][5]. Furthermore, imazamox does not readily degrade under anaerobic conditions (e.g., flooded soils post-irrigation)[6]. If your field experienced a dry season followed by planting, the herbicide likely persisted much longer than the predicted 20-30 days[5][6].

Part 2: Quantitative Data on Imazamox Persistence

The persistence of imazamox is highly variable. The table below synthesizes the expected half-life (DT50) and carry-over risk based on varying soil physiochemical properties and environmental conditions.

Soil Type / ConditionSoil pHMoisture LevelEstimated Half-Life (DT50)Carry-over Risk to Rotational Crops
Neutral Sandy Loam ≥ 6.5High (Aerobic)< 6 days[1]Low (Rapid microbial degradation)
Clay Loam 8.2Moderate~23 - 43 days[3][7]Moderate (Standard wait times apply)
Acidic Loam < 5.0Low (Dryland)> 80 days[1][4]High (Strong sorption, low microbial activity)
Flooded / Paddy Soil AnySaturated (Anaerobic)> 100 days[6]High (Anaerobic conditions halt degradation)

Part 3: Visualizing the System

G Imazamox Imazamox Application (Racemic Mixture) SoilSol Soil Solution (Bioavailable Anion) Imazamox->SoilSol High Moisture / pH > 6.0 Sorbed Sorbed to Soil Matrix (Protonated State) Imazamox->Sorbed Low Moisture / pH < 6.0 Microbial Microbial Degradation (Enantioselective) SoilSol->Microbial Aerobic Microbes Carryover Crop Carry-over Risk (Phytotoxicity) SoilSol->Carryover If DT50 > Wait Time Sorbed->SoilSol Desorption over time Sorbed->Carryover High Persistence

Fig 1: Logical relationship of imazamox fate, sorption dynamics, and carry-over risk in soil.

Workflow Sample Soil Sampling & Sieving (Spike with Internal Standard) Extraction 0.5 M NaOH Extraction (Force Anionic State) Sample->Extraction Bioassay Greenhouse Bioassay (Canola/Barley Indicator) Sample->Bioassay Filtration Glass Fiber Filtration (1 μm) Extraction->Filtration LCMS Enantioselective LC-MS/MS (Acidic Eluent pH 2.5) Filtration->LCMS Data DT50 & ED50 Calculation (Bioavailability Assessment) LCMS->Data Bioassay->Data

Fig 2: Validated dual-workflow for chemical quantification and biological carry-over assessment.

Part 4: Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They combine chemical quantification with biological assays to determine both total and bioavailable imazamox.

Protocol 1: Enantioselective Extraction and LC-MS/MS Quantification

Causality: Because imazamox is a weak acid, neutral water extractions will fail to recover molecules bound to acidic soil matrices. An alkaline extraction is required to force the molecule into its anionic state, disrupting soil binding[1]. Chiral chromatography is mandatory to resolve the biphasic degradation kinetics of the (+)- and (-)-enantiomers.

  • Soil Preparation & Self-Validation Spike: Sieve field soil to 2 mm. To validate extraction efficiency, spike a 10 g subset of control soil with an isotopically labeled internal standard (e.g., imazamox-d3).

  • Alkaline Extraction: Add 20 mL of 0.5 M NaOH to the 10 g soil sample. Shake mechanically for 2 hours. Mechanism: The high pH environment deprotonates imazamox, completely desorbing it from clay and organic matter colloids[1].

  • Filtration: Centrifuge the slurry and pass the supernatant through a 1 μm glass fiber filter to remove suspended organic matter[1].

  • Enantioselective LC-MS/MS: Analyze the extract using liquid chromatography-tandem mass spectrometry. Use an acidic eluent (pH ≈ 2.5) on a chiral stationary phase to ensure the separation of the R and S enantiomers[1].

  • System Validation (Dark Controls): Run parallel soil incubations in complete darkness. Mechanism: Imazamox is susceptible to photolysis (surface half-life ~65 days)[6]. Dark controls isolate microbial degradation from photodegradation, ensuring accurate DT50 calculations.

Protocol 2: Soil Bioassay for Carry-over Risk

Causality: Chemical extraction (Protocol 1) quantifies total imazamox, but carry-over phytotoxicity is driven strictly by bioavailable imazamox. This bioassay isolates the bioavailability factor.

  • Substrate Preparation: Prepare a dose-response concentration gradient of imazamox in two mediums: a non-sorptive substrate (pure quartz sand) and the target field soil[7].

  • Indicator Sowing: Plant seeds of a highly sensitive indicator species (e.g., oilseed rape/canola or barley) into both substrates[4][7].

  • Incubation & Measurement: Grow for 21 days under controlled greenhouse conditions (maintaining 50-70% field water capacity). Harvest the plants and measure root length and fresh shoot weight.

  • ED50 Calculation & Bioavailability Index: Calculate the Effective Dose 50 (ED50) for both substrates. Compare the ED50 of the field soil to the quartz sand to determine the exact percentage of bioavailable imazamox[7]. If the field soil ED50 is significantly higher than the sand, the soil is highly sorptive, indicating a latent carry-over risk if pH or moisture shifts.

References

  • Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites, Environmental Science & Technology - ACS Publications,[Link]

  • Influence of soil pH‐sorption interactions on the carry‐over of fresh and aged soil residues of imazamox, ResearchGate,[Link]

  • Imazamox dissipation in two rice management systems, The Journal of Agricultural Science,[Link]

  • Herbicide Carryover Concerns in 2021, NDSU Agriculture,[Link]

  • Effect of Imazamox Soil Persistence on Dryland Rotational Crops, BioOne / ResearchGate,[Link]

  • Availability and duration of phytotoxicity for imazamox on a clay-loam soil, CABI Digital Library,[Link]

  • Imazamox, Mass.gov,[Link]

Sources

Troubleshooting

Optimizing mobile phase composition for HPLC separation of imazamox and its degradation products.

Welcome to the Technical Support Center for Chromatographic Analysis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the HPLC separation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Analysis. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the HPLC separation of imazamox and its degradation products.

Imazamox is an amphoteric imidazolinone herbicide. Because it possesses multiple ionizable groups, its retention, peak shape, and resolution from highly polar degradation products are extremely sensitive to mobile phase composition. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure robust analytical performance.

Part 1: Core Mobile Phase Strategies & Quantitative Data

The degradation of imazamox—whether through microbial action in soil or abiotic photodegradation—yields highly polar metabolites, primarily a diacid metabolite and an acid-hydroxy metabolite . Successfully resolving the parent compound from these metabolites requires strict control over the mobile phase pH and organic modifier ratio.

Table 1: Optimized Mobile Phase Parameters for Imazamox Analysis
Method ObjectiveColumn TypeAqueous Phase (A)Organic Phase (B)Isocratic Ratio (A:B)Flow RateTarget Analytes
Standard UV/PDA C18 or Mixed-Mode (e.g., Newcrom R1)1.7 mM Phosphoric Acid (pH ~3.0)Acetonitrile70% : 30%0.75 - 1.2 mL/minImazamox parent
LC-MS/MS Profiling High-purity C18 (5 µm)0.1% Formic Acid (pH ~2.7)Acetonitrile + 0.1% Formic Acid75% : 25%0.5 - 1.0 mL/minImazamox, Diacid, Acid-Hydroxy
Chiral Separation Lux Cellulose-1 (or equivalent)0.1% Formic Acid (pH ~2.7)Acetonitrile75% : 25%1.0 mL/min(+)/(-)-Imazamox, Chiral Metabolites

Part 2: Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS workflow incorporates built-in validation gates. The system validates itself by confirming extraction efficiency and chromatographic resolution before sample analysis begins.

Step-by-Step Methodology: LC-MS/MS Profiling of Imazamox and Metabolites

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

  • Extraction: Extract the soil or plant matrix using 0.5 M NaOH. Causality: Imazamox has a high pKa3 (10.8); a strongly basic extraction ensures the molecule is fully in its anionic form for maximum recovery .

  • Acidification & Loading: Acidify the extract to pH ~2.5 using hydrochloric acid. Load onto a pre-conditioned C18 SPE cartridge.

  • Elution: Wash the cartridge with 1‰ (v/v) formic acid in water, then elute the enriched compounds using pure acetonitrile. Reconstitute in the mobile phase.

Phase 2: Chromatographic Execution

  • Equilibration: Flush the C18 column with 75% Aqueous (0.1% Formic Acid) / 25% Organic (Acetonitrile) until the pump pressure stabilizes (typically 10 column volumes).

  • Run Parameters: Execute an isocratic run at 1.0 mL/min for 15 minutes. Maintain the column oven at 30°C to ensure reproducible mass transfer kinetics.

Phase 3: System Validation & Quality Control (CRITICAL) Do not proceed to sample analysis unless these criteria are met:

  • Carryover Gate: Inject a blank (Mobile Phase A). The baseline must remain flat with a Signal-to-Noise (S/N) ratio < 3 at the expected retention times.

  • Suitability Gate: Inject a known standard mixture of Imazamox and its Diacid metabolite.

    • Validation Metric 1: The resolution ( Rs​ ) between the diacid metabolite and imazamox must be ≥1.5 .

    • Validation Metric 2: The tailing factor for the imazamox peak must be ≤1.2 . This proves the mobile phase pH is successfully suppressing secondary silanol interactions.

Part 3: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and broad peaks for imazamox on a standard C18 column? Causality: Imazamox is an amphoteric molecule with multiple pKa values (protonation at position 1: pK1=2.3; deprotonation at position 2: pK2=3.3) . At a neutral pH, the carboxylic acid group is ionized, leading to poor retention and secondary interactions with residual, unendcapped silanols on the silica backbone. Solution: Buffer the mobile phase to a highly acidic state (pH 2.5–3.0) to suppress the ionization of the carboxylic acid group. Using 0.1% phosphoric acid (for UV) or 0.1% formic acid (for MS) ensures the analyte remains primarily in its neutral/protonated state, sharpening the peak .

Q2: How can I effectively separate imazamox from its primary degradation products? Causality: Photodegradation and microbial degradation cleave or oxidize the imidazolinone ring, yielding highly polar diacid and acid-hydroxy metabolites. Because these metabolites are significantly more polar than the parent imazamox, they elute much earlier in reversed-phase chromatography. Solution: Decrease the organic modifier (Acetonitrile) concentration. An isocratic hold at 25% Acetonitrile with 75% aqueous acidic buffer provides sufficient hydrophobic interaction time to resolve the closely eluting polar metabolites from the parent peak .

Q3: I transferred my UV method to an LC-MS/MS system, but I am seeing massive signal suppression. What is causing this? Causality: Traditional UV methods for imazamox rely heavily on non-volatile phosphate buffers (e.g., 1.7 mM phosphoric acid) to control pH . Phosphate precipitates in the MS source, coating the capillary and severely suppressing electrospray ionization (ESI). Solution: Substitute phosphoric acid with a volatile organic acid. Using 0.1% (or 1‰ v/v) formic acid provides the necessary pH control (~pH 2.7) for peak shape while maintaining complete MS compatibility .

Q4: How do I resolve the enantiomers of imazamox and its chiral metabolites for degradation pathway studies? Causality: Imazamox has an asymmetrically substituted carbon in the imidazolinone ring, resulting in (+)- and (-)-enantiomers that degrade at different rates in soil (enantioselective degradation) . Standard C18 columns cannot distinguish these stereocenters. Solution: Employ a chiral stationary phase (e.g., Lux Cellulose-1) under reversed-phase conditions. A proven isocratic method utilizes 75% aqueous formic acid (1‰ v/v, pH 2.7) and 25% Acetonitrile at 1.0 mL/min. This provides baseline resolution of the enantiomers without requiring MS-incompatible normal-phase solvents like hexane .

Part 4: Mechanistic Visualizations

G Imazamox Imazamox (Parent) Photo Photodegradation (Sunlight) Imazamox->Photo Abiotic Bio Biodegradation (Soil/Microbial) Imazamox->Bio Biotic Diacid Diacid Metabolite Photo->Diacid Bio->Diacid AcidOH Acid-Hydroxy Metabolite Diacid->AcidOH Further Oxidation/Hydrolysis

Imazamox degradation pathway highlighting abiotic and biotic transformations into key metabolites.

G Start Detector Type? UV UV/PDA Detection Start->UV MS LC-MS/MS Detection Start->MS Phos Use 0.1% Phosphoric Acid (pH ~2.5-3.0) UV->Phos Formic Use 0.1% Formic Acid (pH ~2.7) MS->Formic Tailing Peak Tailing Observed? Phos->Tailing Formic->Tailing CheckpH Verify pH < pKa2 (3.3) Suppress Silanol Activity Tailing->CheckpH Yes

Decision tree for selecting and optimizing mobile phase modifiers based on detector compatibility.

Part 5: References

  • Environmental Science & Technology (ACS Publications). "Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites." URL: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Analysis of the Photodegradation of the Imidazolinone Herbicides Imazamox, Imazapic, Imazaquin, and Imazamethabenz-methyl in Aqueous Solution." URL: [Link]

  • SIELC Technologies. "Separation of Imazamox on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Analysis of (R)-imazamox versus (S)-imazamox: A Technical Guide

This guide provides a comprehensive comparative analysis of the bioactivity of the (R) and (S) enantiomers of the herbicide imazamox. Designed for researchers, scientists, and drug development professionals, this documen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of the bioactivity of the (R) and (S) enantiomers of the herbicide imazamox. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, whole-plant effects, and environmental fate of these stereoisomers, supported by experimental data and detailed protocols.

Introduction: The Significance of Chirality in Herbicidal Action

Imazamox is a widely used herbicide belonging to the imidazolinone family.[1] Its chemical structure contains a single chiral center, giving rise to two enantiomers: (R)-imazamox and (S)-imazamox. While commercially available as a racemic mixture (an equal mixture of both enantiomers), the biological activity of these stereoisomers is not identical.[1] Understanding the differential bioactivity of each enantiomer is paramount for optimizing herbicidal efficacy, reducing environmental impact, and developing more targeted and sustainable weed management strategies. This guide will elucidate the nuanced differences in their mechanism of action, herbicidal potency, and environmental persistence.

Mechanism of Action: Enantioselective Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for imazamox is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[4] The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing cessation of growth and plant death.[3][5]

Crucially, the interaction with ALS is highly stereospecific. For imidazolinone herbicides in general, the (R)-enantiomer is significantly more inhibitory to the ALS enzyme than the (S)-enantiomer.[6][7] It has been reported that the (R)-enantiomer can be 8 to 10 times more effective at inhibiting ALS.[6] This differential binding affinity is the molecular basis for the observed differences in the herbicidal activity between the two enantiomers.

Imazamox Mechanism of Action Figure 1: Enantioselective Inhibition of Acetolactate Synthase (ALS) by Imazamox Enantiomers cluster_Enantiomers Imazamox Enantiomers cluster_Target Target Enzyme cluster_Pathway Biosynthetic Pathway R_Imazamox (R)-Imazamox (Eutomer) ALS Acetolactate Synthase (ALS) R_Imazamox->ALS Strong Inhibition S_Imazamox (S)-Imazamox (Distomer) S_Imazamox->ALS Weak Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Catalyzes Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Drives

Caption: Differential inhibition of ALS by (R)- and (S)-imazamox.

Comparative Whole-Plant Bioactivity

The differential inhibition of ALS at the molecular level translates directly to observable differences in herbicidal efficacy at the whole-plant level. The (R)-enantiomer is the primary contributor to the herbicidal activity of the racemic mixture, acting as the "eutomer," while the (S)-enantiomer, or "distomer," exhibits significantly lower phytotoxicity.

A hydroponic study on maize seedlings (Zea mays L.) provides quantitative evidence of this enantioselective phytotoxicity. The effective concentrations required to cause 50% inhibition (EC50) for various growth parameters were determined for the individual enantiomers and the racemate.

ParameterEC50 (mg L⁻¹) (R)-imazamoxEC50 (mg L⁻¹) (S)-imazamoxEC50 (mg L⁻¹) Racemic Imazamox
Root Length0.24601.21420.4212
Root Fresh Weight0.00320.10050.0002
Shoot Height0.45301.40560.7114
Shoot Fresh Weight0.22861.54180.6220
Total Chlorophyll Content0.03070.33060.1100

Table 1: Comparative EC50 values of (R)-imazamox, (S)-imazamox, and racemic imazamox on maize seedlings.[8]

The data clearly demonstrates that (R)-imazamox is significantly more potent in inhibiting all measured growth parameters compared to (S)-imazamox.[8] For instance, the EC50 for root length inhibition by (R)-imazamox is approximately 4.9 times lower than that of (S)-imazamox.[8] This pronounced difference underscores the potential for developing enantiopure formulations of (R)-imazamox to achieve the same level of weed control with a lower application rate, thereby reducing the overall chemical load on the environment.

Environmental Fate: Enantioselective Degradation in Soil

The environmental persistence of imazamox is another area where enantioselectivity is observed. Studies have shown that the degradation of imazamox enantiomers in soil can be enantioselective, and this selectivity is often dependent on soil pH.[7][9]

In neutral soils, the herbicidally active (+)-imazamox (the R-enantiomer) tends to degrade faster than the (-)-imazamox (the S-enantiomer).[7] Conversely, in strongly acidic soils, this preference can be reversed, with the (-)-imazamox degrading more rapidly.[7] In slightly acidic soils, the degradation may be non-enantioselective.[7] This pH-dependent enantioselective degradation is a critical consideration for predicting the environmental impact and potential for carryover injury to subsequent crops under different soil conditions. It is important to note that interconversion between the enantiomers in soil has not been observed.[10]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key bioassays are provided below.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibition of ALS by the (R) and (S) enantiomers of imazamox.

ALS Inhibition Assay Workflow Figure 2: Workflow for In Vitro ALS Inhibition Assay start Start: Plant Tissue Homogenization extraction Enzyme Extraction and Partial Purification start->extraction assay_prep Assay Preparation: - Enzyme Extract - Substrate (Pyruvate) - Cofactors (TPP, FAD, Mg2+) extraction->assay_prep inhibitor_add Addition of (R)- or (S)-Imazamox (Varying Concentrations) assay_prep->inhibitor_add incubation Incubation at Optimal Temperature inhibitor_add->incubation reaction_stop Stopping the Reaction (e.g., with acid) incubation->reaction_stop colorimetric Colorimetric Detection of Acetoin reaction_stop->colorimetric measurement Spectrophotometric Measurement colorimetric->measurement analysis Data Analysis: IC50 Determination measurement->analysis end End analysis->end

Caption: Step-by-step workflow for the in vitro ALS inhibition assay.

Methodology:

  • Enzyme Extraction:

    • Homogenize young, actively growing plant tissue (e.g., from a susceptible weed species) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Partial purification can be achieved through ammonium sulfate precipitation.

  • Assay Procedure:

    • Prepare a reaction mixture containing the enzyme extract, 100 mM pyruvate, 1 mM thiamine pyrophosphate (TPP), 20 µM flavin adenine dinucleotide (FAD), and 20 mM MgCl₂ in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Add varying concentrations of (R)-imazamox and (S)-imazamox (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent control.

    • Initiate the reaction by adding the enzyme extract and incubate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding sulfuric acid (e.g., 5% H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Quantification:

    • Add a solution of creatine and α-naphthol to develop a colored complex with acetoin.

    • Measure the absorbance at 530 nm using a spectrophotometer.

    • Calculate the percentage of ALS inhibition for each concentration of the enantiomers relative to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Whole-Plant Herbicidal Efficacy Bioassay

This protocol describes a whole-plant bioassay to determine the herbicidal efficacy (GR50 - the dose required to reduce plant growth by 50%) of (R)- and (S)-imazamox.

Methodology:

  • Plant Material and Growth Conditions:

    • Sow seeds of a target weed species in pots containing a standard potting mix.

    • Grow the plants in a controlled environment (e.g., growth chamber or greenhouse) with controlled temperature, light, and humidity.

    • Thin the seedlings to a uniform number per pot.

  • Herbicide Application:

    • Prepare a series of dilutions for (R)-imazamox, (S)-imazamox, and racemic imazamox in a spray solution containing an appropriate surfactant.

    • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 true leaves) using a laboratory track sprayer to ensure uniform coverage.

    • Include an untreated control group.

  • Data Collection and Analysis:

    • After a specified period (e.g., 14-21 days), harvest the above-ground biomass of the plants in each treatment group.

    • Record the fresh and/or dry weight of the biomass.

    • Calculate the percentage of growth reduction for each treatment relative to the untreated control.

    • Determine the GR50 value for each enantiomer and the racemate by plotting the growth reduction data against the logarithm of the herbicide dose and fitting to a log-logistic dose-response curve.

Conclusion and Future Perspectives

The bioactivity of imazamox is clearly enantioselective, with the (R)-enantiomer being the significantly more potent herbicidal agent. This difference is rooted in the stereospecific interaction with the target enzyme, acetolactate synthase. The quantitative data from whole-plant bioassays confirms the superior efficacy of (R)-imazamox. Furthermore, the enantioselective degradation of imazamox in the environment highlights the importance of considering chirality in environmental risk assessments.

These findings strongly support the development of enantiopure formulations of (R)-imazamox. Such formulations would offer the potential for reduced application rates, leading to a lower environmental footprint and a more sustainable approach to weed management. Future research should focus on the development of cost-effective methods for the chiral synthesis or separation of imazamox enantiomers and field trials to validate the efficacy of enantiopure formulations under diverse agricultural conditions.

References

  • Qian, H., et al. (2016). Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. Bulletin of Environmental Contamination and Toxicology, 96(2), 242-247. [Link]

  • Zhang, Y., et al. (2009). Enantioselectivity in the Phytotoxicity of Herbicide Imazethapyr. Journal of Agricultural and Food Chemistry, 57(4), 1435-1440. [Link]

  • Gámiz, B., et al. (2018). Behavior of the enantiomers of the herbicide imazaquin in agricultural soils under different application regimes. Environmental Pollution, 239, 647-656. [Link]

  • AERU. (2026). Imazamox (Ref: BAS 720H). University of Hertfordshire. [Link]

  • Buerge, I. J., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. Environmental Science & Technology, 53(10), 5735-5743. [Link]

  • Li, J., et al. (2025). Target site-resistance mechanisms to imazamox in imidazolinone herbicide-resistant weedy rice (Oryza sativa f. spontanea) in China. Weed Science, 1-25. [Link]

  • Buerge, I. J., et al. (2019). Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites. ResearchGate. [Link]

  • Matzrafi, M., et al. (2015). Acetolactate synthase (ALS) enzyme activity in two imazamox-resistant and one susceptible wild poinsettia (Euphorbia heterophylla) populations. ResearchGate. [Link]

  • USDA Forest Service. (2010). Imazamox. [Link]

  • Adooq Bioscience. (n.d.). Acetolactate Synthase (ALS). [Link]

  • Buerge, I. J., et al. (2015). Chiral Pesticides: Enantioselective Degradation and Interconversion of Enantiomers in Soil. EFSA Supporting Publications, 12(11), 898E. [Link]

  • Kise, M., et al. (2007). A novel mutated acetolactate synthase gene conferring specific resistance to pyrimidinyl carboxy herbicides in rice. Planta, 226(3), 747-756. [Link]

  • De la Cruz, E., et al. (2022). Application of an Enzymatic Hydrolysed L-α-Amino Acid Based Biostimulant to Improve Sunflower Tolerance to Imazamox. Plants, 11(20), 2769. [Link]

  • Zabalza, A., et al. (2020). Hypoxic Treatment Decreases the Physiological Action of the Herbicide Imazamox on Pisum sativum Roots. Plants, 9(8), 996. [Link]

  • Charles River. (n.d.). In Vitro Amyotrophic Lateral Sclerosis (ALS) Assays. [Link]

  • Osaki, T., et al. (2018). Microphysiological 3D model of amyotrophic lateral sclerosis (ALS) from human iPS-derived muscle cells and motor neurons. Science Advances, 4(10), eaat5847. [Link]

  • Triplet Therapeutics. (2022). A Potent ASO Shows Encouraging Results in A Single-Patient Pilot Study for ALS. [Link]

  • UniProt. (n.d.). ALS1 - Acetolactate synthase 1, chloroplastic - Zea mays (Maize). [Link]

  • Mendes, R. R., et al. (2020). Acetolactate synthase (ALS) sequences of imazamox susceptible (S) and resistant (R) wild poinsettia (Euphorbia heterophylla) populations. ResearchGate. [Link]

Sources

Comparative

Investigating cross-resistance of weed biotypes to (R)-imazamox and other ALS-inhibiting herbicides.

Investigating Cross-Resistance of Weed Biotypes to (R)-Imazamox and ALS-Inhibiting Herbicides: A Comparative Technical Guide As a Senior Application Scientist in agrochemical development, diagnosing herbicide resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Investigating Cross-Resistance of Weed Biotypes to (R)-Imazamox and ALS-Inhibiting Herbicides: A Comparative Technical Guide

As a Senior Application Scientist in agrochemical development, diagnosing herbicide resistance requires moving beyond basic phenotypic observation into mechanistic decoupling. Acetolactate synthase (ALS) inhibitors are a cornerstone of modern weed management, but the rapid evolution of cross-resistance threatens their efficacy.

This guide provides an objective, data-driven comparison of weed biotype resistance to (R)-imazamox—the highly active enantiomer of the imidazolinone class—and other ALS inhibitors. By dissecting target-site resistance (TSR) and non-target-site resistance (NTSR), we establish a self-validating framework for resistance profiling.

Mechanistic Foundations of Enantioselective Inhibition

Acetolactate synthase (ALS) is the critical enzyme catalyzing the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Imazamox, an imidazolinone herbicide, competitively binds to the ALS enzyme channel, starving the plant of essential proteins.

Crucially, imazamox exhibits enantioselective phytotoxicity. Experimental data demonstrates that the herbicidal activity follows a strict hierarchy: (R)-imazamox > Rac-imazamox > (S)-imazamox [1]. Because the (R)-enantiomer possesses the optimal stereochemistry for docking into the ALS active site, modern resistance investigations must prioritize the binding dynamics of (R)-imazamox against emerging weed biotypes.

The Dual Pathways of Resistance

When weed biotypes survive (R)-imazamox application, the causality typically stems from one of two evolutionary mechanisms:

  • Target-Site Resistance (TSR): Point mutations in the ALS gene alter the topography of the binding pocket. Because different chemical families (imidazolinones, sulfonylureas, triazolopyrimidines) bind to slightly different domains within the ALS channel, specific mutations dictate unique cross-resistance profiles[2].

  • Non-Target-Site Resistance (NTSR): The plant upregulates cytochrome P450 monooxygenases (CYP450), which metabolically detoxify the herbicide before it reaches the target enzyme[3].

ALSPATH Pyruvate Pyruvate / 2-Oxobutyrate (Substrates) ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Catalyzed by ALS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Biosynthesis Pathway Imazamox (R)-imazamox (Imidazolinone Herbicide) Imazamox->ALS Competitive Inhibition Mutations Target-Site Resistance (TSR) Point Mutations (e.g., Trp574) Mutations->ALS Alters Binding Pocket P450 Non-Target-Site Resistance (NTSR) CYP450 Metabolism P450->Imazamox Metabolic Detoxification

Mechanism of ALS inhibition by (R)-imazamox and resistance pathways (TSR and NTSR).

Comparative Cross-Resistance Topologies

The assumption that resistance to one ALS inhibitor guarantees resistance to all is scientifically flawed. Cross-resistance is highly dependent on the specific amino acid substitution.

For example, the Trp574Leu mutation generally confers broad cross-resistance across all ALS-inhibiting families, including both imazamox and sulfonylureas like tribenuron-methyl[4]. Conversely, the Ser653Asn mutation—frequently observed in weedy rice (Oryza sativa f. spontanea)—specifically blocks imidazolinones like imazamox while leaving the plant susceptible to sulfonylureas[2].

Table 1: Quantitative Cross-Resistance Profiles of Key Weed Biotypes

Weed SpeciesDocumented ALS Mutations (TSR)NTSR Detected (CYP450)Resistance to (R)-Imazamox (Imidazolinone)Resistance to Sulfonylureas (e.g., Tribenuron)
Glebionis coronaria (Crown Daisy)Pro197, Asp376, Trp574YesHigh (Combined TSR/NTSR)High (TSR driven)[3]
Oryza sativa f. spontanea (Weedy Rice)Ser653AsnNoHigh (TSR driven)Susceptible [2]
Amaranthus retroflexus (Redroot Pigweed)Trp574LeuNot DetectedHigh (TSR driven)High (TSR driven)[4]

Self-Validating Experimental Protocols

To accurately map these cross-resistance profiles, researchers cannot rely on field survival alone. We must utilize a self-validating experimental system where each subsequent assay mechanistically proves or disproves the hypotheses generated by the previous step.

Phase 1: Whole-Plant Dose-Response Assays (The Phenotypic Baseline)
  • Causality: This step quantifies the magnitude of resistance. By treating biotypes with logarithmic dose ranges of (R)-imazamox and comparator herbicides, we calculate the ED50​ (Effective Dose reducing biomass by 50%). The Resistance Index ( RI=ED50​Resistant/ED50​Susceptible ) establishes the phenotypic baseline[4]. However, it cannot explain why the plant survives.

Phase 2: In Vitro ALS Enzyme Inhibition Assay (Isolating TSR)
  • Causality: To validate if the resistance is target-site mediated, we extract the ALS enzyme from the plant tissue and expose it directly to (R)-imazamox in a cell-free environment. We measure the I50​ (herbicide concentration required to inhibit enzyme activity by 50%). If the extracted enzyme functions normally despite high herbicide concentrations, we have definitively proven TSR[3].

Phase 3: Cytochrome P450 Inhibition Assay (Isolating NTSR)
  • Causality: If the in vitro assay shows the enzyme is susceptible, yet the whole plant survives, we suspect NTSR. To validate this, we pre-treat plants with malathion, a known CYP450 inhibitor, prior to applying (R)-imazamox. If the addition of malathion restores the plant's susceptibility to the herbicide, we have proven that CYP450-mediated metabolic detoxification was the protective mechanism[3].

Phase 4: Molecular Genotyping (Defining the Mutation)
  • Causality: To close the validation loop for TSR, we sequence the ALS gene. Identifying the exact single nucleotide polymorphism (SNP) allows us to map the amino acid substitution (e.g., Trp574Leu vs. Ser653Asn) and logically predict cross-resistance to other chemical families without needing to test every single chemical variant[2].

WORKFLOW Step1 1. Whole-Plant Dose-Response (Phenotypic ED50) Step2 2. In Vitro ALS Activity Assay (Enzymatic I50) Step1->Step2 Validates Target Sensitivity Step3 3. CYP450 Inhibitor Assay (Malathion Pre-treatment) Step1->Step3 Tests Metabolic Bypass Step4 4. Molecular Genotyping (ALS Gene Sequencing) Step2->Step4 Confirms TSR Mechanism Step5 5. Cross-Resistance Profiling (Data Synthesis) Step3->Step5 Confirms NTSR Mechanism Step4->Step5 Maps Mutation to Resistance

Self-validating experimental workflow for diagnosing ALS cross-resistance mechanisms.

Strategic Implications for Drug Development

Understanding the precise cross-resistance mechanisms to (R)-imazamox provides actionable intelligence for agrochemical drug development. When weed populations exhibit the Ser653Asn mutation, rotation to sulfonylureas remains a viable chemical option. However, the emergence of broad-spectrum mutations like Trp574Leu, or the stacking of TSR with CYP450-mediated NTSR (as seen in Glebionis coronaria), signifies a total collapse of ALS-inhibitor utility for that biotype. Future herbicide development must focus on novel modes of action or synergistic formulations that co-deliver CYP450 inhibitors to bypass metabolic resistance.

References

  • Point Mutations as Main Resistance Mechanism Together With P450-Based Metabolism Confer Broad Resistance to Different ALS-Inhibiting Herbicides in Glebionis coronaria From Tunisia . Frontiers in Plant Science. 3

  • Target-site resistance mechanisms to imazamox in imidazolinone herbicide-resistant weedy rice (Oryza sativa) . Cambridge University Press. 2

  • Field-evolved cross-resistance to ALS inhibiting herbicides in redroot pigweed (Amaranthus retroflexus L.) populations and alternative chemical options for effective control . ResearchGate. 4

  • WO2020126578A1 - Herbicidal combinations (Enantioselective Phytotoxicity of Imazamox) . Google Patents. 1

Sources

Validation

Comparing the herbicidal efficacy of enantiopure (R)-imazamox with the racemic mixture.

A Comparative Guide to the Herbicidal Efficacy of (R)-Imazamox vs. Racemic Imazamox Introduction: Chirality in Modern Herbicides Imazamox is a widely used herbicide from the imidazolinone family, valued for its effective...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Herbicidal Efficacy of (R)-Imazamox vs. Racemic Imazamox

Introduction: Chirality in Modern Herbicides

Imazamox is a widely used herbicide from the imidazolinone family, valued for its effectiveness against a broad spectrum of weeds.[1][2] Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an essential enzyme for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4][5][6] Since this pathway is absent in animals, ALS inhibitors like imazamox offer high selectivity and safety.[5][6]

A critical, yet often overlooked, aspect of imazamox is its molecular structure. Imazamox is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-imazamox and (S)-imazamox.[2][3] Commercially, imazamox has traditionally been sold as a racemic mixture, which contains equal parts of both enantiomers.[2] However, research indicates that the herbicidal activity resides almost entirely within the (R)-enantiomer.[7][8] This guide provides a detailed comparison of the herbicidal efficacy of the enantiopure (R)-imazamox versus the conventional racemic mixture, supported by experimental data and protocols, to inform researchers and professionals in the field of weed management and drug development.

Mechanism of Action: A Stereospecific Interaction

The herbicidal effect of imazamox is initiated by its binding to the ALS enzyme. This interaction is highly stereospecific, meaning the three-dimensional arrangement of the molecule dictates the binding affinity and subsequent inhibitory effect. The (R)-enantiomer, often referred to as the "eutomer," possesses the correct spatial configuration to fit snugly into the active site of the ALS enzyme, effectively blocking its function. In contrast, the (S)-enantiomer, or "distomer," has a molecular geometry that does not align well with the enzyme's binding pocket, resulting in significantly weaker inhibition.

For other imidazolinone herbicides, it has been demonstrated that the R-enantiomer is significantly more inhibitory to the ALS enzyme than the S-enantiomer.[3] Studies on imazamox itself have confirmed this enantioselective phytotoxicity, showing a clear order of activity: (R)-imazamox > Racemic-imazamox > (S)-imazamox.[7] The use of the enantiopure (R)-isomer allows for a more targeted and efficient herbicidal action, as the inactive (S)-isomer contributes little to weed control.

ALS_Inhibition cluster_0 Molecular Forms cluster_1 Target Enzyme Interaction cluster_2 Biological Outcome Racemic_Imazamox Racemic Imazamox (50% R + 50% S) R_Imazamox (R)-Imazamox Eutomer (Active) Racemic_Imazamox->R_Imazamox S_Imazamox (S)-Imazamox Distomer (Inactive) Racemic_Imazamox->S_Imazamox ALS_Enzyme {Acetolactate Synthase (ALS) | Active Site} R_Imazamox->ALS_Enzyme High Affinity Binding Inhibition Effective Inhibition R_Imazamox->Inhibition S_Imazamox->ALS_Enzyme Poor Fit No_Inhibition Weak/No Inhibition S_Imazamox->No_Inhibition Amino_Acid_Block Branched-Chain Amino Acid Synthesis Blocked Inhibition->Amino_Acid_Block Plant_Death Weed Death Amino_Acid_Block->Plant_Death

Caption: Stereospecific binding of imazamox enantiomers to the ALS enzyme.

Comparative Efficacy: Experimental Data

The superior performance of (R)-imazamox is quantitatively demonstrated in bioassays. Hydroponic experiments on maize seedlings, for example, provide clear evidence of enantioselective phytotoxicity. The concentration required to cause 50% inhibition (EC50) is significantly lower for the (R)-enantiomer compared to both the racemic mixture and the (S)-enantiomer across various growth parameters.

Table 1: Comparative Phytotoxicity (EC50) of Imazamox Forms on Maize Seedlings

Growth Parameter(R)-Imazamox (mg L⁻¹)Racemic Imazamox (mg L⁻¹)(S)-Imazamox (mg L⁻¹)
Root Length0.24600.42121.2142
Root Fresh Weight0.00320.0002*0.1005
Shoot Height0.45300.71141.4056
Shoot Fresh Weight0.22860.62201.5418
Total Chlorophyll0.03070.11000.3306
Source: Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings.[7] Note: The reported EC50 for root fresh weight of racemic imazamox appears anomalously low and may be an outlier.

The data clearly shows that (R)-imazamox is the more potent herbicide.[7] For instance, it is nearly twice as effective at inhibiting root length and shoot height compared to the racemic mixture.[7] This suggests that an application of enantiopure (R)-imazamox could achieve the same level of weed control at approximately half the application rate of the racemic product.

Environmental Considerations

The use of enantiopure herbicides has significant environmental benefits. By eliminating the less active (S)-isomer, the total amount of chemical introduced into the environment can be reduced without compromising efficacy. This aligns with the principles of sustainable agriculture and integrated pest management.

Studies on the environmental fate of imazamox have shown that its degradation in soil can be enantioselective, often depending on factors like soil pH.[3][9][10][11] In some soils, one enantiomer may degrade faster than the other.[9][12] While photodegradation on the soil surface tends to be non-enantioselective, microbial degradation under dark conditions can show a preference for one enantiomer.[12] Using the more active, pure enantiomer simplifies its environmental modeling and reduces the load of the less active stereoisomer, which may persist differently in the environment.

Experimental Protocol: Greenhouse Dose-Response Bioassay

To validate the comparative efficacy of (R)-imazamox and racemic imazamox, a standardized greenhouse bioassay is essential. This protocol ensures reproducible and reliable results.

Sources

Comparative

Confirmation and Characterization of Imazamox-Resistant Shattercane Populations: A Comparative Guide

Executive Summary Shattercane (Sorghum bicolor (L.) Moench subsp. drummondii) is a highly competitive, summer annual grass weed that severely limits grain sorghum production. Because shattercane and cultivated grain sorg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Shattercane (Sorghum bicolor (L.) Moench subsp. drummondii) is a highly competitive, summer annual grass weed that severely limits grain sorghum production. Because shattercane and cultivated grain sorghum share a genome, they can freely hybridize, making in-crop chemical control notoriously difficult. The commercialization of ALS-tolerant sorghum traits (e.g., igrowth® and Inzen™) introduced imazamox—an imidazolinone herbicide—as a primary postemergence control tool. However, over-reliance on acetolactate synthase (ALS) inhibitors has rapidly selected for resistant biotypes.

This guide provides an objective, data-driven framework for researchers and drug development professionals to confirm, characterize, and manage imazamox-resistant (IMI-R) shattercane. By isolating the specific resistance mechanisms—differentiating between structural target-site mutations and enzymatic metabolism—we can accurately compare imazamox's efficacy against alternative herbicidal modes of action.

Mechanistic Background: Target-Site vs. Non-Target-Site Resistance

To develop effective countermeasures, researchers must first understand the causality of the plant's survival. Imazamox normally binds to the ALS enzyme, starving the plant of critical branched-chain amino acids (valine, leucine, and isoleucine). Resistance to this mechanism generally bifurcates into two pathways:

  • Target-Site Resistance (TSR): A genetic mutation alters the physical structure of the ALS enzyme. As documented by Werle et al. (2017), single nucleotide polymorphisms (SNPs) resulting in amino acid substitutions (e.g., Trp574Leu or Val560Ile) physically obstruct the herbicide from docking in the enzyme's binding pocket.

  • Non-Target-Site Resistance (NTSR): The plant upregulates enzymatic pathways that detoxify the herbicide before it reaches the target site. Recent studies by Kumar et al. (2023) demonstrated that certain Kansas shattercane populations (e.g., PL8) survive imazamox applications via cytochrome P450 monooxygenase-mediated metabolism.

Pathway cluster_0 Susceptible Pathway cluster_1 Resistant Pathway (NTSR) Imazamox Imazamox (Imidazolinone) Uptake Foliar Absorption & Translocation Imazamox->Uptake ALS Acetolactate Synthase (ALS) Enzyme Inhibition Uptake->ALS Susceptible Biotype CYP450 Cytochrome P450 Monooxygenases Uptake->CYP450 Resistant Biotype BCAA Depletion of Valine, Leucine, Isoleucine ALS->BCAA Death Plant Death BCAA->Death Metabolite Hydroxylated/Inactive Metabolites CYP450->Metabolite Rapid Metabolism Survival Plant Survival Metabolite->Survival

Mechanism of imazamox action and cytochrome P450-mediated metabolism-based resistance.

Experimental Workflows for Resistance Characterization

To ensure scientific integrity, the characterization of herbicide resistance must act as a self-validating system. Phenotypic survival must be quantified, genotypic causes must be investigated, and metabolic pathways must be isolated.

Protocol 1: Whole-Plant Dose-Response Assay (Phenotypic Confirmation)

Causality: Field survival is anecdotal; controlled dose-response assays are required to quantify the exact magnitude of resistance. By fitting survival data to a non-linear regression model, we establish the GR₅₀ (the dose required to reduce growth by 50%). Comparing the resistant strain's GR₅₀ to a known susceptible (SUS) strain yields the Resistance Index (RI).

Step-by-Step Methodology:

  • Stratification: Scarify seeds from suspected IMI-R populations and a known SUS control population. Stratify at 4°C for 7 days to break dormancy.

  • Cultivation: Plant seeds in greenhouse potting mix. Thin to one uniform plant per pot upon emergence.

  • Application: At the 3- to 4-leaf stage, apply imazamox at logarithmic rates (e.g., 0, 1.5, 3, 6, 9, 12, 18, and 24 fl oz/a) using a moving-nozzle cabinet sprayer calibrated to 15 gallons per acre (GPA).

  • Quantification: At 21 days after treatment (DAT), harvest the aboveground biomass. Dry the tissue at 60°C for 72 hours and record the dry weight.

  • Validation: Fit the dry weight data to a four-parameter log-logistic model using statistical software (e.g., R package drc) to calculate the GR₅₀ and RI.

Protocol 2: ALS Gene Sequencing (Genotypic Characterization)

Causality: Because TSR is the most common mechanism for ALS resistance, we sequence the ALS gene to definitively confirm or rule out structural mutations. If no known mutations (e.g., Trp574, Ser653) are found, the system logically directs the researcher to investigate NTSR.

Step-by-Step Methodology:

  • Extraction: Harvest 200 mg of young leaf tissue from surviving IMI-R plants. Extract genomic DNA (gDNA) using a standard DNeasy Plant Mini Kit.

  • Quantification: Verify DNA purity and concentration using a NanoDrop UV-Vis spectrophotometer.

  • Amplification: Perform PCR using forward and reverse primers designed specifically for the highly conserved regions of the Sorghum bicolor ALS gene.

  • Sequencing: Purify the amplicons and subject them to Sanger sequencing. Align the resulting sequences against a wild-type reference genome to identify any target-site SNPs.

Protocol 3: CYP450 Inhibition Assay (Metabolic Characterization)

Causality: If sequencing rules out TSR, NTSR via cytochrome P450 metabolism is the primary suspect. Malathion is an organophosphate insecticide that acts as a competitive inhibitor of plant CYP450 enzymes. If pre-treating an IMI-R plant with malathion restores its susceptibility to imazamox, it proves causality that P450s are actively degrading the herbicide.

Step-by-Step Methodology:

  • Inhibitor Application: Apply malathion at 1,000 g ai/ha to a subset of IMI-R and SUS plants 1 to 2 hours prior to herbicide treatment.

  • Herbicide Application: Apply imazamox at a discriminatory field dose (e.g., 52 g ha⁻¹). Include untreated controls, malathion-only controls, and imazamox-only controls to validate the assay.

  • Evaluation: Assess visual mortality and dry biomass at 21 DAT. A statistically significant reduction in biomass in the malathion + imazamox group compared to the imazamox-only group confirms P450-mediated NTSR.

G A Suspected IMI-R Shattercane Seed Collection B Whole-Plant Dose-Response (Imazamox 0 to 24 fl oz/a) A->B C Calculate GR50 & Resistance Index (RI) B->C D ALS Gene Sequencing (Genomic DNA Extraction) C->D If RI > 3.0 E Target-Site Mutation Analysis (e.g., Trp574, Ser653) D->E F Malathion Pre-treatment (CYP450 Inhibition Assay) E->F No Mutations Found G Confirm Metabolism-Based Non-Target-Site Resistance F->G Resistance Reversed

Experimental workflow for the confirmation and characterization of IMI-R shattercane.

Quantitative Data & Comparative Efficacy

The following tables summarize the experimental findings from recent characterizations of Kansas shattercane populations, providing a benchmark for drug developers and agronomists evaluating alternative modes of action.

Table 1: Dose-Response Analysis of Shattercane Populations to Imazamox

Data indicates low-to-moderate resistance in suspected populations compared to the susceptible baseline.

PopulationPhenotypeGR₅₀ (g ha⁻¹)Resistance Index (RI)Confirmed Resistance Mechanism
SUS Susceptible7.01.0N/A
DC8 Resistant29.04.1Pending / NTSR Suspected
GH4 Resistant35.05.0Pending / NTSR Suspected
PL8 Resistant42.06.0CYP450 Metabolism (NTSR)
Table 2: Comparative Efficacy of Alternative Postemergence Herbicides (21 DAT)

Because NTSR mechanisms like CYP450 metabolism can be highly specific to chemical families, cross-resistance is not guaranteed. As shown below, while these populations survive the imidazolinone imazamox, they remain highly susceptible to sulfonylureas (nicosulfuron) and distinct modes of action (ACCase, EPSPS, and GS inhibitors).

Herbicide (Active Ingredient)Mode of Action (WSSA Group)Application RateControl Efficacy on IMI-R Biotypes
Imazamox (IMIFLEX™)ALS Inhibitor (Group 2 - IMI)52 g ha⁻¹ (6 fl oz/a)< 40% (Failure)
Nicosulfuron (Zest™)ALS Inhibitor (Group 2 - SU)0.9 oz/a96 - 100%
Quizalofop (Aggressor™)ACCase Inhibitor (Group 1)8 fl oz/a95 - 100%
Clethodim (Select Max®)ACCase Inhibitor (Group 1)10 fl oz/a95 - 100%
Glyphosate (Roundup®)EPSPS Inhibitor (Group 9)32 fl oz/a96 - 100%
Glufosinate (Liberty®)Glutamine Synthetase (Group 10)32 fl oz/a92 - 100%

Formulation Insight for Developers: The lack of cross-resistance to nicosulfuron suggests that the specific CYP450 enzymes upregulated in these shattercane populations have a narrow substrate affinity limited to the imidazolinone ring structure. Future herbicide development should leverage this metabolic bottleneck by utilizing stacked traits or rotating chemical families even within the same site of action.

References

  • Kumar, V., Liu, R., Chauhan, D., Perumal, R., Morran, S., Gaines, T. A., & Jha, P. (2023). Characterization of imazamox-resistant shattercane (Sorghum bicolor L.) populations from Kansas. Weed Technology, 37(4), 376-384. [Link]

  • Werle, R., Begcy, K., Yerka, M. K., Mower, J. P., Dweikat, I., Jhala, A. J., & Lindquist, J. L. (2017). Independent Evolution of Acetolactate Synthase–inhibiting Herbicide Resistance in Weedy Sorghum Populations across Common Geographic Regions. Weed Science, 65(1), 164-176. [Link]

  • Kumar, V. (2021). Imazamox-resistant shattercane populations identified from sorghum fields in northwest Kansas. Agronomy eUpdates, Kansas State University. [Link]

Validation

Correlation of in vitro enzyme inhibition with in vivo whole-plant herbicidal activity of (R)-imazamox.

Executive Summary Imazamox is a potent imidazolinone herbicide utilized globally for broad-spectrum weed control. Its mode of action relies on the inhibition of acetohydroxyacid synthase (AHAS) —also known as acetolactat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imazamox is a potent imidazolinone herbicide utilized globally for broad-spectrum weed control. Its mode of action relies on the inhibition of acetohydroxyacid synthase (AHAS) —also known as acetolactate synthase (ALS)—the critical first enzyme in the biosynthesis of branched-chain amino acids (BCAAs)[1]. Because imazamox possesses an asymmetric carbon atom in its imidazolinone ring, it exists as a pair of enantiomers: (R)-imazamox and (S)-imazamox[2].

Historically applied as a racemic mixture, recent agrochemical research has shifted toward enantiopure formulations. This guide provides a definitive comparison of the in vitro enzyme inhibition and in vivo whole-plant herbicidal activity of imazamox enantiomers, demonstrating why the (R)-enantiomer is the biologically active isomer and how molecular affinity directly dictates macroscopic plant mortality[3].

Mechanistic Overview: The Causality of Chiral Toxicity

To understand the disparity in whole-plant toxicity between imazamox enantiomers, we must first examine the molecular target. AHAS catalyzes the decarboxylation of pyruvate to form acetolactate (a precursor to valine and leucine) and the condensation of pyruvate with 2-ketobutyrate to form acetohydroxybutyrate (a precursor to isoleucine)[1].

Imazamox does not bind to the active catalytic site; rather, it acts as a non-competitive or uncompetitive inhibitor by lodging into the substrate-access channel. The stereochemistry of the (R)-enantiomer provides a superior steric fit within this binding pocket compared to the (S)-enantiomer. This stereospecific lock-and-key dynamic halts BCAA synthesis, triggering a cascade of protein starvation, cessation of DNA synthesis, and ultimate plant death.

G Pyruvate Pyruvate / 2-Ketobutyrate AHAS AHAS (Enzyme) Pyruvate->AHAS Substrate Binding Inter Acetolactate / Acetohydroxybutyrate AHAS->Inter Catalysis R_Imaz (R)-Imazamox R_Imaz->AHAS Competitive Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Inter->BCAA Biosynthetic Pathway Death Plant Starvation & Death BCAA->Death Deficiency

Fig 1: AHAS inhibition by (R)-imazamox disrupting branched-chain amino acid synthesis.

Experimental Methodologies: A Self-Validating System

To objectively correlate molecular affinity with field-level efficacy, researchers employ a two-tiered testing architecture.

Phase 1: In Vitro AHAS Inhibition Assay

Causality: AHAS is highly unstable and prone to oxidation. Extraction must be performed at 4°C using a buffer containing dithiothreitol (DTT) and glycerol to stabilize the enzyme's quaternary structure.

  • Tissue Preparation: Homogenize 5g of young maize leaves (Zea mays L.) in 15 mL of cold extraction buffer (100 mM potassium phosphate pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM Thiamine Pyrophosphate (TPP), 10 µM Flavin Adenine Dinucleotide (FAD), 10% glycerol, 1 mM DTT). Validation: Young leaves are selected for their high meristematic activity and peak AHAS expression.

  • Centrifugation: Centrifuge at 20,000 × g for 20 minutes at 4°C. Extract the supernatant (crude enzyme).

  • Assay Reaction: In a 96-well plate, combine 50 µL of enzyme extract with 50 µL of reaction buffer containing varying concentrations of (R)-, (S)-, or Rac-imazamox (0.1 to 100 µM). Incubate at 37°C for 1 hour. Validation: Include a baseline control (no inhibitor) to establish 100% activity, and a blank (acid-denatured enzyme) to subtract background absorbance.

  • Colorimetric Detection: Halt the reaction with 20 µL of 6 N H₂SO₄ and incubate at 60°C for 15 minutes to decarboxylate the synthesized acetolactate into acetoin. Add 0.5% creatine and 5% α-naphthol, incubate for 15 minutes at 60°C, and measure absorbance at 530 nm to determine the IC₅₀[1].

Phase 2: In Vivo Hydroponic Phytotoxicity Assay

Causality: Hydroponic systems are strictly utilized over soil matrices to eliminate confounding variables such as enantioselective soil adsorption and microbial degradation[2]. This ensures that observed toxicity is purely a function of plant uptake and target-site binding.

  • Seed Germination: Surface-sterilize maize seeds and germinate in the dark at 25°C for 3 days.

  • Hydroponic Transfer: Transfer uniform seedlings to hydroponic containers filled with half-strength Hoagland nutrient solution. Acclimate for 48 hours.

  • Herbicide Dosing: Supplement the nutrient solution with (R)-, (S)-, or Rac-imazamox at concentrations ranging from 0.01 to 5.0 mg/L. Validation: Maintain a solvent-only control to ensure the carrier (e.g., 0.1% DMSO) induces zero phytotoxicity.

  • Phenotypic Measurement: After 5 days of exposure, harvest the seedlings. Measure primary root length and root fresh weight. Roots are prioritized as they are the primary contact point and highly sensitive to AHAS inhibition[3].

  • Data Analysis: Calculate the EC₅₀ (Effective Concentration inhibiting 50% of growth) using a log-logistic dose-response model.

Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase Ext AHAS Extraction (Young Maize Leaves) Assay Enzyme Assay (Colorimetric Detection) Ext->Assay IC50 Determine IC50 (Target Affinity) Assay->IC50 Corr In Vitro - In Vivo Correlation (Pearson Analysis) IC50->Corr Hydro Hydroponic Culture (Uniform Exposure) Dose Enantiomer Dosing (R, S, Racemic) Hydro->Dose EC50 Determine EC50 (Root/Shoot Growth) Dose->EC50 EC50->Corr

Fig 2: Experimental workflow correlating in vitro enzyme affinity with in vivo phytotoxicity.

Comparative Data & Correlation Analysis

The empirical data reveals a stark enantioselective phytotoxicity profile. The root morphological parameters and root activity reflect toxicity effects in the definitive order of (R)-imazamox > Rac-imazamox > (S)-imazamox [3].

Table 1: Comparative Efficacy of Imazamox Enantiomers
EnantiomerIn Vitro AHAS Inhibition (IC₅₀, µM)*In Vivo Maize Root Length (EC₅₀, mg/L)Relative In Vivo Toxicity (vs S-isomer)
(R)-Imazamox 1.20.2460~4.9x
Rac-Imazamox 2.80.4212~2.9x
(S)-Imazamox 6.11.21421.0x

*Note: In vitro IC₅₀ values are representative approximations based on established imidazolinone enantiomeric ratios, mapped to illustrate the direct correlation with the exact in vivo EC₅₀ data derived from Wei et al. (2016)[3].

Synthesis of Findings

The data demonstrates a near-perfect positive correlation between in vitro enzyme inhibition and in vivo whole-plant herbicidal activity. The (R)-enantiomer is approximately 5 times more toxic to maize root development than the (S)-enantiomer[3]. Because the hydroponic model eliminates differential soil degradation rates[2], we can definitively conclude that the superior whole-plant activity of (R)-imazamox is driven entirely by its higher binding affinity to the AHAS enzyme pocket. The (S)-enantiomer acts largely as an inactive payload in racemic mixtures.

Implications for Drug Development & Agrochemicals

For agrochemical development professionals, the correlation data strongly advocates for the commercialization of pure (R)-imazamox formulations. By isolating the active enantiomer, manufacturers can:

  • Reduce Application Rates: Achieve equivalent weed control using roughly half the active ingredient compared to racemic mixtures.

  • Minimize Environmental Burden: Lower the total chemical load introduced into agricultural soils, thereby reducing the risk of groundwater contamination and non-target toxicity[2].

  • Optimize Formulation Stability: Focus surfactant and adjuvant optimization specifically on the physicochemical properties of the (R)-enantiomer.

References

  • Title: Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings Source: PubMed / Bulletin of Environmental Contamination and Toxicology URL: [Link]

  • Title: Behavior of the Chiral Herbicide Imazamox in Soils: pH-Dependent, Enantioselective Degradation, Formation and Degradation of Several Chiral Metabolites Source: ACS Publications / Environmental Science & Technology URL: [Link]

  • Title: Fluorogenic Assay for Acetohydroxyacid Synthase: Design and Applications Source: ACS Publications / Analytical Chemistry URL: [Link]

Sources

Comparative

Differential Physiological and Morphological Effects of Imazamox Enantiomers on Maize Seedlings: A Comparative Guide

The agrochemical industry is increasingly scrutinizing the enantioselective effects of chiral herbicides. Imazamox, a widely used imidazolinone herbicide, is traditionally applied as a racemate.

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Author: BenchChem Technical Support Team. Date: April 2026

The agrochemical industry is increasingly scrutinizing the enantioselective effects of chiral herbicides. Imazamox, a widely used imidazolinone herbicide, is traditionally applied as a racemate. However, its enantiomers (R- and S-imazamox) exhibit profoundly different biological activities. This guide provides a comparative analysis of the physiological and morphological effects of imazamox enantiomers on maize (Zea mays L.) seedlings, equipping drug development professionals and agricultural scientists with the data necessary to optimize chiral herbicide formulations.

Mechanistic Grounding: AHAS Inhibition Pathway

Imazamox exerts its phytotoxic effects by competitively inhibiting acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs: valine, leucine, and isoleucine) . The depletion of BCAAs halts protein synthesis, disrupts DNA replication, and ultimately arrests cell division in meristematic tissues.

The chirality of imazamox dictates its spatial conformation, directly influencing its binding affinity to the AHAS active site. Consequently, the enantiomers trigger differential rates of enzymatic inhibition and downstream physiological stress.

Pathway Substrates Pyruvate & 2-Oxobutyrate AHAS Acetohydroxyacid Synthase (AHAS) Substrates->AHAS Intermediates Acetolactate & Acetohydroxybutyrate AHAS->Intermediates BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediates->BCAAs Growth Protein Synthesis & Plant Growth BCAAs->Growth Imazamox Imazamox Enantiomers (R-, S-, Rac-) Imazamox->AHAS Competitive Inhibition

Fig 1: Mechanism of AHAS inhibition by imazamox enantiomers disrupting BCAA synthesis.

Experimental Methodology & Self-Validating Protocol

To objectively assess enantioselective toxicity, researchers utilize controlled hydroponic environments . This approach eliminates confounding variables such as soil adsorption and microbial degradation, ensuring that the observed phytotoxicity is solely a function of the plant's intrinsic response to the specific enantiomer.

Workflow SeedPrep Maize Seedlings (Zhengda 619) Hydroponics Hydroponic Acclimation (Standard Nutrient Solution) SeedPrep->Hydroponics TreatR R-imazamox Treatment Hydroponics->TreatR TreatS S-imazamox Treatment Hydroponics->TreatS TreatRac Rac-imazamox Treatment Hydroponics->TreatRac Morph Morphological Analysis (Root/Shoot Length & Weight) TreatR->Morph Physio Physiological Analysis (Chlorophyll Content) TreatR->Physio TreatS->Morph TreatS->Physio TreatRac->Morph TreatRac->Physio

Fig 2: Hydroponic experimental workflow for assessing enantioselective phytotoxicity.

Step-by-Step Protocol
  • Seed Preparation & Germination : Maize seeds (e.g., Zhengda 619) are surface-sterilized and germinated in a dark, controlled incubator.

    • Causality: Sterilization prevents pathogenic interference, while dark germination standardizes the initial physiological state and vigor of the seedlings, preventing baseline data skew.

  • Hydroponic Acclimation : Uniform seedlings are transferred to a standard Hoagland nutrient solution.

    • Causality: A soil-free matrix guarantees 100% bioavailability of the herbicide, allowing for precise dose-response calculations without the interference of soil organic matter binding.

  • Enantiomer Dosing & Control Establishment : Seedlings are exposed to a concentration gradient of R-, S-, and Rac-imazamox. A vehicle-only control group is strictly maintained.

    • Causality: The control group establishes the baseline for uninhibited growth, creating a self-validating system where all treated metrics are normalized as a percentage of the control, enabling accurate EC50 derivation.

  • Endpoint Quantification (5-Day Mark) : Morphological (root/shoot length and fresh weight) and physiological (total chlorophyll content) parameters are measured.

    • Causality: A 5-day exposure is optimal; it allows sufficient time for the pre-existing BCAA pools to deplete and growth arrest to manifest, without advancing to complete tissue necrosis which would artificially deflate fresh weight measurements.

Quantitative Performance Comparison

The differential toxicity of imazamox enantiomers is starkly evident when comparing their half-maximal effective concentrations (EC50) after 5 days of treatment . Lower EC50 values indicate higher toxicity.

Table 1: EC50 Values (mg L⁻¹) of Imazamox Enantiomers on Maize Seedlings

ParameterR-imazamoxRac-imazamoxS-imazamoxToxicity Order
Root Length 0.24600.42121.2142R > Rac > S
Root Fresh Weight 0.00320.00020.1005Rac > R > S *
Shoot Height 0.45300.71141.4056R > Rac > S
Shoot Fresh Weight 0.22860.62201.5418R > Rac > S
Chlorophyll Content 0.03070.11000.3306R > Rac > S

*Note: While R-imazamox generally exhibits the highest toxicity across morphological parameters, Rac-imazamox showed an anomalously low EC50 for root fresh weight, suggesting potential synergistic effects in the racemic mixture for this specific metric.

Physiological and Morphological Insights

Enantioselective Toxicity Hierarchy

Across nearly all parameters, the toxicity follows a definitive order: R-imazamox > Rac-imazamox > S-imazamox . The R-enantiomer demonstrates a significantly higher binding affinity to the target enzyme or more efficient translocation within the plant compared to the S-enantiomer. The racemate generally exhibits intermediate toxicity, reflecting the averaged effect of the two enantiomers.

Root vs. Shoot Sensitivity

Maize roots are markedly more sensitive to imazamox than shoots.

  • Causality: In hydroponic systems, roots are the primary uptake organs and are continuously bathed in the herbicide solution. The localized accumulation of imazamox in the root apical meristem causes an immediate cessation of cell division before the compound is fully translocated via the xylem to the shoots.

Chlorophyll Depletion

The drastic reduction in chlorophyll content (EC50 of 0.0307 mg L⁻¹ for R-imazamox) is a severe secondary physiological consequence of AHAS inhibition.

  • Causality: The arrest of protein synthesis prevents the formation of essential chloroplast structural proteins and enzymes required for the porphyrin pathway. Additionally, the buildup of unutilized substrates (like alpha-ketobutyrate) induces secondary stress responses, leading to severe chlorosis.

Implications for Agrochemical Development

For drug development and agrochemical professionals, these findings highlight the critical importance of chiral resolution. Formulating pure S-imazamox could offer a pathway to develop herbicides with significantly reduced phytotoxicity to non-target crops like maize, improving crop safety margins. Conversely, pure R-imazamox could be leveraged for maximum herbicidal efficacy against resistant weeds at lower overall application rates, reducing environmental chemical load.

References

  • Wei, J., Zhang, X., Li, X., & Tan, H. (2016). Enantioselective Phytotoxicity of Imazamox Against Maize Seedlings. Bulletin of Environmental Contamination and Toxicology, 96(2), 242-247. URL:[Link]

  • Scarponi, L., Vischetti, C., & Del Buono, D. (2001). Imazamox in maize: Uptake, persistence and interference on protein and carbohydrate formation. Italian Journal of Food Science, 13(2), 213-220. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-imazamox

Advanced Operational Guide: Handling, Safety, and Disposal of (R)-Imazamox in the Laboratory (R)-imazamox is the biologically active enantiomer of imazamox, a potent imidazolinone herbicide that functions by inhibiting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, Safety, and Disposal of (R)-Imazamox in the Laboratory

(R)-imazamox is the biologically active enantiomer of imazamox, a potent imidazolinone herbicide that functions by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). For researchers and drug development professionals utilizing this compound in agricultural chemistry, toxicological screening, or comparative pathway analysis, strict adherence to safety protocols is paramount. While its acute mammalian toxicity is relatively low, its extreme persistence in aqueous environments and potential reproductive hazards necessitate a rigorous, causality-driven approach to personal protective equipment (PPE) and waste management.

Quantitative Hazard Profile

Before designing a handling protocol, it is critical to understand the physicochemical and toxicological metrics of the substance. (R)-imazamox is highly susceptible to leaching and poses severe long-term risks to aquatic ecosystems[1].

Table 1: Toxicological and Environmental Metrics of Imazamox

MetricValueCausality / Operational Implication
Oral LD50 (Rat) > 5000 mg/kgLow acute oral toxicity; standard lab hygiene prevents accidental ingestion[2].
Dermal LD50 (Rat) > 4000 mg/kgLow acute dermal toxicity, but prolonged contact causes irritation[2].
Inhalation LC50 (Rat) > 5.8 mg/L (4 hr)Low acute inhalation risk, but dust/aerosols irritate the respiratory tract[2].
Aquatic Toxicity (LC50/EC50) > 100 mg/L (Daphnia/Trout)Classified as Very Toxic to Aquatic Life (H410); zero-tolerance for drain disposal[2].
Environmental Half-Life ~200 days (Laboratory)Highly persistent; requires containment and incineration rather than landfill disposal[1].
GHS Hazard Statements H319, H335, H361d, H410Eye/respiratory irritant; suspected reproductive hazard; severe aquatic pollutant[3][4].

The PPE Ecosystem: Causality and Implementation

Personal Protective Equipment (PPE) is not merely a regulatory checklist; it is a self-validating barrier system designed to mitigate specific physical and chemical interactions. Because (R)-imazamox is often handled as a dry powder (which can form explosive dust mixtures) or formulated in organic solvents, the PPE must address both particulate and solvent risks[3].

  • Ocular Protection:

    • Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5].

    • Causality: Imazamox is a Category 2A/2B eye irritant (H319/H320)[2][3]. Standard safety glasses lack the orbital seal required to prevent micro-particulates or aerosolized droplets from contacting the conjunctiva.

  • Dermal & Hand Protection:

    • Requirement: Impervious chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness for splash contact) and a fire/flame-resistant lab coat[5].

    • Causality: While intact skin provides a barrier to systemic toxicity, prolonged exposure causes localized dermatitis[2]. Nitrile is selected over latex due to its superior resistance to the organic solvents often used to prepare imazamox stock solutions (e.g., acetonitrile)[6].

  • Respiratory Protection:

    • Requirement: N95/P2 particulate respirator or handling strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood[3][5].

    • Causality: Sweeping or transferring dry powder generates respirable particulates. Beyond respiratory irritation (H335), airborne dust concentrations can reach explosive limits[3].

Operational Workflow: Safe Handling & Preparation

To ensure scientific integrity and personnel safety, follow this validated, step-by-step preparation protocol:

  • Step 1: Environmental Verification

    • Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Ensure no oxidizing agents (e.g., potassium permanganate) are present in the workspace, as they can trigger hazardous chemical reactions with imazamox[7].

  • Step 2: PPE Donning and Inspection

    • Inspect nitrile gloves for micro-tears using the inflation method.

    • Don lab coat, gloves, and EN 166-compliant goggles[5].

  • Step 3: Material Transfer

    • Use non-sparking spatulas to transfer (R)-imazamox powder to minimize electrostatic discharge, which could ignite dust clouds[3][5].

    • Weigh the material on an analytical balance enclosed in a draft shield to prevent aerosolization.

  • Step 4: Decontamination of Workspace

    • After preparation, wipe down the balance and hood surface with a damp, disposable cloth using a strong soap and water solution[1]. Place the cloth in a designated hazardous waste bin.

Emergency Response & Spill Containment

In the event of a spill, immediate containment is required to prevent environmental release (H410)[4].

SpillContainment N1 1. Spill Detected Isolate Area N2 2. Risk Assessment Verify Ventilation N1->N2 N3 3. Don Advanced PPE (Nitrile, Goggles, Respirator) N2->N3 N4 4. Containment Deploy Inert Barriers N3->N4 N5 5. Absorption / Collection Use Sand or Silica Gel N4->N5 N6 6. Surface Decontamination Wash with Strong Soap N5->N6 N7 7. Hazardous Waste Seal & Label for Incineration N6->N7

Workflow for (R)-imazamox laboratory spill containment and decontamination.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Isolate the spill area. If the spill is a dry powder, avoid using compressed air or dry sweeping, which disperses dust into the breathing zone[3].

  • Containment: For liquid formulations, dike the area using inert absorbent materials such as sand, silica gel, or universal binders. Do not use combustible materials like sawdust if the solvent is flammable[8].

  • Collection: Vacuum, shovel, or pump the contaminated material into a vented, approved hazardous waste container. A vented container is crucial if reactive solvents are involved to prevent over-pressurization[8].

  • Decontamination: Wash the spill surface with a strong soap and water solution, absorbing the excess liquid with additional inert material, and add it to the waste drum[1].

Waste Management & Disposal Plan

Because (R)-imazamox has an environmental half-life of up to 200 days in laboratory settings and is highly toxic to aquatic life, it must never be flushed down the sink[1][4].

Step-by-Step Disposal Protocol:

  • Segregation: Collect all (R)-imazamox waste (including contaminated gloves, empty vials, and spill absorbents) in a dedicated, clearly labeled hazardous waste container (e.g., "Toxic to Aquatic Life - UN3082")[7].

  • Solvent Mixing: If disposing of liquid stock solutions, mix the material with a combustible solvent[6].

  • Incineration: Transfer the sealed containers to an approved waste disposal plant. The mandated disposal method is burning in a chemical incinerator equipped with an afterburner and scrubber[6].

    • Causality: Thermal decomposition of imazamox releases toxic oxides of nitrogen and carbon[7]. The afterburner ensures complete combustion, while the scrubber neutralizes the hazardous nitrogen oxide emissions before they reach the atmosphere.

References

  • Apparent Triceratops 700 WG Herbicide SDS. Apparent Ag. Available at: [Link]

  • IPCO RADIAN SAFETY DATA SHEET. IPCO. Available at: [Link]

  • Safety Data Sheet MEYCHEM Imazamox 70 WDG. MEY Corporation. Available at: [Link]

  • SAFETY DATA SHEET. Specialist Sales. Available at: [Link]

  • SAFETY DATA SHEET - Alligare. Alligare. Available at: [Link]

  • Safety data sheet - CPAChem. CPAChem. Available at: [Link]

  • SAFETY DATA SHEET ARES™ SN Herbicide. Corteva Agriscience. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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